DOTA-tri(alpha-cumyl Ester)
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H58N4O8 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
2-[4,7,10-tris[2-oxo-2-(2-phenylpropan-2-yloxy)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C43H58N4O8/c1-41(2,34-16-10-7-11-17-34)53-38(50)31-45-24-22-44(30-37(48)49)23-25-46(32-39(51)54-42(3,4)35-18-12-8-13-19-35)27-29-47(28-26-45)33-40(52)55-43(5,6)36-20-14-9-15-21-36/h7-21H,22-33H2,1-6H3,(H,48,49) |
InChI Key |
MTDPBSZDRLCVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)OC(C)(C)C3=CC=CC=C3)CC(=O)OC(C)(C)C4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: DOTA-tris(t-Bu ester) - A Key Intermediate for Radiopharmaceuticals
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: While the specific compound "DOTA-tri(alpha-cumyl Ester)" is not widely documented in publicly available scientific literature, this guide focuses on the closely related and extensively characterized bifunctional chelator, DOTA-tris(t-Bu ester) . This analogue serves a similar purpose in the synthesis of radiopharmaceuticals and provides a robust framework for understanding the principles of DOTA-based chelator chemistry for peptide conjugation and radiolabeling.
Introduction to DOTA-tris(t-Bu ester)
1,4,7,10-Tetraazacyclododecane-1,4,7-tris(tert-butyl acetate)-10-acetic acid, commonly known as DOTA-tris(t-Bu ester), is a crucial intermediate in the field of nuclear medicine and molecular imaging. Its structure features the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core, which is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.
The key feature of DOTA-tris(t-Bu ester) is the strategic protection of three of the four carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid available for conjugation to biomolecules, such as peptides, antibodies, or small molecule ligands, enabling the targeted delivery of radionuclides to specific biological sites of interest. The tert-butyl ester protecting groups can be readily removed under acidic conditions after conjugation, regenerating the free carboxylates for efficient chelation of the desired radiometal.
Physicochemical Properties
A summary of the key physicochemical properties of DOTA-tris(t-Bu ester) is presented in the table below.
| Property | Value | Reference |
| CAS Number | 137076-54-1 | N/A |
| Molecular Formula | C₂₈H₅₂N₄O₈ | N/A |
| Molecular Weight | 572.73 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) | N/A |
Synthesis and Purification
The synthesis of DOTA-tris(t-Bu ester) is a multi-step process that is crucial for obtaining a high-purity product suitable for bioconjugation.
General Synthesis Workflow
The overall workflow for the synthesis of DOTA-tris(t-Bu ester) typically involves the selective protection of the DOTA macrocycle.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-Bu ester))
-
To a solution of cyclen (1,4,7,10-tetraazacyclododecane) in a suitable organic solvent such as acetonitrile, a base (e.g., sodium bicarbonate) is added.
-
Tert-butyl bromoacetate is then added dropwise to the mixture at a controlled temperature.
-
The reaction is stirred for a specified period, typically 24-48 hours, at room temperature.
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the tri-substituted product, DO3A-tris(t-Bu ester).
Step 2: Synthesis of DOTA-tris(t-Bu ester)
-
DO3A-tris(t-Bu ester) is dissolved in an aprotic polar solvent like dimethylformamide (DMF).
-
A base, such as potassium carbonate, is added to the solution.
-
Bromoacetic acid is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The final product, DOTA-tris(t-Bu ester), is purified by column chromatography.
Peptide Conjugation and Deprotection
The free carboxylic acid on DOTA-tris(t-Bu ester) allows for its covalent attachment to the free amino group of a peptide, typically at the N-terminus or on the side chain of a lysine residue.
Conjugation Workflow
Experimental Protocol for Peptide Conjugation and Deprotection
Conjugation:
-
DOTA-tris(t-Bu ester) is dissolved in a suitable anhydrous solvent (e.g., DMF).
-
A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a mixture of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole), is added to activate the carboxylic acid.
-
The peptide, dissolved in DMF with a base such as diisopropylethylamine (DIPEA) to neutralize the salt, is added to the activated DOTA-ester solution.
-
The reaction is stirred at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by analytical HPLC.
-
Upon completion, the solvent is removed, and the crude DOTA(tBu)₃-peptide conjugate is purified by preparative HPLC.
Deprotection:
-
The purified DOTA(tBu)₃-peptide is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
-
The mixture is stirred at room temperature for 2-4 hours.
-
The TFA is removed by evaporation, and the deprotected DOTA-peptide is precipitated with cold diethyl ether.
-
The final conjugate is purified by preparative HPLC and lyophilized.
Radiolabeling
The deprotected DOTA-peptide conjugate is then ready for radiolabeling with a suitable radiometal.
Radiolabeling Workflow
Experimental Protocol for Radiolabeling (Example with Gallium-68)
-
A solution of the DOTA-peptide conjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5) is prepared.
-
The eluate from a ⁶⁸Ge/⁶⁸Ga generator, containing ⁶⁸GaCl₃, is added to the peptide solution.
-
The reaction mixture is heated at 95-100°C for 5-10 minutes.
-
The radiochemical purity is determined by instant thin-layer chromatography (ITLC) or radio-HPLC.
-
If necessary, the radiolabeled peptide is purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Quantitative Data
The following table summarizes typical quantitative data obtained for DOTA-peptide conjugates prepared using DOTA-tris(t-Bu ester) and subsequently radiolabeled.
| Parameter | Typical Value |
| Peptide Conjugation Yield | > 80% (after purification) |
| Radiochemical Purity (RCP) | > 95% |
| Molar Activity (Aₘ) | 50-200 GBq/µmol (for ⁶⁸Ga) |
| In vitro Stability (Serum, 4h) | > 95% intact conjugate |
| Receptor Binding Affinity (IC₅₀) | 1-100 nM (peptide dependent) |
Disclaimer: The information provided in this guide is for general informational purposes only and is intended for a professional audience. All laboratory work should be conducted in accordance with appropriate safety and regulatory guidelines. The specific protocols and results may vary depending on the peptide, radiometal, and experimental conditions used.
An In-depth Technical Guide to DOTA-tri(α-cumyl Ester) for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional chelator DOTA-tri(α-cumyl Ester), a derivative of the widely used macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This document outlines its chemical structure, physicochemical properties, and its application in the synthesis of radiopharmaceuticals and other targeted drug conjugates. Detailed experimental protocols and workflow diagrams are provided to assist researchers in its practical application.
Core Chemical Structure and Properties
DOTA-tri(α-cumyl Ester) is a versatile chelating agent designed for the stable complexation of radiometals and subsequent conjugation to biomolecules. The core structure consists of the DOTA macrocycle, where three of the four carboxylate arms are protected as α-cumyl esters. This leaves a single free carboxylic acid group available for covalent attachment to targeting moieties such as peptides, antibodies, or small molecules.
The bulky α-cumyl (2-phenylpropan-2-yl) ester groups offer steric hindrance, which can influence the solubility and reactivity of the molecule. These protecting groups are designed to be stable under certain conditions and can be removed during the final deprotection step of peptide synthesis or after conjugation.
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of DOTA-tri(α-cumyl Ester).
Physicochemical Data
Quantitative data for DOTA-tri(α-cumyl Ester) is not extensively published. However, key identifiers and calculated properties are summarized below. The properties of related DOTA esters are included for comparison.
| Property | DOTA-tri(α-cumyl Ester) | DOTA-tris(t-Bu ester) |
| CAS Number | 1412494-57-5 | 137076-54-1 |
| Molecular Formula | C₄₃H₅₈N₄O₈ | C₂₈H₅₂N₄O₈ |
| Molecular Weight | 758.94 g/mol | 572.77 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂) |
| Appearance | White to off-white solid | White to off-white solid |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of DOTA-tri(α-cumyl Ester) to a peptide and subsequent radiolabeling. These protocols are generalized and may require optimization based on the specific properties of the targeting molecule.
Conjugation of DOTA-tri(α-cumyl Ester) to a Peptide
This protocol describes the solution-phase conjugation of the chelator to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).
Materials:
-
DOTA-tri(α-cumyl Ester)
-
Peptide with a free amine group
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for product characterization
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
In a separate vial, dissolve DOTA-tri(α-cumyl Ester) (1.2 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the DOTA-tri(α-cumyl Ester) solution and vortex briefly.
-
Add the activated DOTA-ester solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by HPLC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the conjugate by mass spectrometry to confirm the correct molecular weight.
Caption: Workflow for peptide conjugation.
Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol outlines a typical procedure for labeling the DOTA-peptide conjugate with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[1]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-peptide conjugate dissolved in metal-free water.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for clinical applications.
Caption: Radiolabeling workflow with ⁶⁸Ga.
Applications in Drug Development
DOTA-tri(α-cumyl Ester) serves as a critical building block in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications (Peptide Receptor Radionuclide Therapy - PRRT). The ability to conjugate this chelator to a targeting biomolecule allows for the delivery of a radioactive payload specifically to diseased tissues, such as tumors, thereby enhancing diagnostic accuracy and therapeutic efficacy while minimizing off-target toxicity.
The choice of the α-cumyl ester protecting groups may offer advantages in specific synthetic strategies, potentially influencing solubility and purification profiles of the intermediates. Researchers should consider the deprotection conditions required for the α-cumyl groups in the context of their overall synthetic plan.
Signaling Pathways and Logical Relationships
While DOTA-tri(α-cumyl Ester) itself is not directly involved in signaling pathways, the biomolecules it is conjugated to are often designed to interact with specific cellular pathways. For example, a DOTA-conjugated peptide might target a G-protein coupled receptor (GPCR) overexpressed on cancer cells. The logical relationship is a sequential process of synthesis, radiolabeling, and biological targeting.
Caption: Drug development and application pathway.
Conclusion
DOTA-tri(α-cumyl Ester) is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its structure allows for straightforward conjugation to biomolecules, and the resulting conjugates can be efficiently labeled with a variety of radiometals. The protocols and workflows provided in this guide offer a foundation for researchers to incorporate this versatile molecule into their drug development programs. Further optimization of reaction conditions will be necessary depending on the specific application and the nature of the targeting ligand.
References
DOTA-tri(α-cumyl Ester): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DOTA-tri(α-cumyl Ester), a bifunctional chelator with significant potential in the fields of radiopharmacy, molecular imaging, and targeted radionuclide therapy. While specific experimental data for this particular derivative is limited in publicly available literature, this document compiles and extrapolates information from closely related DOTA analogues and the known chemistry of α-cumyl esters to offer a detailed resource for researchers.
Core Properties and Structure
DOTA-tri(α-cumyl Ester) is a derivative of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). In this specific variant, three of the four carboxylic acid groups of DOTA are protected as α-cumyl esters. This leaves a single free carboxylic acid, enabling covalent conjugation to biomolecules, while the bulky α-cumyl ester groups provide steric protection to the other carboxylates and influence the overall physicochemical properties of the molecule.
The α-cumyl ester protecting group is known for its stability under various conditions and can be selectively cleaved, often through hydrogenolysis. This property is particularly advantageous in multi-step synthetic schemes where orthogonal protection strategies are required.
Table 1: Physicochemical Properties of DOTA Esters (Comparative)
| Property | DOTA-tri(α-cumyl Ester) | DOTA-tris(tert-butyl ester) |
| CAS Number | 1412494-57-5[1] | 137076-54-1 |
| Molecular Formula | C₄₃H₅₈N₄O₈ | C₂₈H₅₂N₄O₈ |
| Molecular Weight | 771.0 g/mol (calculated) | 572.73 g/mol |
| Appearance | Not specified (likely a solid) | Powder |
| Solubility | Not specified (likely soluble in organic solvents like DMF, DCM) | Good solubility in DMF and DCM |
| Storage Temperature | -20°C[1] | 2-8°C |
Note: Data for DOTA-tri(α-cumyl Ester) is limited. The properties of the well-characterized DOTA-tris(tert-butyl ester) are provided for comparison.
Synthesis and Purification
The synthesis of DOTA-tri(α-cumyl Ester) is not explicitly detailed in readily available literature. However, a general and plausible synthetic route can be inferred from standard methods for the alkylation of cyclen (1,4,7,10-tetraazacyclododecane), the macrocyclic core of DOTA.
General Synthesis Protocol: Alkylation of Cyclen
The synthesis would likely involve the N-alkylation of cyclen with an α-cumyl haloacetate derivative, such as α-cumyl bromoacetate. To achieve the tri-substituted product, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of mono-, di-, and tetra-alkylated byproducts.
Experimental Protocol:
-
Dissolution: Dissolve cyclen in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate or sodium bicarbonate, to the reaction mixture to act as a proton scavenger.
-
Alkylation: Add a solution of α-cumyl bromoacetate (approximately 3 equivalents) dropwise to the cyclen solution at a controlled temperature, often room temperature or slightly elevated.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel, employing a gradient of solvents (e.g., dichloromethane and methanol) to separate the desired DOTA-tri(α-cumyl Ester) from other alkylated products and unreacted starting materials.
Caption: Generalized workflow for the synthesis of DOTA-tri(α-cumyl Ester).
Bioconjugation and Deprotection
The primary application of DOTA-tri(α-cumyl Ester) is as a bifunctional chelator. The single free carboxylic acid allows for its covalent attachment to a biomolecule of interest, such as a peptide, antibody, or small molecule ligand.
General Bioconjugation Protocol
-
Activation of Carboxylic Acid: The carboxylic acid of DOTA-tri(α-cumyl Ester) is activated to facilitate amide bond formation with a primary or secondary amine on the biomolecule. Common activating agents include N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Coupling to Biomolecule: The activated DOTA-ester is then reacted with the biomolecule in a suitable buffer system, typically at a slightly alkaline pH (7.5-8.5) to ensure the amine on the biomolecule is deprotonated and nucleophilic.
-
Purification of the Conjugate: The resulting DOTA-biomolecule conjugate is purified from unreacted starting materials and byproducts using techniques appropriate for the biomolecule, such as size-exclusion chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), or affinity chromatography.
Deprotection of α-cumyl Esters
Following conjugation, the α-cumyl ester protecting groups are removed to yield the free carboxylic acids, which are necessary for efficient chelation of a radionuclide. For α-cumyl esters, hydrogenolysis is a common deprotection method.
Experimental Protocol:
-
Dissolution: Dissolve the DOTA(α-cumyl)₃-biomolecule conjugate in a suitable solvent, such as methanol, ethanol, or a mixture including ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Reaction Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through celite to remove the palladium catalyst. The solvent is then removed under reduced pressure to yield the deprotected DOTA-biomolecule conjugate.
Caption: General workflow for bioconjugation and radiolabeling using DOTA-tri(α-cumyl Ester).
Applications in Research and Drug Development
DOTA-conjugated biomolecules are pivotal in the development of radiopharmaceuticals for both diagnostic imaging (e.g., PET with ⁶⁸Ga, ⁶⁴Cu) and targeted radionuclide therapy (e.g., with ¹⁷⁷Lu, ⁹⁰Y). The choice of the α-cumyl ester protecting group may offer advantages in specific synthetic contexts, potentially providing greater stability during certain reaction steps compared to other esters like the tert-butyl ester.
Hypothetical Application in Signaling Pathway Analysis
A biomolecule conjugated with a DOTA-radionuclide complex can be used to track its biodistribution and target engagement in vivo. For instance, a DOTA-labeled peptide that targets a specific cell surface receptor can be used to visualize receptor expression in tumors and to study the downstream signaling pathways affected by receptor binding.
Caption: Use of a DOTA-radiolabeled ligand to study a cellular signaling pathway.
Conclusion
DOTA-tri(α-cumyl Ester) is a valuable, albeit not extensively documented, bifunctional chelator for the development of radiolabeled biomolecules. The α-cumyl ester protecting groups offer a potentially robust alternative to more common protecting groups, with deprotection achievable under specific hydrogenolysis conditions. While this guide provides a framework based on established chemical principles, researchers are encouraged to perform small-scale pilot experiments to optimize synthesis, conjugation, and deprotection protocols for their specific applications. Further research and publication of detailed experimental data on DOTA-tri(α-cumyl Ester) would be highly beneficial to the scientific community.
References
Technical Guide: A Hypothetical Mechanism of Action for DOTA-tri(α-cumyl Ester) as a Radiopharmaceutical Prodrug
Disclaimer: The compound "DOTA-tri(α-cumyl Ester)" is not a widely recognized or studied agent in published scientific literature. This document, therefore, presents a hypothesized mechanism of action based on the well-documented functions of its constituent chemical moieties: the DOTA chelator, ester linkages, and the lipophilic α-cumyl groups. The experimental protocols and data provided are illustrative templates for the investigation of such a molecule.
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a foundational chelating agent in nuclear medicine, forming highly stable complexes with diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[1][2] Typically, DOTA is conjugated to a targeting vector, such as a peptide or antibody, to ensure specific delivery of the radiopharmaceutical to the tissue of interest.
This guide explores the theoretical mechanism of action of a modified DOTA molecule, DOTA-tri(α-cumyl Ester). In this construct, three of DOTA's four carboxylic acid groups are functionalized as α-cumyl esters. This modification suggests a prodrug strategy, where the bulky, lipophilic α-cumyl groups are designed to modulate the compound's physicochemical properties to enhance cellular delivery. The proposed mechanism centers on passive cellular uptake facilitated by increased lipophilicity, followed by intracellular enzymatic cleavage of the ester bonds, leading to the entrapment of the active, radiolabeled DOTA complex.
Core Components and Their Hypothesized Roles
-
DOTA Core: The primary function of the DOTA macrocycle is to stably chelate a trivalent radiometal. Its robust coordination chemistry prevents the release of the free radionuclide in vivo, which would otherwise lead to off-target toxicity.[3]
-
Ester Linkages: Ester groups are frequently employed in prodrug design. They are susceptible to hydrolysis by intracellular enzymes, particularly carboxylesterases, which are abundant in the cytosol.[4][5] This enzymatic cleavage is hypothesized to be the activation step, converting the prodrug into its active, polar form.
-
α-Cumyl Groups: The α-cumyl (2-phenyl-2-propyl) groups are bulky and highly lipophilic. Their presence is theorized to serve two main purposes:
-
Neutralization of Charge: Esterification of the carboxylate groups masks their negative charge, rendering the overall molecule more neutral.
-
Increased Lipophilicity: The addition of these large, nonpolar groups significantly increases the molecule's overall lipophilicity (affinity for lipid environments). This property is critical for enhancing its ability to passively diffuse across the lipid bilayer of cell membranes, a process that is generally inefficient for highly charged molecules like native DOTA.[6][7][8]
-
Hypothesized Mechanism of Action: A Prodrug Approach for Cellular Trapping
The proposed mechanism for DOTA-tri(α-cumyl Ester) follows a multi-step pathway designed to achieve high intracellular concentrations of a radionuclide.
-
Cellular Ingress: The lipophilic nature of the esterified DOTA derivative allows it to passively diffuse across the cell membrane into the cytoplasm. This contrasts with many conventional DOTA-conjugates that rely on receptor-mediated endocytosis.[7]
-
Enzymatic Activation: Once inside the cell, cytosolic carboxylesterases recognize and hydrolyze the three α-cumyl ester bonds.[5]
-
Conversion and Trapping: This cleavage releases the bulky α-cumyl alcohol and unmasks the negatively charged carboxylate groups on the DOTA molecule. The resulting radiolabeled DOTA complex is significantly more polar (hydrophilic) than its esterified precursor. This dramatic increase in polarity prevents the molecule from diffusing back across the lipophilic cell membrane, effectively trapping it inside the cell.
-
Radiotherapeutic/Diagnostic Effect: The entrapped radionuclide emits its characteristic radiation (e.g., beta particles from ¹⁷⁷Lu for therapy, or positrons from ⁶⁸Ga for PET imaging), exerting its effect directly within the cell.
Visualization of the Proposed Mechanism
Caption: Hypothesized mechanism of cellular uptake and activation of DOTA-tri(α-cumyl Ester).
Data Presentation (Hypothetical)
Quantitative data from validation experiments would be crucial. The following tables illustrate how such data could be presented.
Table 1: Physicochemical Properties
| Compound | LogP (octanol/water) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) |
|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA | -3.5 ± 0.2 | >99 | 1.5 |
| [¹⁷⁷Lu]Lu-DOTA-tri(α-cumyl Ester) | 2.8 ± 0.3 | >98 | 1.4 |
Table 2: In Vitro Cellular Uptake in Cancer Cell Line (e.g., HeLa)
| Compound | Uptake at 1h (% of added dose/mg protein) | Uptake at 4h (% of added dose/mg protein) |
|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA | 0.5 ± 0.1 | 0.8 ± 0.2 |
| [¹⁷⁷Lu]Lu-DOTA-tri(α-cumyl Ester) | 15.2 ± 2.1 | 25.6 ± 3.5 |
Table 3: Stability and Enzymatic Cleavage
| Compound | Stability in Human Serum at 24h (% intact) | Stability in Cytosolic Extract at 4h (% intact) |
|---|
| [¹⁷⁷Lu]Lu-DOTA-tri(α-cumyl Ester) | 92.5 ± 1.5 | 10.3 ± 2.8 |
Proposed Experimental Protocols
To validate the hypothesized mechanism, a series of experiments would be required.
Synthesis and Radiolabeling Workflow
Caption: General workflow for the synthesis and radiolabeling of the target compound.
Protocol 5.1.1: Synthesis of DOTA-tri(α-cumyl Ester)
-
Reagents: DOTA, α-cumyl alcohol, a carbodiimide coupling agent (e.g., DCC), and a suitable solvent (e.g., anhydrous DMF).
-
Procedure: Dissolve DOTA in DMF. Add 3.0 equivalents of α-cumyl alcohol and 3.0 equivalents of DCC.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 48 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove byproducts.
-
Purify the crude product using High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Confirm the structure and purity of the final product using Mass Spectrometry and NMR.
Protocol 5.1.2: Radiolabeling with Lutetium-177
-
Reagents: DOTA-tri(α-cumyl Ester) precursor (1 mg/mL in water), [¹⁷⁷Lu]LuCl₃ solution, and a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Procedure: To a sterile vial, add 10 µL of the precursor solution.
-
Add 100 µL of sodium acetate buffer.
-
Add 5-10 µL of [¹⁷⁷Lu]LuCl₃ solution (approx. 100 MBq).
-
Incubate the reaction vial in a heating block at 95°C for 20 minutes.[9]
-
After cooling, perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.
Lipophilicity Determination (LogP)
Protocol 5.2.1: Shake-Flask Method
-
Reagents: n-Octanol, phosphate-buffered saline (PBS, pH 7.4), radiolabeled compound.
-
Procedure: Prepare a solution of the radiolabeled compound in PBS.
-
In a centrifuge tube, mix 1 mL of n-octanol and 1 mL of the PBS solution containing the compound.
-
Vortex the mixture vigorously for 5 minutes to allow for partitioning.
-
Centrifuge at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Carefully take a 100 µL aliquot from both the n-octanol (organic) and PBS (aqueous) layers.
-
Measure the radioactivity in each aliquot using a gamma counter.
-
Calculate the partition coefficient (P) as (Counts per minute in octanol) / (Counts per minute in PBS).
-
The LogP value is the base-10 logarithm of P.[10]
In Vitro Cellular Uptake Assay
Protocol 5.3.1: Adherent Cell Line Uptake
-
Materials: Human cancer cell line (e.g., HeLa or A549), 24-well plates, complete culture medium, PBS, 0.1 M NaOH, radiolabeled compound.
-
Procedure: Seed 1x10⁵ cells per well in 24-well plates and incubate for 48 hours to allow for adherence.[11]
-
Remove the culture medium and add 1 mL of fresh medium containing the radiolabeled compound at a final concentration of 0.5 nM.
-
Incubate the plates at 37°C for desired time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.
-
Collect the cell lysate and measure its radioactivity in a gamma counter.
-
Determine the protein concentration in the lysate using a standard assay (e.g., BCA assay).
-
Express the results as a percentage of the total added dose per milligram of cellular protein.[11]
Esterase Stability Assay
Protocol 5.4.1: Cleavage in Cytosolic Extract
-
Materials: Cell line of interest, homogenization buffer, cytosolic extraction kit, radiolabeled compound, radio-HPLC system.
-
Procedure: Prepare a cytosolic protein extract from the chosen cell line according to the kit manufacturer's instructions.
-
Incubate a known amount of the radiolabeled DOTA-ester with the cytosolic extract (e.g., 1 mg/mL protein) at 37°C.
-
At various time points (e.g., 10 min, 30 min, 1h, 4h), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using radio-HPLC to quantify the percentage of the intact ester prodrug versus the cleaved, hydrophilic DOTA product.[4][5]
This guide provides a foundational, albeit theoretical, framework for understanding and evaluating a novel DOTA-based radiopharmaceutical prodrug. All experimental work should be conducted in accordance with institutional and regulatory guidelines for chemical and radiological safety.
References
- 1. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vivo and in vitro evaluation of 177Lu-labeled DOTA-2-deoxy-D-glucose in mice. A novel radiopharmaceutical agent for cells imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosynthesis, Stability, Lipophilicity, and Cellular Uptake Evaluations of [131I]Iodine-α-Mangostin for Breast Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging of [52 Mn]Mn-DOTATATE and [52 Mn]Mn-DOTA-JR11 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA-tri(α-cumyl Ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOTA-tri(α-cumyl Ester) is a key intermediate in the synthesis of customized bifunctional chelating agents used in nuclear medicine and targeted radionuclide therapy. Its unique sterically hindered ester groups offer a distinct advantage in specific synthetic applications where controlled deprotection is paramount. This document provides a comprehensive overview of the available technical information for DOTA-tri(α-cumyl Ester), including its chemical properties and synthesis. Due to the limited publicly available data on this specific DOTA derivative, this guide also contextualizes its potential applications based on the well-established chemistry of related DOTA compounds.
Introduction
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent lanthanides and radiometals such as Gallium-68 and Lutetium-177. This property has made DOTA and its derivatives indispensable tools in the development of radiopharmaceuticals for diagnostic imaging (PET/SPECT) and targeted radionuclide therapy.
The core utility of DOTA in bioconjugation lies in its bifunctional nature. While three of the four carboxylate arms are engaged in chelating the metal ion, the fourth can be covalently linked to a targeting biomolecule, such as a peptide or antibody. This targeting moiety directs the radiolabeled DOTA complex to specific cells or tissues of interest, for example, tumors.
To facilitate the selective conjugation to biomolecules, protecting groups are often employed on three of the four carboxylic acid functional groups of DOTA. DOTA-tri(α-cumyl Ester) represents a specific example of such a protected intermediate. The α-cumyl ester groups are bulky, providing steric hindrance that can influence the reactivity and solubility of the molecule.
Chemical Properties and Synthesis
Based on available information, DOTA-tri(α-cumyl Ester) is primarily used as a reactant or reagent in chemical syntheses.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 1412494-57-5 |
| Molecular Formula | C₄₃H₅₈N₄O₈ |
| Appearance | Solid (form may vary) |
| Purity | >95% (as typically supplied by vendors) |
| Storage Conditions | -20°C, desiccated |
Synthesis
A plausible, though not explicitly documented, synthetic workflow is presented below.
Caption: Generalized synthetic workflow for DOTA-tri(α-cumyl Ester).
Experimental Protocols and Data
A thorough review of scientific literature did not yield specific experimental protocols or quantitative data from studies where DOTA-tri(α-cumyl Ester) was the primary subject of investigation. It is likely that this compound is used as an internal intermediate by commercial suppliers or in proprietary, unpublished research. The data tables and detailed protocols requested in the prompt could not be generated due to this lack of available information.
Potential Applications in Drug Development
The utility of DOTA-tri(α-cumyl Ester) can be extrapolated from the extensive research on other DOTA-tris-esters, such as the more commonly used DOTA-tris(t-Bu ester). The free carboxylic acid on the DOTA-tri(α-cumyl Ester) molecule is the reactive handle for conjugation to a primary amine on a targeting biomolecule, typically through amide bond formation.
Bioconjugation Strategy
The general workflow for utilizing a DOTA-tris-ester in the synthesis of a radiopharmaceutical is outlined below.
Caption: General workflow for bioconjugation and radiolabeling using a DOTA-tris-ester.
The choice of the α-cumyl ester as a protecting group, in contrast to the more common tert-butyl ester, is likely driven by differences in cleavage kinetics under acidic conditions. The deprotection of α-cumyl esters may require specific acidic conditions, which could be advantageous in multi-step syntheses where selective deprotection is necessary.
Conclusion
DOTA-tri(α-cumyl Ester) is a bifunctional chelator intermediate with potential applications in the synthesis of targeted radiopharmaceuticals. While detailed experimental data and protocols for this specific compound are not widely published, its role as a synthetic precursor can be understood within the broader context of DOTA chemistry. The sterically hindered α-cumyl ester protecting groups suggest its use in synthetic schemes that require tailored deprotection strategies. Further research and publication of studies utilizing this compound would be necessary to fully elucidate its specific advantages and to provide the in-depth quantitative data and detailed protocols required by the research community. For now, researchers and drug development professionals can consider its use based on the established principles of bioconjugation and radiolabeling with DOTA-based chelators.
An In-depth Technical Guide to DOTA-based Chelators: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a macrocyclic chelating agent that has become a cornerstone in the development of advanced diagnostic and therapeutic agents.[1][2][3] Its exceptional ability to form highly stable and kinetically inert complexes with a variety of metal ions has revolutionized the fields of nuclear medicine and magnetic resonance imaging (MRI).[1][2][3] This technical guide provides a comprehensive overview of the key features of DOTA-based chelators, including their chemical properties, quantitative stability data, and detailed experimental protocols for their use in research and drug development.
The core structure of DOTA consists of a 12-membered tetraaza ring, which provides a pre-organized cavity for metal ion coordination.[1][2] The four nitrogen atoms and four carboxylate arms create a cage-like structure that firmly encapsulates a metal ion, leading to complexes with superior thermodynamic stability and kinetic inertness compared to linear chelators like DTPA.[2][4][5][6] This high stability is crucial for in vivo applications, as it minimizes the release of potentially toxic free metal ions.[1][2]
Key Features of DOTA-based Chelators
The remarkable utility of DOTA-based chelators stems from a combination of key features that make them ideal for in vivo applications. These features ensure the safe and effective delivery of metal ions for imaging or therapeutic purposes.
High Thermodynamic Stability
Thermodynamic stability refers to the strength of the bond between the chelator and the metal ion at equilibrium. DOTA forms exceptionally stable complexes with a wide range of metal ions, including lanthanides (like Gd³⁺ for MRI) and various radiometals (like ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga, and ⁶⁴Cu) for nuclear medicine.[1][7][8] This high stability is quantified by the thermodynamic stability constant (log KML), with higher values indicating a more stable complex. The macrocyclic pre-organization of the DOTA ligand minimizes the entropic penalty of chelation, contributing to its high stability.[3]
High Kinetic Inertness
Kinetic inertness describes the rate at which the metal ion dissociates from the chelator. While related to thermodynamic stability, kinetic inertness is a distinct and critically important feature for in vivo applications.[1][3] DOTA complexes exhibit remarkable kinetic inertness, meaning they are slow to release the bound metal ion, even in the presence of competing endogenous metal ions or other ligands in the body.[1][3] This property is a direct result of the rigid, cage-like structure of the DOTA macrocycle, which physically entraps the metal ion.[4]
Quantitative Data on DOTA-Metal Complexes
The stability of DOTA-metal complexes is a critical parameter for their application in medicine. The following tables summarize the thermodynamic stability constants (log KML) for DOTA with various medically relevant metal ions.
| Metal Ion | Ionic Radius (pm) | log KML of DOTA Complex | Reference(s) |
| Gd³⁺ | 93.8 | 25.3 | [5] |
| Lu³⁺ | 86.1 | 22.5 | [9] |
| Y³⁺ | 90.0 | 24.9 | [8] |
| In³⁺ | 80.0 | 23.9 | [10] |
| Ga³⁺ | 62.0 | 21.3 | [8] |
| Cu²⁺ | 73.0 | 22.5 | [11] |
| Pb²⁺ | 119.0 | 25.3 | [2][10] |
| Ac³⁺ | 112.0 | ~20 | [12][13] |
| Th⁴⁺ | 94.0 | >30 | [12][13] |
Table 1: Thermodynamic Stability Constants (log KML) of DOTA-Metal Complexes
Experimental Protocols
Synthesis of DOTA-NHS Ester
The N-hydroxysuccinimide (NHS) ester of DOTA is a common bifunctional derivative used for conjugation to primary amines on biomolecules.
Materials:
-
DOTA-tris(tBu)ester
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve DOTA-tris(tBu)ester and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution and stir the reaction mixture at room temperature for 15 hours.[14]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the DCM under reduced pressure.
-
To deprotect the t-butyl esters, dissolve the residue in a mixture of DCM and TFA (1:1 v/v) and stir at room temperature for 12 hours.[15]
-
Remove the solvents by rotary evaporation.
-
Wash the resulting solid with anhydrous diethyl ether to obtain the DOTA-NHS ester.[15]
-
Confirm the product identity and purity using techniques such as NMR and mass spectrometry.
Conjugation of DOTA-NHS Ester to a Peptide
Materials:
-
DOTA-NHS ester
-
Peptide with a primary amine (e.g., lysine residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add DIEA to the peptide solution to act as a base.
-
Dissolve the DOTA-NHS ester in a small amount of anhydrous DMF or DMSO and add it to the peptide solution. A molar excess of the DOTA-NHS ester is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the DOTA-peptide conjugate using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize the conjugate by mass spectrometry to confirm the correct molecular weight.
Radiolabeling of a DOTA-Peptide with Lutetium-177
Materials:
-
DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ solution in HCl
-
Ammonium acetate or sodium ascorbate buffer (pH 4.0-5.0)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile vial, add the DOTA-peptide conjugate solution.
-
Add the appropriate buffer to adjust the pH to between 4.0 and 5.0.[16]
-
Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of peptide is typically in molar excess to the radionuclide.
-
Gently mix the solution and incubate at 80-100°C for 20-30 minutes.[16][17]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. The radiochemical purity should typically be >95%.[17]
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove any unchelated ¹⁷⁷Lu.
Signaling Pathways and Experimental Workflows
DOTA-based radiopharmaceuticals are designed to target specific biological pathways for imaging or therapy. A prominent example is the use of DOTA-TATE and DOTA-TOC to target somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[18][19]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a new DOTA-based radiopharmaceutical involves a series of in vitro and in vivo experiments to assess its efficacy and safety.
In Vitro Cell Binding Assay
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled DOTA-peptide to its target receptor on cancer cells.
Materials:
-
Target-positive cancer cell line
-
Radiolabeled DOTA-peptide
-
Unlabeled ("cold") peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
Cell culture plates (e.g., 24-well plates)
-
Gamma counter
Procedure:
-
Seed the cancer cells in 24-well plates and allow them to grow to near confluence.[20]
-
On the day of the assay, wash the cells gently with binding buffer.
-
For saturation binding, incubate the cells with increasing concentrations of the radiolabeled peptide for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).[20][21]
-
For competitive binding, incubate the cells with a fixed concentration of the radiolabeled peptide and increasing concentrations of the unlabeled peptide.[21]
-
To determine non-specific binding, add a large excess of the unlabeled peptide to a set of wells.
-
Stop the incubation by washing the cells with ice-cold binding buffer.[20]
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd, Bmax, and IC₅₀ values.[21]
In Vivo Biodistribution Study
Objective: To determine the uptake and clearance of a radiolabeled DOTA-conjugate in different organs and the tumor over time.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Radiolabeled DOTA-conjugate
-
Saline for injection
-
Gamma counter
-
Dissection tools
Procedure:
-
Inject a known amount of the radiolabeled DOTA-conjugate intravenously into the tail vein of the tumor-bearing mice.[22]
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a group of animals (typically n=3-5 per time point).[22][23]
-
Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and the tumor.[22]
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[22]
-
Plot the %ID/g for each tissue over time to visualize the biodistribution and clearance profile.
Conclusion
DOTA-based chelators represent a powerful and versatile platform for the development of targeted diagnostic and therapeutic agents. Their exceptional thermodynamic stability and kinetic inertness ensure the safe and effective delivery of metal ions in vivo.[1][3] This technical guide has provided a comprehensive overview of the key features of DOTA chelators, quantitative data on their metal complexes, detailed experimental protocols for their use, and insights into their application in targeting specific biological pathways. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the full potential of DOTA-based technologies in advancing modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. mdpi.com [mdpi.com]
- 9. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanogels from Metal-Chelating Crosslinkers as Versatile Platforms Applied to Copper-64 PET Imaging of Tumors and Metastases (Journal Article) | OSTI.GOV [osti.gov]
- 12. Harnessing α-Emitting Radionuclides for Therapy: Radiolabeling Method Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]
- 18. Somatostatin Receptor Targeted PET-CT and Its Role in the Management and Theranostics of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 22. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Radiopharmaceuticals: An In-depth Guide to Bifunctional Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nuclear medicine and molecular imaging, the precise delivery of radionuclides to specific biological targets is paramount for both diagnostic and therapeutic applications. At the heart of this targeted delivery lies the bifunctional chelator (BFC), a molecular bridge that securely holds a radioactive metal ion while simultaneously being attached to a targeting biomolecule, such as an antibody or peptide. This guide provides a comprehensive technical overview of the core principles of bifunctional chelators, their chemical diversity, and the practical aspects of their application in the development of novel radiopharmaceuticals.
The Fundamental Role of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional components: a chelating moiety that forms a stable coordination complex with a radiometal, and a reactive functional group that allows for covalent conjugation to a biomolecule.[1][2] The success of a radiopharmaceutical heavily relies on the properties of the BFC, as it dictates the stability of the radiolabel in vivo and can influence the overall pharmacokinetic profile of the conjugate.[2][3]
The primary function of the chelator is to sequester the radiometal ion with high thermodynamic stability and kinetic inertness.[4] This prevents the release of the radionuclide into systemic circulation, which could lead to off-target radiation exposure and degradation of imaging contrast.[5] The choice of chelator is intrinsically linked to the coordination chemistry of the selected radiometal, including its ionic radius, charge, and preferred coordination geometry.[6]
A Tale of Two Scaffolds: Acyclic vs. Macrocyclic Chelators
Bifunctional chelators are broadly categorized into two main structural classes: acyclic (linear) and macrocyclic (cyclic) chelators.
-
Acyclic Chelators: These are open-chain molecules that wrap around the metal ion. A classic example is diethylenetriaminepentaacetic acid (DTPA) and its derivatives.[6] Acyclic chelators generally exhibit faster complexation kinetics, allowing for radiolabeling under milder conditions (e.g., lower temperatures).[3] However, their complexes can sometimes be less kinetically inert compared to their macrocyclic counterparts, potentially leading to in vivo instability.[7] Another important acyclic chelator is desferrioxamine B (DFO) , a siderophore with a high affinity for Zr(IV) and Ga(III).[7]
-
Macrocyclic Chelators: These chelators feature a pre-organized cyclic backbone that forms a cavity, leading to highly stable and kinetically inert complexes.[2] The most widely used macrocyclic chelators are based on the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) frameworks.[4][8] The rigidity of the macrocyclic structure often necessitates more stringent radiolabeling conditions, such as elevated temperatures, to facilitate metal incorporation.[3]
The selection between an acyclic and a macrocyclic chelator depends on a trade-off between the need for rapid, mild labeling conditions and the requirement for high in vivo stability of the final radiopharmaceutical.
Common Bifunctional Chelators and Their Target Radionuclides
The choice of a bifunctional chelator is dictated by the specific radiometal to be used. Below is a summary of commonly used BFCs and their primary radionuclide partners.
| Bifunctional Chelator | Type | Common Radionuclides | Key Features |
| DOTA (and derivatives) | Macrocyclic | 177Lu, 90Y, 111In, 68Ga, 64Cu, 225Ac | Forms highly stable complexes; often requires heating for efficient radiolabeling.[3][9] |
| NOTA (and derivatives) | Macrocyclic | 68Ga, 64Cu | Forms very stable complexes with Ga(III) and Cu(II), often with faster kinetics than DOTA.[10][11] |
| DTPA (and derivatives) | Acyclic | 111In, 90Y | Allows for rapid radiolabeling at room temperature; complexes may have lower in vivo stability.[2] |
| DFO (and derivatives) | Acyclic | 89Zr, 68Ga | "Gold standard" for 89Zr; complexes with other metals can show limited in vivo stability.[5][7] |
| TETA (and derivatives) | Macrocyclic | 64Cu | Forms stable complexes with Cu(II). |
| CHX-A''-DTPA | Acyclic | 111In, 177Lu, 90Y | A derivative of DTPA with improved in vivo stability. |
Quantitative Comparison of Bifunctional Chelators
The performance of a bifunctional chelator can be quantitatively assessed through several key parameters, including thermodynamic stability constants (log K), radiolabeling efficiency, and in vivo stability.
Thermodynamic Stability Constants (log K)
The thermodynamic stability constant (log K) is a measure of the affinity of a chelator for a metal ion. A higher log K value indicates a more stable complex.
| Chelator | Ga(III) | Lu(III) | Zr(IV) | Cu(II) |
| DOTA | 21.3 | 22.4 | - | 22.5 |
| NOTA | 30.9 | 21.6 | - | 21.6 |
| DTPA | 20.3 | 22.0 | 36.9 | 21.5 |
| DFO | 28.6 | - | 36.7 | - |
Note: These values are compiled from various sources and can vary depending on the experimental conditions.
Radiolabeling Efficiency
Radiolabeling efficiency is the percentage of the radionuclide that is successfully incorporated into the chelator under specific reaction conditions.
| Chelator Conjugate | Radionuclide | Conditions | Radiolabeling Efficiency |
| DOTA-Rituximab | 64Cu | 37°C, 90 min | >95%[12] |
| NOTA-Rituximab | 64Cu | Room Temp, 20 min | >95%[10][11] |
| CHX-A''-DTPA-Rituximab | 64Cu | Room Temp, 20 min | >90%[10] |
| DOTA-TATE | 177Lu | 95°C, 20 min | >98%[1] |
| PSMA-HBED-CC | 68Ga | 90°C, 10 min | >95% |
In Vivo Biodistribution
The choice of chelator can significantly impact the in vivo biodistribution and clearance of a radiolabeled antibody. The following table summarizes the uptake in key organs for 64Cu-labeled rituximab with different macrocyclic chelators in normal mice at 48 hours post-injection.
| Chelator on Rituximab | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) |
| p-SCN-Bn-DOTA | 18.9 ± 2.1 | 4.3 ± 0.5 | 2.5 ± 0.3 | 3.3 ± 0.4 |
| p-SCN-Bn-Oxo-DO3A | 20.2 ± 1.1 | 4.2 ± 0.3 | 2.5 ± 0.2 | 3.2 ± 0.2 |
| p-SCN-NOTA | 21.0 ± 2.0 | 3.6 ± 0.4 | 2.2 ± 0.2 | 3.1 ± 0.3 |
| p-SCN-PCTA | 20.7 ± 1.6 | 4.0 ± 0.3 | 2.5 ± 0.2 | 3.4 ± 0.2 |
Data adapted from Cooper et al., Bioconjugate Chem. 2012.[10][11]
Experimental Protocols
The successful implementation of bifunctional chelators in radiopharmaceutical development requires robust and well-defined experimental procedures.
Protocol for Conjugation of DOTA-NHS-ester to an Antibody
This protocol outlines the general steps for conjugating a commercially available DOTA-NHS-ester to the lysine residues of a monoclonal antibody, such as trastuzumab.
-
Antibody Preparation:
-
Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) to ensure the primary amines of lysine residues are deprotonated and reactive.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Chelator Preparation:
-
Dissolve the DOTA-NHS-ester in a small volume of anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-NHS-ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) or tangential flow filtration.
-
The purified DOTA-antibody conjugate should be buffer exchanged into a metal-free buffer (e.g., 0.25 M ammonium acetate, pH 7.0) for storage.
-
-
Characterization:
-
Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or a colorimetric assay with a known metal ion.
-
Protocol for Radiolabeling a DOTA-Peptide with 68Ga
This protocol describes the manual radiolabeling of a DOTA-conjugated peptide (e.g., DOTA-TATE) with Gallium-68 eluted from a 68Ge/68Ga generator.
-
68Ga Elution and Fractionation:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
The 68GaCl3 eluate is typically purified and concentrated using a cation-exchange cartridge.
-
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, combine 10-20 µg of the DOTA-peptide with a sodium acetate or HEPES buffer to adjust the pH to 4.0-4.5.[1]
-
-
Radiolabeling Reaction:
-
Add the purified 68GaCl3 solution to the peptide-buffer mixture.
-
Heat the reaction vial at 95°C for 5-10 minutes in a dry heat block.[1]
-
-
Purification of the Radiolabeled Peptide:
-
After cooling, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge to remove unchelated 68Ga and hydrophilic impurities.
-
The final product is eluted from the cartridge with an ethanol/water mixture.
-
Quality Control of Radiopharmaceuticals
Rigorous quality control is essential to ensure the safety and efficacy of radiopharmaceuticals before administration.[1][13]
-
Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form. It is typically determined by:
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled product from free radionuclide and colloids using specific mobile phases.
-
High-Performance Liquid Chromatography (HPLC): A more sensitive and quantitative method that can separate the desired product from various impurities and degradation products.[2] For example, the RCP of [177Lu]Lu-DOTA-TATE can be determined using a reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.[2]
-
-
Sterility and Endotoxin Testing: These tests are performed to ensure the absence of microbial contamination and pyrogens.
Visualizing the Journey: From Injection to Cellular Fate
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual workflows in the development and mechanism of action of radiopharmaceuticals.
Preclinical Development Workflow of a Radiopharmaceutical
Caption: Preclinical development workflow for a novel radiopharmaceutical.
Receptor-Mediated Endocytosis of a Radiolabeled Peptide
Caption: Receptor-mediated endocytosis of a radiolabeled peptide.
Intracellular Trafficking of a Radiolabeled Antibody
Caption: Intracellular trafficking of a radiolabeled antibody.
Conclusion
Bifunctional chelators are indispensable tools in the design and development of target-specific radiopharmaceuticals. The continuous evolution of chelator chemistry, with a focus on improving stability, simplifying radiolabeling procedures, and modulating in vivo pharmacokinetics, is paving the way for the next generation of more effective and safer diagnostic and therapeutic agents in nuclear medicine. A thorough understanding of the principles and methodologies outlined in this guide is crucial for researchers and scientists working at the forefront of this exciting field.
References
- 1. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. procedure-guidelines-for-pet-ct-tumour-imaging-with-68ga-dota-conjugated-peptides-68ga-dota-toc-68ga-dota-noc-68ga-dota-tate - Ask this paper | Bohrium [bohrium.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations. (2021) | L. van Andel | 7 Citations [scispace.com]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. researchgate.net [researchgate.net]
DOTA-tri(alpha-cumyl Ester) for beginners
An In-depth Technical Guide to DOTA-tri(α-cumyl Ester)
Introduction
In the realm of nuclear medicine and molecular imaging, the precise delivery of radionuclides to target tissues is paramount for both diagnostic and therapeutic applications. This is largely achieved by conjugating these radionuclides to biologically active molecules such as peptides and antibodies. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone of this technology. Its macrocyclic structure provides a highly stable coordination cage for a variety of metal ions, particularly lanthanides (e.g., ¹⁷⁷Lu) and other trivalent metals (e.g., ⁶⁸Ga, ¹¹¹In, ⁹⁰Y), ensuring minimal dissociation of the radionuclide in vivo.[1][2]
To facilitate the attachment of DOTA to biomolecules, a bifunctional approach is necessary. One part of the molecule, the DOTA cage, binds the metal ion, while a reactive functional group allows for covalent linkage to a peptide or antibody. A significant challenge in this process is the presence of four carboxylic acid groups on the DOTA molecule, which can lead to uncontrolled cross-linking and polymerization during conjugation reactions. To overcome this, a common strategy is to selectively protect three of the four carboxylic acids, leaving a single free acid for controlled conjugation. DOTA-tri(α-cumyl Ester) is a specialized bifunctional chelator that employs this protection strategy. The three α-cumyl ester groups are sterically hindered and stable under many reaction conditions, yet can be removed under specific, controlled conditions to reveal the free carboxylic acids necessary for chelation. This guide provides a technical overview of DOTA-tri(α-cumyl Ester) for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
DOTA-tri(α-cumyl Ester) is a derivative of DOTA where three of the four carboxyl groups are protected as α-cumyl (2-phenyl-2-propyl) esters. This protection strategy provides a single free carboxylic acid for conjugation. The α-cumyl ester is known for its stability and can be cleaved via hydrogenolysis, which preserves acid-labile side chain protecting groups that may be present on a peptide.[3]
Synthesis of DOTA-Ester Derivatives
The synthesis of asymmetrically protected DOTA derivatives like DOTA-tri(α-cumyl Ester) or the more common DOTA-tris(t-Bu ester) typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with a protected haloacetic acid derivative. For instance, the synthesis of DOTA-tris(t-Bu ester) has been reported with an overall yield of 92% without the need for column chromatography.[1] A similar approach would be employed for the α-cumyl ester derivative.
Quantitative Data
The following tables summarize key quantitative data for a representative protected DOTA derivative, DOTA-tris(t-Bu ester), which is structurally and functionally analogous to DOTA-tri(α-cumyl Ester). This data is provided for illustrative purposes, as specific data for the α-cumyl derivative is not widely published.
| Property | Value | Reference |
| Synonym | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid | [2] |
| Molecular Formula | C₂₈H₅₂N₄O₈ | [2] |
| Molecular Weight | 572.7 g/mol | [2] |
Table 1: Physicochemical Properties of DOTA-tris(t-Bu ester)
| Parameter | Condition | Observation | Reference |
| Conjugation Efficiency | Optimized pH, buffer, and temperature | 6-fold increase in efficiency | [4] |
| Antibody Cross-linking | Optimized conditions | 3-7-fold decrease | [4] |
| Radiolabeling Yield | Post-conjugation and purification | Near-quantitative incorporation of ¹¹¹In, ⁹⁰Y, ⁶⁴Cu, ⁶⁷Cu | [4] |
| Stability of Conjugate | Stored for >1 month | Incorporation yields of ¹¹¹In or ⁹⁰Y can fall below 90% | [5] |
Table 2: Performance Data for DOTA Conjugation and Labeling
Experimental Protocols
Protocol 1: General Conjugation of Protected DOTA to a Monoclonal Antibody (mAb)
This protocol is a generalized procedure based on established methods for conjugating DOTA derivatives to antibodies.[4][5][6]
-
Activation of DOTA-tri(α-cumyl Ester):
-
Dissolve DOTA-tri(α-cumyl Ester) in a suitable organic solvent (e.g., DMF or DMSO).
-
Add a coupling agent such as N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) and a carbodiimide (e.g., EDC) to activate the free carboxylic acid, forming an active ester.
-
The reaction is typically carried out at room temperature for 1-4 hours.
-
-
Antibody Preparation:
-
Conjugation Reaction:
-
Add the activated DOTA-ester solution to the antibody solution. The molar ratio of activated DOTA to antibody is a critical parameter and should be optimized, with ratios from 45:1 to 1000:1 being reported.[5][6]
-
Allow the reaction to proceed at room temperature with gentle stirring for 1-2 hours.[5][6]
-
-
Purification:
-
Purify the DOTA-mAb conjugate from excess chelator and byproducts using size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[6]
-
Protocol 2: Deprotection of α-cumyl Esters
The deprotection of the α-cumyl ester groups is performed after conjugation to the biomolecule.
-
Reaction Setup:
-
Dissolve the DOTA(α-cumyl)₃-biomolecule conjugate in a suitable solvent.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
-
Hydrogenolysis:
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by HPLC).
-
-
Workup:
-
Once the reaction is complete, filter off the palladium catalyst.
-
Remove the solvent under reduced pressure to yield the deprotected DOTA-biomolecule conjugate.
-
Protocol 3: Radiolabeling of DOTA-Biomolecule Conjugate
This is a general procedure for radiolabeling with a trivalent radiometal such as ¹⁷⁷Lu or ⁶⁸Ga.
-
Reaction Mixture:
-
Incubation:
-
Incubate the reaction mixture at an elevated temperature (e.g., 37-43°C) for a specified time (e.g., 30-60 minutes).[6]
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Visualizations
The following diagrams illustrate the logical and experimental workflows associated with the use of DOTA-tri(α-cumyl Ester).
Caption: Logical relationship of the DOTA-tri(α-cumyl Ester) strategy.
Caption: Experimental workflow for preparing a radiolabeled biomolecule.
Conclusion
DOTA-tri(α-cumyl Ester) represents a sophisticated tool in the design and synthesis of radiopharmaceuticals. By employing a robust protection strategy, it allows for the site-specific and controlled conjugation of the DOTA chelator to sensitive biomolecules, minimizing undesirable side reactions. The ability to deprotect the ester groups under specific conditions post-conjugation ensures that the powerful chelating properties of DOTA are available for stable radionuclide incorporation. This approach is integral to the development of next-generation targeted radiodiagnostic and radiotherapeutic agents, facilitating the production of well-defined and highly pure conjugates essential for clinical translation.
References
- 1. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-cumyl ester protecting group chemistry
An In-depth Technical Guide to α-Cumyl Ester Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-cumyl (Cum) ester is a specialized protecting group for carboxylic acids. Structurally similar to the tert-butyl (tBu) ester, it consists of a carboxylic acid esterified with α-cumyl alcohol (2-phenyl-2-propanol). This protecting group is primarily utilized in complex organic syntheses, particularly in peptide and glycopeptide chemistry, where controlled protection and deprotection of carboxyl groups are paramount.
The defining characteristic of the α-cumyl ester is its high lability under mild acidic conditions, which allows for its selective removal in the presence of other protecting groups that are sensitive to stronger acids or other reagents. This orthogonality is critical in the synthesis of complex molecules with multiple functional groups.[1][2][3] The bulky nature of the cumyl group also provides steric hindrance, which can prevent undesirable side reactions such as diketopiperazine formation during peptide synthesis.
Core Chemical Principles
Protection of Carboxylic Acids
The formation of an α-cumyl ester typically proceeds via an acid-catalyzed esterification of a carboxylic acid with α-cumyl alcohol or, more efficiently, by reaction with an activated form of the alcohol, such as cumyl trichloroacetimidate. The latter method is often preferred as it proceeds under mild conditions without the need for a strong acid catalyst, which is beneficial for sensitive substrates.[1][3][4]
The general mechanism for the acid-catalyzed esterification involves the protonation of α-cumyl alcohol, followed by the loss of water to form a stable tertiary carbocation (the cumyl cation). This cation is then attacked by the carboxylate nucleophile to form the ester.
Caption: Acid-catalyzed formation of an α-cumyl ester.
Deprotection of α-Cumyl Esters
The cleavage of the α-cumyl ester is its most synthetically useful feature. It is readily accomplished under very mild acidic conditions, typically using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3] The mechanism is the reverse of the esterification; protonation of the ester's carbonyl oxygen is followed by cleavage of the carbon-oxygen bond to regenerate the carboxylic acid and form the stable cumyl cation. The cation is then quenched by scavengers in the reaction medium. This mild deprotection condition allows for orthogonality with other acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl esters, which require stronger acidic conditions for removal.
Caption: Acid-catalyzed cleavage of an α-cumyl ester.
Quantitative Data Summary
Reaction Yields
The following table summarizes reported yields for the protection and deprotection of carboxylic acids using α-cumyl ester chemistry.
| Operation | Substrate | Reagents/Conditions | Yield | Reference |
| Protection | Fmoc-cystine | Cumyl trichloroacetimidate, DCM, rt, overnight | 83% | [1][3] |
| Deprotection | Protected Labionin Intermediate | 2% TFA in DCM | ~Quantitative | [1][3] |
| Deprotection | Ac-Trp-Glu(OCml)-Resin | 1% TFA in DCM, 45 min | Complete | [2] |
Stability Profile
The α-cumyl ester group is valued for its stability under a range of conditions, allowing for its use in multi-step syntheses.
| Condition/Reagent Class | Stability | Comments | Reference |
| Strong Bases (e.g., LiOH) | Stable | The ester linkage is resistant to basic hydrolysis. | [3] |
| Nucleophilic Amines (e.g., Piperidine) | Stable | Stable to conditions used for Fmoc-deprotection in peptide synthesis. | [2] |
| Mild Acids (e.g., 1-2% TFA in DCM) | Labile | Cleavage is typically complete in under an hour at room temperature. | [1][2][3] |
| Stronger Acids (e.g., >20% TFA) | Very Labile | Rapid cleavage occurs. | |
| Hydrogenolysis | Labile | Can be cleaved by catalytic hydrogenation. | [5] |
| Reductants (e.g., NaBH₄) | Stable | The ester is generally stable to hydride reducing agents. | |
| Oxidants | Generally Stable | Stability depends on the specific oxidant and the rest of the molecule. |
Experimental Protocols
Protocol 1: Protection of an Amino Acid (Fmoc-Cystine)
This protocol describes the esterification of Fmoc-cystine with cumyl trichloroacetimidate.[1][3]
Workflow:
Caption: Workflow for the protection of Fmoc-cystine.
Detailed Methodology:
-
Reaction Setup: Suspend Fmoc-cystine (1.0 eq) in dry dichloromethane (DCM).
-
Reagent Addition: To the suspension, add a solution of cumyl trichloroacetimidate (6.0 eq) in DCM dropwise.
-
Reaction: Stir the mixture overnight at room temperature.
-
Workup: Wash the reaction mixture sequentially with a 0.5% aqueous citric acid solution and a saturated sodium bicarbonate (NaHCO₃) solution.
-
Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired bis(α-cumyl) ester.
Protocol 2: Deprotection of an α-Cumyl Ester
This protocol describes the selective cleavage of the α-cumyl ester from a peptide resin using dilute TFA.[2]
Workflow:
Caption: Workflow for on-resin deprotection of a cumyl ester.
Detailed Methodology:
-
Resin Preparation: Swell the peptide-resin bearing the α-cumyl ester in dichloromethane (DCM).
-
Cleavage Solution: Prepare a 1% (v/v) solution of trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Treat the resin with the cleavage solution. Agitate the mixture at room temperature.
-
Monitoring: Monitor the completion of the reaction. For on-resin reactions, this can be done by analyzing the filtrate for the released cumyl cation byproduct (α-methylstyrene), which has a UV absorbance maximum around 242 nm. The reaction is typically complete within 45 minutes.[2]
-
Washing: Once the reaction is complete, filter the resin and wash thoroughly with DCM to remove residual acid and the cleavage byproduct.
-
Drying: Dry the resin under vacuum. The resulting free carboxylic acid on the resin is now ready for the next step in the synthesis, such as a coupling reaction.
Applications and Strategic Considerations
The primary application of the α-cumyl ester is in solid-phase peptide synthesis (SPPS) , particularly within the Fmoc/tBu strategy.[2] It is used for the side-chain protection of acidic amino acids like glutamic acid (Glu) and aspartic acid (Asp). Its key advantage is its orthogonality; it can be removed with very dilute acid without cleaving the acid-labile resin linker or other side-chain protecting groups like tBu, trityl (Trt), or Boc.[1][2][3]
For example, a peptide can be synthesized on an acid-sensitive resin (like Rink amide resin), with side chains protected by groups such as tBu. A specific glutamic acid residue can be incorporated as Fmoc-Glu(OCum)-OH. After assembly of the peptide chain, the cumyl group can be selectively removed on-resin, exposing a single carboxylic acid for further modification (e.g., conjugation, cyclization) while the rest of the peptide remains fully protected.[2]
Conclusion
The α-cumyl ester is a valuable and highly specialized protecting group for carboxylic acids. Its exceptional acid lability provides a level of orthogonality that is crucial for the synthesis of complex, multifunctional molecules. While its application is more niche than that of more common ester protecting groups, for synthetic strategies that require precise, selective deprotection under very mild acidic conditions, the α-cumyl ester is an excellent and often enabling choice for the synthetic chemist.
References
- 1. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: DOTA-tri(α-cumyl) Ester (CAS 1412494-57-5) in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-tri(α-cumyl) ester, with the CAS number 1412494-57-5, is a bifunctional chelating agent integral to the advancement of targeted radiopharmaceuticals. As a derivative of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it is designed for the stable chelation of various radiometals used in diagnostic imaging and therapeutic applications. The three α-cumyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for regioselective conjugation of the single free carboxylic acid to a targeting biomolecule, such as a peptide or antibody. This targeted approach enhances the delivery of radiation to specific sites of disease, such as tumors, thereby improving efficacy and minimizing off-target toxicity. This document provides an in-depth technical guide on the synthesis, conjugation, radiolabeling, and purification of DOTA-tri(α-cumyl) ester-based radiopharmaceuticals.
Physicochemical Properties and Quantitative Data
The core utility of DOTA and its derivatives lies in their ability to form highly stable complexes with a variety of metal ions. The stability of these complexes is crucial to prevent the in vivo release of the radiometal, which could lead to undesirable accumulation in non-target tissues. Below is a summary of key quantitative data related to DOTA-metal complexes.
| Parameter | Value | Radionuclide(s) | Significance |
| Log K (Stability Constant) | ~20-26 | Ga(III), Lu(III), Y(III), Cu(II), etc. | A high stability constant indicates a strong and stable complex, which is essential for in vivo applications to prevent demetallation. |
| Radiolabeling Efficiency | >95% | Ga-68, Lu-177 | High radiolabeling efficiency is critical for maximizing the yield of the final radiopharmaceutical and simplifying purification. |
| Radiochemical Purity | >98% | Ga-68, Lu-177 | High radiochemical purity ensures that the observed biological activity is due to the desired radiolabeled compound and not impurities. |
| Molar Activity (GBq/µmol) | Variable (typically >50) | Ga-68, Lu-177 | High molar activity is important for targeting receptors that are present in low concentrations. |
Experimental Protocols
Proposed Synthesis of DOTA-tri(α-cumyl) Ester
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Bromoacetic acid
-
α-Cumyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
A suitable base (e.g., triethylamine)
-
Organic solvents (e.g., acetonitrile, dichloromethane)
Methodology:
-
Protection of Bromoacetic Acid: React bromoacetic acid with α-cumyl alcohol in the presence of a coupling agent like DCC to form α-cumyl bromoacetate.
-
Alkylation of Cyclen: React cyclen with three equivalents of α-cumyl bromoacetate in an organic solvent such as acetonitrile, using a base like triethylamine to neutralize the hydrobromic acid formed during the reaction. This step results in the tri-substituted cyclen derivative.
-
Introduction of the Free Carboxylic Acid: React the tri-substituted cyclen with one equivalent of bromoacetic acid to introduce the fourth arm, which will have a free carboxylic acid group.
-
Purification: The final product, DOTA-tri(α-cumyl) ester, is purified using column chromatography.
Conjugation to a Targeting Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the conjugation of DOTA-tri(α-cumyl) ester to a resin-bound peptide.
Materials:
-
Peptide synthesized on a solid support (e.g., Rink amide resin) with a free N-terminal amine.
-
DOTA-tri(α-cumyl) ester
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Activation of DOTA-tri(α-cumyl) ester: Dissolve DOTA-tri(α-cumyl) ester and a coupling agent (e.g., HATU) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Coupling: Add the activated DOTA solution to the peptide-resin and agitate for a specified time (e.g., 2-4 hours) at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the protecting groups from the amino acid side chains and the DOTA chelator.
-
Precipitation and Purification: Precipitate the crude DOTA-peptide in cold diethyl ether, centrifuge, and purify by preparative HPLC.
Radiolabeling with Gallium-68
This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.5)
-
Metal-free water and HCl
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Methodology:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile, metal-free vial, mix the DOTA-conjugated peptide with sodium acetate buffer to achieve a pH of 3.5-4.5.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution and heat the mixture at 95°C for 5-10 minutes.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The unlabeled ⁶⁸Ga will remain at the origin on a TLC plate, while the labeled peptide will move with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.
Visualizations of Workflows and Pathways
To better illustrate the processes involved in the use of DOTA-tri(α-cumyl) ester, the following diagrams are provided.
Conclusion
DOTA-tri(α-cumyl) ester is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its protected nature allows for specific conjugation to biomolecules, enabling the precise delivery of radiometals to disease sites. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to utilize this compound in their work. The high stability of DOTA-metal complexes, coupled with efficient conjugation and radiolabeling methods, underscores the potential of DOTA-tri(α-cumyl) ester in advancing the fields of molecular imaging and radionuclide therapy.
Technical Data Sheet: Physicochemical Properties of DOTA-tri(α-cumyl Ester)
This document provides a detailed overview of the molecular weight and related physicochemical properties of DOTA-tri(α-cumyl Ester), a compound relevant in the field of bifunctional prochelators for radiopharmaceutical development. The information is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of DOTA-peptide conjugates.
Molecular Identity and Composition
DOTA-tri(α-cumyl Ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The esterification with three α-cumyl groups serves to protect the carboxylic acid functionalities during synthesis, which can be later deprotected for conjugation to targeting vectors.
1.1 Molecular Formula and Weight
The molecular formula for DOTA-tri(α-cumyl Ester) has been determined to be C₄₃H₅₈N₄O₈.[1] Based on this composition, the calculated molecular weight is a critical parameter for stoichiometric calculations in synthetic protocols and for characterization via mass spectrometry.
The table below summarizes the elemental composition and the calculation of the average molecular weight. The calculation is based on the standard atomic weights of the constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 43 | 12.011 | 516.473 |
| Hydrogen | H | 58 | 1.008 | 58.464 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 8 | 15.999 | 127.992 |
| Total | Molecular Weight | 758.96 g/mol |
Note: The molecular weight provided by some suppliers is 758.94 g/mol , which may result from using monoisotopic masses for the calculation.[1]
Methodology for Molecular Weight Determination
The theoretical molecular weight presented above is calculated from the molecular formula. Experimental verification of the molecular weight and purity of a synthesized batch of DOTA-tri(α-cumyl Ester) is typically achieved through mass spectrometry.
2.1 Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A standard method for the analysis of non-volatile, large molecules like DOTA-tri(α-cumyl Ester) is ESI-MS.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent system, such as acetonitrile/water with 0.1% formic acid, to facilitate ionization.
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This process generates a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate with the aid of a drying gas (typically nitrogen), leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting spectrum displays the relative abundance of ions at each m/z value. The molecular weight is confirmed by identifying the peak corresponding to the expected molecular ion.
The workflow for calculating and verifying the molecular weight is illustrated in the diagram below.
Signaling Pathways
The concept of signaling pathways is not applicable to the intrinsic physicochemical properties of a small molecule like DOTA-tri(α-cumyl Ester). Signaling pathways describe complex biological interactions of macromolecules within a cell or organism. This compound is a synthetic intermediate, and its biological activity is realized only after deprotection and conjugation to a biologically active vector, which then may interact with specific signaling pathways.
References
An In-depth Technical Guide to the Solubility of DOTA-tris(α-cumyl Ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DOTA-tris(α-cumyl Ester), a key bifunctional chelator in the development of radiopharmaceuticals and other targeted molecular agents. Due to the limited publicly available data on DOTA-tris(α-cumyl Ester), this guide includes comparative data for the structurally similar and more widely documented DOTA-tris(t-butyl ester). The principles and protocols described herein are intended to provide a strong framework for researchers working with these and similar compounds.
Introduction to DOTA Esters
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, particularly lanthanides. This property makes it an invaluable component in contrast agents for magnetic resonance imaging (MRI), and in radiopharmaceuticals for positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radionuclide therapy.
The carboxylic acid functional groups of DOTA are often esterified to improve its solubility in organic solvents and to allow for selective chemical modification. The ester groups serve as protecting groups that can be removed under specific conditions to regenerate the chelating carboxylic acids. DOTA-tris(α-cumyl Ester) and DOTA-tris(t-butyl ester) are two such derivatives, where three of the four carboxylic acid groups are protected, leaving one free for conjugation to a targeting vector, such as a peptide or antibody.
Solubility Profile
Table 1: Qualitative and Quantitative Solubility of DOTA-tris(t-butyl ester)
| Solvent | Solubility Type | Value | Citation |
| Dimethyl sulfoxide (DMSO) | Quantitative | 50 mg/mL | |
| Dimethylformamide (DMF) | Qualitative | Good solubility | |
| Dichloromethane (DCM) | Qualitative | Good solubility | |
| Chloroform | Qualitative | Slightly soluble | [] |
| Methanol | Qualitative | Slightly soluble | [] |
| Water | Qualitative | Slightly soluble | [] |
It is important to note that the α-cumyl ester groups in DOTA-tris(α-cumyl Ester) are bulkier than the t-butyl ester groups, which may slightly influence its solubility characteristics. Empirical determination of solubility in the desired solvent system is always recommended.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like DOTA-tris(α-cumyl Ester) in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Materials:
-
DOTA-tris(α-cumyl Ester)
-
Selected solvent (e.g., DMF, DCM, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of DOTA-tris(α-cumyl Ester) to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture by agitating it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Concentration Determination by HPLC:
-
Prepare a series of standard solutions of DOTA-tris(α-cumyl Ester) of known concentrations in the same solvent.
-
Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted supernatant into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Logical Flow of Solubility Determination
Caption: Workflow for experimental solubility determination.
Application in Peptide Conjugation
DOTA esters are frequently used in the synthesis of DOTA-peptide conjugates for targeted radionuclide therapy and imaging. The free carboxylic acid of the DOTA-ester is activated and then reacted with a free amine group on the peptide, typically the N-terminus or the side chain of a lysine residue.
Workflow for DOTA-Peptide Conjugation
Caption: Synthesis of a DOTA-peptide conjugate.
This workflow illustrates the key steps in conjugating a DOTA-ester to a peptide. The good solubility of the DOTA-ester in organic solvents like DMF is crucial for the efficiency of the activation and coupling steps.
Conclusion
While direct quantitative solubility data for DOTA-tris(α-cumyl Ester) remains elusive in public literature, its solubility profile can be reasonably inferred from the data available for DOTA-tris(t-butyl ester). Researchers and drug development professionals are encouraged to perform in-house solubility assessments using standardized protocols, such as the one outlined in this guide, to ensure the successful application of this important chelator in their synthetic workflows. The continued investigation and publication of such fundamental physicochemical properties will benefit the broader scientific community in the development of novel diagnostic and therapeutic agents.
References
An In-depth Technical Guide to the Safety and Handling of DOTA-tri(α-cumyl Ester)
Introduction
DOTA and its derivatives are macrocyclic chelating agents widely utilized in radiopharmacy for both diagnostic imaging and therapeutic applications.[1] DOTA-tri(α-cumyl Ester) is a specialized derivative used as a reactant or reagent in the synthesis of other bifunctional prochelators for creating DOTA-peptide conjugates.[2] The ester groups in this compound are designed to be cleaved under specific conditions, revealing the carboxylic acid moieties necessary for chelating metal ions. Given its reactive nature and intended use in sensitive applications, a thorough understanding of its safe handling is paramount.
Hazard Identification and Classification
While a specific hazard classification for DOTA-tri(α-cumyl Ester) is not available, related DOTA-NHS esters are classified with the following hazards:
-
Skin Irritation
-
Eye Irritation
-
Respiratory Irritation
It is prudent to handle DOTA-tri(α-cumyl Ester) as a compound with the potential for similar irritant properties. The general safety precautions for handling fine chemicals should be strictly followed.
Table 1: General Hazard Information for Related DOTA Esters
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact. | P264: Wash skin thoroughly after handling.[3] |
| Eye Irritation | May cause serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | P261: Avoid breathing dust.[3] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of DOTA-tri(α-cumyl Ester) and to ensure the safety of laboratory personnel.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[3] | To protect eyes from splashes or dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[3] Lab coat. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. | To minimize inhalation of dust particles. |
3.2. Storage Conditions
To ensure the stability of the compound, the following storage conditions are recommended for similar DOTA esters:
-
Temperature: Store in a freezer, under -20°C.
-
Atmosphere: Store under an inert atmosphere.
-
General: Keep the container tightly closed in a dry and well-ventilated place.[3] Always allow the container to come to room temperature before opening to avoid moisture condensation.
Experimental Protocols and Workflows
The following section outlines a general workflow for handling DOTA-tri(α-cumyl Ester) in a research setting.
4.1. General Laboratory Workflow
The diagram below illustrates a standard workflow for handling chemical reagents like DOTA-tri(α-cumyl Ester) in a laboratory environment.
Caption: General laboratory workflow for handling chemical reagents.
4.2. First Aid Measures
In case of exposure, the following first-aid measures should be taken immediately.
Table 3: First Aid Measures for Related DOTA Esters
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Spill and Waste Disposal
5.1. Spill Management
In the event of a spill, personal protective equipment should be used.[3] Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid creating dust.[3]
5.2. Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with chemical compounds.
Caption: Logical flow of chemical safety procedures.
Conclusion
While specific quantitative safety data for DOTA-tri(α-cumyl Ester) remains elusive in publicly accessible literature, a conservative approach to handling based on the known hazards of similar DOTA derivatives is essential. Researchers must prioritize a culture of safety by adhering to established laboratory protocols, utilizing appropriate personal protective equipment, and being prepared for potential emergencies. Always refer to the supplier's Safety Data Sheet for the most accurate and up-to-date information before commencing any experimental work.
References
Methodological & Application
Application Notes and Protocols for DOTA-tri(α-cumyl Ester) Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to peptides is a cornerstone in the development of radiopharmaceuticals for targeted imaging and therapy. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely utilized chelator due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for targeted radionuclide therapy. The use of protecting groups on three of the four carboxylates of DOTA allows for the selective formation of a stable amide bond with a free amine group on a peptide, such as the N-terminus or the side chain of a lysine residue.
This document provides detailed application notes and protocols for the conjugation of DOTA-tri(α-cumyl Ester) to peptides. The α-cumyl ester protecting group offers the advantage of being removable under milder acidic conditions compared to the more common tert-butyl esters, potentially preserving the integrity of sensitive peptide structures.
Key Advantages of DOTA-tri(α-cumyl Ester)
-
Milder Deprotection: The α-cumyl ester groups can be cleaved using dilute trifluoroacetic acid (TFA), which can be advantageous for peptides containing acid-sensitive modifications or amino acids.
-
Reduced Side Reactions: The milder deprotection conditions can minimize acid-catalyzed side reactions that may occur with more aggressive deprotection cocktails.
-
Orthogonality: The differential acid lability between α-cumyl esters and other protecting groups (e.g., Boc on side chains) can be exploited in complex synthetic strategies.
Experimental Protocols
Protocol 1: Solution-Phase Conjugation of DOTA-tri(α-cumyl Ester) to Peptides
This protocol describes the conjugation of DOTA-tri(α-cumyl Ester) to a peptide in solution, followed by deprotection and purification.
Materials:
-
Peptide with a single free primary amine (e.g., N-terminus or lysine side-chain)
-
DOTA-tri(α-cumyl Ester)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile
-
0.1% TFA in water (HPLC mobile phase A)
-
0.1% TFA in acetonitrile (HPLC mobile phase B)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF.
-
Activation of DOTA-tri(α-cumyl Ester): In a separate vial, dissolve DOTA-tri(α-cumyl Ester) (1.2 equivalents relative to the peptide) in anhydrous DMF. Add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents). Allow the activation to proceed for 15-20 minutes at room temperature.
-
Conjugation Reaction: Add the activated DOTA-tri(α-cumyl Ester) solution to the peptide solution. Gently mix and let the reaction proceed for 4-6 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the DMF under vacuum.
-
Deprotection of α-cumyl Esters: To the dried residue, add a cleavage cocktail of 2% TFA in DCM with a scavenger such as TIS (2.5% v/v). The volume should be sufficient to dissolve the residue. Let the deprotection reaction proceed for 1-2 hours at room temperature.
-
Peptide Precipitation: After deprotection, precipitate the DOTA-peptide conjugate by adding cold diethyl ether.
-
Isolation and Washing: Centrifuge the mixture to pellet the precipitate. Carefully decant the ether. Wash the pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude DOTA-peptide conjugate under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of mobile phases A and B.
-
Characterization: Confirm the identity and purity of the final DOTA-peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Protocol 2: Solid-Phase Conjugation of DOTA-tri(α-cumyl Ester) to Resin-Bound Peptides
This protocol is suitable for peptides synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
DOTA-tri(α-cumyl Ester)
-
DIPEA
-
HBTU
-
Anhydrous DMF
-
DCM
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Activation of DOTA-tri(α-cumyl Ester): In a separate vial, dissolve DOTA-tri(α-cumyl Ester) (3 equivalents relative to the resin loading) in DMF. Add HBTU (3 equivalents) and DIPEA (6 equivalents). Allow the activation to proceed for 15-20 minutes.
-
Conjugation to Resin: Drain the DMF from the swollen resin and add the activated DOTA-tri(α-cumyl Ester) solution. Agitate the mixture for 4-6 hours at room temperature. A ninhydrin test can be performed to confirm the completion of the coupling.
-
Washing: After conjugation, wash the resin thoroughly with DMF, DCM, and methanol, and then dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and simultaneously remove the α-cumyl esters and other acid-labile side-chain protecting groups.
-
Peptide Precipitation, Isolation, and Purification: Follow steps 6-10 from Protocol 1 to isolate, wash, dry, purify, and characterize the final DOTA-peptide conjugate.
Data Presentation
The following tables summarize typical quantitative data obtained from DOTA-peptide conjugation experiments. Note that specific values will vary depending on the peptide sequence and reaction conditions.
| Parameter | DOTA-tris(t-Bu Ester) | DOTA-tri(α-cumyl Ester) | Reference |
| Conjugation Efficiency (Solution Phase) | > 90% | Expected to be similar to t-Bu ester | General literature |
| Conjugation Efficiency (Solid Phase) | > 95% | Expected to be similar to t-Bu ester | General literature |
| Deprotection Conditions | 95% TFA, 2-4 hours | 2-5% TFA in DCM, 1-2 hours | [1] |
| Overall Yield (after purification) | 30-60% | Potentially higher due to milder deprotection | Inferred |
| Analytical Method | Purpose | Typical Observations |
| Analytical RP-HPLC | Assess purity of the final conjugate | A single major peak with the expected retention time. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm the molecular weight of the conjugate | A mass peak corresponding to the calculated molecular weight of the DOTA-peptide conjugate. |
| Radiolabeling with ⁶⁸Ga | Functional confirmation of the chelator | High radiochemical purity (>95%) after labeling. |
Mandatory Visualizations
Caption: Workflow for DOTA-tri(α-cumyl Ester) conjugation to peptides.
Caption: Principle of PET imaging with a ⁶⁸Ga-DOTA-peptide conjugate.
References
Application Notes and Protocols for Antibody Labeling with DOTA-tri(α-cumyl Ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of radioimmunoconjugates for therapeutic and diagnostic applications in nuclear medicine. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely employed for its ability to form highly stable complexes with a variety of radiometals. DOTA-tri(α-cumyl Ester) is a protected form of DOTA, where three of the four carboxylic acid groups are masked as α-cumyl esters. This protection strategy allows for selective modification of the single free carboxylic acid. However, for the purpose of random conjugation to antibody lysine residues, all four carboxylic acids of DOTA are typically utilized to maximize chelation stability and provide multiple attachment points.
This document provides a detailed protocol for the deprotection of DOTA-tri(α-cumyl Ester) and its subsequent conjugation to a monoclonal antibody. The protocol is based on the principle of acid-catalyzed deprotection of the α-cumyl esters to yield free DOTA, followed by the activation of its carboxylic acid groups using carbodiimide chemistry for covalent linkage to the primary amines of lysine residues on the antibody.
Data Presentation
The efficiency of antibody conjugation with DOTA can be influenced by several factors, including the molar ratio of DOTA to the antibody, the pH of the reaction, and the concentration of the reactants. The following table summarizes typical quantitative data for DOTA conjugation to antibodies, which can serve as a general guideline.
| Parameter | Typical Range | Notes |
| Molar Ratio (DOTA:Antibody) | 5:1 to 100:1 | Higher ratios can lead to a higher degree of labeling but may also increase the risk of antibody aggregation and loss of immunoreactivity.[1] |
| DOTA molecules per Antibody | 1 to 10 | The desired DOTA-to-antibody ratio (DAR) depends on the specific application. Mass spectrometry is used to determine the final DAR.[2] |
| Antibody Concentration | 1 to 10 mg/mL | Higher antibody concentrations can improve conjugation efficiency. |
| Reaction pH (Conjugation) | 7.0 to 8.5 | A slightly alkaline pH facilitates the reaction between the activated DOTA and the primary amines of the antibody.[3] |
| Conjugate Recovery | 70% to 95% | Recovery rates can vary depending on the purification method used. Ultrafiltration and size-exclusion chromatography are common purification techniques.[1] |
| Immunoreactivity Retention | > 90% | It is crucial to assess the biological activity of the antibody after conjugation to ensure it can still bind to its target. |
Experimental Protocols
This protocol is divided into three main sections:
-
Deprotection of DOTA-tri(α-cumyl Ester)
-
Conjugation of Deprotected DOTA to the Antibody
-
Purification and Characterization of the DOTA-Antibody Conjugate
Deprotection of DOTA-tri(α-cumyl Ester)
This step involves the acid-catalyzed removal of the α-cumyl ester protecting groups to yield the free carboxylic acid form of DOTA.
Materials:
-
DOTA-tri(α-cumyl Ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round bottom flask
-
Stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve DOTA-tri(α-cumyl Ester) in dichloromethane (DCM) in a round bottom flask.
-
Add trifluoroacetic acid (TFA) to the solution. A typical ratio is a 1:1 or 2:1 mixture of TFA to DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion of the reaction, remove the DCM and TFA by rotary evaporation.
-
Wash the remaining residue with anhydrous diethyl ether and centrifuge to pellet the deprotected DOTA.
-
Decant the diethyl ether and dry the deprotected DOTA pellet under vacuum.
-
The resulting white solid is the fully deprotected DOTA, which can be stored at -20°C until use.
Conjugation of Deprotected DOTA to the Antibody
This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of the deprotected DOTA, which then react with the primary amines on the antibody.
Materials:
-
Deprotected DOTA (from step 1)
-
Monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Allow all reagents to come to room temperature.
-
Prepare a stock solution of the deprotected DOTA in an appropriate solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of EDC and NHS in the Conjugation Buffer.
-
In a reaction tube, add the deprotected DOTA, EDC, and NHS to the Conjugation Buffer. The molar ratio of DOTA:EDC:NHS is typically 1:2:5.
-
Incubate this activation mixture for 15-30 minutes at room temperature.
-
Add the activated DOTA solution to the antibody solution. The final reaction pH should be adjusted to 7.2-8.0 with a suitable buffer if necessary. The molar ratio of DOTA to antibody can be varied (e.g., 20:1 or 50:1) to achieve the desired degree of labeling.
-
Incubate the conjugation reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
Purification and Characterization of the DOTA-Antibody Conjugate
Purification is necessary to remove unreacted DOTA, EDC, NHS, and any byproducts. Characterization is performed to determine the concentration of the conjugate and the DOTA-to-antibody ratio.
Materials:
-
Crude DOTA-antibody conjugate
-
Purification columns (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
-
Spectrophotometer
-
Mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger DOTA-antibody conjugate from smaller, unreacted molecules. Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a storage-compatible buffer (e.g., PBS). Apply the quenched reaction mixture to the column and collect the fractions corresponding to the antibody conjugate.
-
Ion-Exchange Chromatography (IEX): IEX can also be used to purify the conjugate, as the charge of the antibody is altered by the conjugation of DOTA.[4]
-
-
Characterization:
-
Concentration Determination: Measure the absorbance of the purified conjugate at 280 nm using a spectrophotometer to determine the antibody concentration.
-
DOTA-to-Antibody Ratio (DAR) Determination: The average number of DOTA molecules conjugated per antibody can be determined using mass spectrometry.[5] The mass of the unconjugated antibody is compared to the mass of the DOTA-antibody conjugate to calculate the DAR.
-
Mandatory Visualization
References
- 1. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 2. Antibody Conjugation - Amerigo Scientific [amerigoscientific.com]
- 3. youtube.com [youtube.com]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 5. insights-from-native-mass-spectrometry-approaches-for-top-and-middle-level-characterization-of-site-specific-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for 68Ga Radiolabeling of DOTA-tri(α-cumyl Ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DOTA-tri(α-cumyl Ester) as a precursor for Gallium-68 (68Ga) radiolabeling. The following sections detail the necessary deprotection of the α-cumyl ester protecting groups and the subsequent radiolabeling procedure to yield [68Ga]Ga-DOTA complexes for application in Positron Emission Tomography (PET) imaging research.
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelator for various radiometals, including the positron-emitting radionuclide Gallium-68. For synthetic purposes, the carboxylic acid functional groups of DOTA are often protected as esters. DOTA-tri(α-cumyl Ester) is a precursor where three of the four carboxylic acids are protected by α-cumyl groups. These protecting groups enhance the solubility of the DOTA molecule in organic solvents, facilitating its conjugation to targeting biomolecules such as peptides, antibodies, or small molecules.
Prior to radiolabeling with 68Ga, the α-cumyl ester protecting groups must be removed to allow for efficient chelation of the Ga³⁺ ion. This deprotection is typically achieved through hydrogenolysis. Following deprotection, the resulting DOTA-conjugate can be radiolabeled with 68Ga under controlled conditions to produce the final radiopharmaceutical.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the 68Ga radiolabeling of DOTA-conjugated molecules. These values are representative and may require optimization for specific DOTA-conjugates.
| Parameter | Typical Range | Notes |
| Precursor Concentration | 10 - 40 µM | Higher concentrations can improve radiochemical yield but may need to be optimized for specific activity requirements. |
| 68Ga Activity | 70 - 260 MBq | Dependent on the 68Ge/68Ga generator elution yield. |
| Reaction Buffer | 1 M Sodium Acetate | Other buffers such as HEPES can also be used. |
| Reaction pH | 3.5 - 4.5 | Critical for efficient 68Ga incorporation. |
| Reaction Temperature | 85 - 100°C | Heating is generally required for efficient labeling of DOTA chelators.[1] |
| Reaction Time | 5 - 20 minutes | Should be optimized to maximize radiochemical purity while minimizing radiolysis. |
| Radiochemical Yield | > 95% | Dependent on optimization of all reaction parameters.[2] |
| Radiochemical Purity | > 95% | Typically assessed by radio-HPLC or radio-TLC.[1] |
Experimental Protocols
This section provides detailed protocols for the deprotection of DOTA-tri(α-cumyl Ester) and the subsequent 68Ga radiolabeling.
Protocol for Deprotection of DOTA-tri(α-cumyl Ester) via Hydrogenolysis
This protocol is a representative method for the removal of α-cumyl ester protecting groups based on standard hydrogenolysis procedures.
Materials:
-
DOTA-tri(α-cumyl Ester) conjugated to the molecule of interest
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the DOTA-tri(α-cumyl Ester) conjugate in the chosen anhydrous, degassed solvent in a round-bottom flask.
-
Add 10% Palladium on carbon (typically 10-20% by weight relative to the substrate).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until complete consumption of the starting material is observed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Palladium on carbon catalyst.
-
Rinse the filter pad with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected DOTA-conjugate.
-
The resulting deprotected compound should be stored under an inert atmosphere until use in the radiolabeling step.
Protocol for 68Ga Radiolabeling of Deprotected DOTA-conjugate
This protocol outlines the manual radiolabeling of a deprotected DOTA-conjugate using 68Ga eluted from a 68Ge/68Ga generator.
Materials:
-
Deprotected DOTA-conjugate solution (in water or a suitable buffer)
-
68GaCl₃ eluate from a 68Ge/68Ga generator (typically in 0.1 M HCl)
-
1 M Sodium Acetate buffer, pH 4.5[3]
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Place a sterile, pyrogen-free reaction vial in a lead-shielded container.
-
Add the required volume of the deprotected DOTA-conjugate solution to the reaction vial (typically 10-20 µg).[2]
-
Elute the 68Ge/68Ga generator according to the manufacturer's instructions to obtain 68GaCl₃ in 0.1 M HCl.
-
Add a specific volume of the 68GaCl₃ eluate (e.g., 400-500 µL, containing 70-260 MBq of activity) to the reaction vial.[2]
-
Immediately add the 1 M Sodium Acetate buffer to adjust the pH of the reaction mixture to between 3.8 and 4.0.[2]
-
Gently mix the contents of the vial.
-
Place the reaction vial in a heating block or water bath pre-heated to 95°C.[2]
-
Incubate the reaction for 10 minutes.[2]
-
After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Perform quality control on a small aliquot of the final product using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
For in vivo applications, the radiolabeled product may require further purification, for example, using a C18 Sep-Pak cartridge, to remove unchelated 68Ga and other impurities.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from the deprotection of the DOTA-tri(α-cumyl Ester) to the final radiolabeled product.
Caption: Workflow for 68Ga radiolabeling of DOTA-tri(α-cumyl Ester).
Signaling Pathway/Logical Relationship
The diagram below illustrates the chemical transformation from the protected DOTA-ester to the final 68Ga-chelated complex.
Caption: Chemical pathway from protected precursor to radiolabeled product.
References
- 1. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹⁷⁷Lu Labeling of DOTA-Conjugates: A Guideline for DOTA-tri(α-cumyl Ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy is a rapidly advancing field in precision oncology. Lutetium-177 (¹⁷⁷Lu), a β⁻-emitting radionuclide with a half-life of 6.73 days and favorable decay characteristics, has emerged as a clinically significant radioisotope for treating various cancers.[1] The therapeutic efficacy of ¹⁷⁷Lu is realized by conjugating it to a targeting moiety, such as a peptide or a small molecule, which selectively binds to receptors overexpressed on tumor cells. This targeted delivery ensures localized radiation damage to cancerous tissues while minimizing off-target toxicity.
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is widely employed for its ability to form highly stable complexes with ¹⁷⁷Lu. DOTA-conjugated targeting molecules are essential components of many successful radiopharmaceuticals. This document provides a detailed application note and a generalized protocol for the ¹⁷⁷Lu labeling of DOTA-conjugates, with a specific focus on providing a guideline for a potentially protected precursor, DOTA-tri(α-cumyl Ester).
It is hypothesized that DOTA-tri(α-cumyl Ester) is a protected form of a DOTA-conjugate where the carboxylic acid groups of the DOTA moiety are esterified with α-cumyl groups. These protecting groups likely need to be removed before efficient radiolabeling with ¹⁷⁷Lu can occur. The following protocols are based on established principles of ester deprotection and subsequent radiolabeling of DOTA-conjugates.
Materials and Methods
Materials
-
DOTA-tri(α-cumyl Ester) conjugate
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Metal-free water (TraceSELECT™ grade or equivalent)
-
Metal-free HCl and NaOH for pH adjustment
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ascorbic acid
-
Gentisic acid
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Dose calibrator
-
pH indicator strips (pH range 2-9)
-
Radio-thin layer chromatography (radio-TLC) system
-
Radio-high-performance liquid chromatography (radio-HPLC) system
-
Syringes and needles
Experimental Protocols
Protocol 1: Deprotection of DOTA-tri(α-cumyl Ester) (Hypothetical)
The α-cumyl ester protecting groups are anticipated to be acid-labile. The following is a general procedure for acid-catalyzed deprotection.
-
Dissolve the DOTA-tri(α-cumyl Ester) conjugate in a suitable organic solvent (e.g., dichloromethane, dioxane).
-
Add a solution of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane).
-
Stir the reaction mixture at room temperature and monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, mass spectrometry).
-
Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
Purify the deprotected conjugate using preparative HPLC to ensure high chemical purity before radiolabeling.
-
Lyophilize the purified product to obtain a solid, which can be stored under inert gas at -20°C.
Protocol 2: ¹⁷⁷Lu Labeling of the Deprotected DOTA-Conjugate
This protocol outlines the steps for the radiolabeling of the deprotected DOTA-conjugate with ¹⁷⁷Lu.
-
Preparation:
-
Allow the vial of deprotected DOTA-conjugate and all other reagents to reach room temperature.
-
In a sterile, pyrogen-free reaction vial, dissolve the deprotected DOTA-conjugate in sodium acetate buffer (0.1 M, pH 5.0).
-
Add ascorbic acid and gentisic acid as radical scavengers to minimize radiolysis.
-
-
Radiolabeling Reaction:
-
Add the required activity of ¹⁷⁷LuCl₃ to the reaction vial containing the DOTA-conjugate.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
-
Quenching:
-
After incubation, cool the reaction vial to room temperature.
-
Optionally, add a solution of DTPA (diethylenetriaminepentaacetic acid) to chelate any remaining free ¹⁷⁷Lu.
-
-
Quality Control:
-
Perform radio-TLC and radio-HPLC to determine the radiochemical purity of the final product.
-
Visualizations
Caption: Hypothetical workflow for deprotection and ¹⁷⁷Lu labeling.
Caption: Quality control workflow for ¹⁷⁷Lu-labeled conjugates.
Data Presentation
The following tables summarize key parameters and expected outcomes for the ¹⁷⁷Lu labeling and quality control of DOTA-conjugates.
Table 1: ¹⁷⁷Lu Labeling Parameters
| Parameter | Recommended Value | Purpose |
| pH | 4.5 - 5.5 | Optimal for ¹⁷⁷Lu chelation by DOTA. |
| Temperature | 90 - 95 °C | To facilitate the complexation reaction. |
| Incubation Time | 15 - 30 minutes | Sufficient time for high radiochemical yield. |
| Radical Scavengers | Ascorbic acid, Gentisic acid | To prevent radiolysis of the radiopharmaceutical. |
| Molar Ratio (Chelator:¹⁷⁷Lu) | > 10:1 | To ensure complete complexation of the radionuclide. |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free of particles. |
| pH | pH paper or meter | 5.0 - 7.0 |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectrometry | As per ¹⁷⁷LuCl₃ supplier's certificate of analysis. |
| Sterility | Membrane Filtration | Sterile |
| Bacterial Endotoxins | LAL Test | As per pharmacopeial limits. |
Table 3: Radio-TLC Method Example
| Parameter | Description |
| Stationary Phase | ITLC-SG |
| Mobile Phase | 0.1 M Sodium Citrate, pH 5.5 |
| Rf of ¹⁷⁷Lu-DOTA-conjugate | 0.0 - 0.2 |
| Rf of Free ¹⁷⁷Lu³⁺ | 0.8 - 1.0 |
Table 4: Radio-HPLC Method Example
| Parameter | Description |
| Column | C18 reverse-phase |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | Linear gradient from 95% A to 5% A over 20 min |
| Flow Rate | 1 mL/min |
| Detectors | UV (220 nm) and Radiometric |
Discussion
The successful preparation of a ¹⁷⁷Lu-labeled radiopharmaceutical for clinical or preclinical use requires a robust and well-controlled process. For novel precursors such as DOTA-tri(α-cumyl Ester), a systematic approach involving deprotection followed by radiolabeling is necessary. The protocols provided herein are generalized guidelines and should be optimized for the specific DOTA-conjugate being used.
Key considerations for optimization include the efficiency of the deprotection step, which should be monitored to ensure complete removal of the protecting groups without degrading the targeting molecule. The radiolabeling conditions, including pH, temperature, and incubation time, may need to be adjusted to achieve maximum radiochemical purity.
Comprehensive quality control is paramount to ensure the safety and efficacy of the final radiopharmaceutical product.[2][3][4] The use of orthogonal analytical methods, such as radio-TLC and radio-HPLC, is recommended for the accurate determination of radiochemical purity. Stability studies should also be performed to establish the shelf-life of the radiolabeled product.
Conclusion
This document provides a comprehensive set of application notes and generalized protocols for the ¹⁷⁷Lu labeling of DOTA-conjugates, with special consideration for a hypothetical protected precursor, DOTA-tri(α-cumyl Ester). The successful implementation of these guidelines, coupled with rigorous optimization and quality control, will enable researchers and drug development professionals to advance the development of novel ¹⁷⁷Lu-based radiopharmaceuticals for targeted radionuclide therapy.
References
Application Notes and Protocols: Deprotection of α-Cumyl Esters in DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient removal of α-cumyl ester protecting groups from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugates. The α-cumyl group is a valuable acid-labile protecting group for the carboxylic acid functionalities of DOTA during the synthesis of complex bioconjugates. Its removal is a critical final step before the DOTA chelator can be used for radiolabeling or other applications.
The protocols outlined below are based on the established chemistry of acid-catalyzed deprotection, primarily using trifluoroacetic acid (TFA). While specific kinetics can vary depending on the substrate, these guidelines offer a robust starting point for developing a tailored deprotection strategy.
Data Presentation: Deprotection Conditions
The selection of deprotection reagents and conditions is crucial for achieving high yields and purity. The following table summarizes typical reagent cocktails and reaction parameters for the cleavage of acid-labile protecting groups, which can be adapted for α-cumyl ester deprotection.
| Parameter | Condition A (Standard) | Condition B (with Scavengers for Sensitive Residues) | Condition C (Mild) |
| Deprotection Reagent | 95% TFA in Water | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | 50% TFA in Dichloromethane (DCM) |
| Scavengers | Water | Water, Triisopropylsilane (TIS), Thioanisole (optional) | Dichloromethane (as solvent) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 4 - 8 hours |
| Typical Substrate | DOTA conjugates with stable linkers and biomolecules | DOTA conjugates with sensitive amino acids (e.g., Trp, Met, Cys) | DOTA conjugates with highly acid-sensitive moieties |
| Notes | A common starting point for robust conjugates. | TIS acts as a scavenger for the liberated cumyl cation, preventing side reactions. Thioanisole can be added to protect methionine residues from oxidation. | Milder conditions for substrates that may degrade under high TFA concentrations. |
Experimental Protocols
This section details the methodologies for the deprotection of α-cumyl protected DOTA conjugates and the subsequent analysis of the product.
Protocol 1: Standard Deprotection of α-Cumyl-Protected DOTA Conjugate
Materials:
-
α-Cumyl-protected DOTA conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Cold diethyl ether
-
Nitrogen gas supply
-
Rotary evaporator
-
Centrifuge
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for characterization)
Procedure:
-
Preparation: Ensure the α-cumyl-protected DOTA conjugate is dry and free of residual solvents.
-
Reaction Setup: In a clean, dry glass vial, dissolve the protected DOTA conjugate in DCM at a concentration of approximately 10-20 mg/mL.
-
Deprotection: Cool the solution in an ice bath (0 °C). Add an equal volume of cold TFA to the solution. For example, to 1 mL of the conjugate solution, add 1 mL of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by HPLC.
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting residue is the crude deprotected DOTA conjugate as its TFA salt.
-
-
Precipitation and Washing:
-
Add cold diethyl ether to the residue to precipitate the deprotected conjugate.
-
Centrifuge the mixture to pellet the product.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying: Dry the final product under high vacuum.
-
Analysis:
-
Dissolve a small sample of the dried product in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze by reverse-phase HPLC to confirm the removal of the α-cumyl groups and assess the purity of the final product. The deprotected product will have a significantly shorter retention time than the protected precursor.
-
Confirm the identity of the product by mass spectrometry.
-
Protocol 2: Deprotection with Scavengers for Sensitive Conjugates
For DOTA conjugates containing sensitive amino acid residues that are susceptible to modification by the released cumyl cation, the addition of scavengers is recommended.
Materials:
-
Same as Protocol 1
-
Triisopropylsilane (TIS)
-
Thioanisole (optional)
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). If the conjugate contains methionine, 1-2% thioanisole can also be added.
-
Reaction Setup: Dissolve the α-cumyl-protected DOTA conjugate directly in the cleavage cocktail (approximately 10 mg of conjugate per 1 mL of cocktail).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by HPLC.
-
Work-up, Precipitation, and Analysis: Follow steps 5-8 from Protocol 1.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for the deprotection of α-cumyl esters from DOTA conjugates.
Caption: Simplified reaction pathway for the acid-catalyzed deprotection of α-cumyl esters.
Purification of DOTA-Peptide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of DOTA-peptide conjugates. The methodologies described herein are essential for obtaining highly pure conjugates crucial for research, diagnostic, and therapeutic applications, particularly in the field of nuclear medicine and targeted radionuclide therapy.
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used for complexing radiometals. When conjugated to peptides, it creates powerful tools for targeted imaging and therapy. The purity of these DOTA-peptide conjugates is paramount to ensure specific targeting, accurate quantification, and minimal off-target effects. This document outlines the most common and effective purification techniques: High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
Purification Strategies: A Comparative Overview
Both HPLC and SPE are widely employed for the purification of DOTA-peptide conjugates. The choice of method often depends on the desired purity, scale of purification, and the nature of the impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE) |
| Purity Achieved | Very High (>95-99%) | High (>90-95%) |
| Resolution | Excellent, capable of separating closely related impurities | Good, primarily for removing major contaminants |
| Scale | Analytical to Preparative | Microgram to Milligram |
| Speed | Slower, especially for preparative scale | Faster, suitable for rapid cleanup |
| Cost | Higher (instrumentation and columns) | Lower (cartridges and simple manifold) |
| Typical Use Case | Final polishing step, purification of complex mixtures | Rapid desalting, removal of excess reagents, post-radiolabeling cleanup |
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC (RP-HPLC) is the gold standard for achieving high-purity DOTA-peptide conjugates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: HPLC Purification of DOTA-TATE
This protocol provides a general method for the purification of DOTA-TATE, a commonly used somatostatin analogue.
Materials:
-
Crude DOTA-TATE peptide
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile (ACN)
-
HPLC system with a UV detector and fraction collector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 10 mm)
Procedure:
-
Sample Preparation: Dissolve the crude DOTA-TATE in a minimal amount of Solvent A. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 4 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient could be:
-
5-65% Solvent B over 40 minutes.
-
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified DOTA-TATE as a white powder.
Quantitative Data for HPLC Purification:
| DOTA-Peptide Conjugate | Column | Mobile Phase Gradient | Flow Rate (mL/min) | Purity Achieved | Typical Recovery | Reference |
| DOTA-TATE | Econosphere C18 (10 μm, 250 × 4.6 mm) | 5-95% ACN (with 0.1% TFA) over 30 min | 1.1 | >95% | Not Specified | [1] |
| ZD2-(Gd-DOTA) | Semi-preparative C18 | 0-20% ACN in water over 20 min, then 50-100% ACN over 5 min | Not Specified | High | 80% (final yield) | [2] |
| DOTA-BN Peptides | Econosphere C18 (10 μm, 250 × 4.6 mm) | 5-95% ACN (with 0.1% TFA) over 30 min | 1.1 | >90% (radiolabeling efficiency) | Not Specified | [1] |
Solid-Phase Extraction (SPE) Purification
SPE is a rapid and cost-effective method for purifying DOTA-peptide conjugates, particularly for desalting and removing unconjugated DOTA or other process-related impurities. It is also widely used for the purification of radiolabeled peptides. C18 cartridges are the most common stationary phase for this application.
Experimental Protocol: SPE Purification of a Generic DOTA-Peptide
This protocol describes a general procedure for the cleanup of a DOTA-peptide conjugate using a C18 SPE cartridge.
Materials:
-
Crude DOTA-peptide solution
-
C18 SPE Cartridge (e.g., 100 mg sorbent mass)
-
Conditioning Solvent: Methanol (MeOH) or Acetonitrile (ACN)
-
Equilibration Solvent: Water or 0.1% TFA in water
-
Wash Solvent: 5% Methanol in water (with 0.1% TFA)
-
Elution Solvent: 80% Methanol in water (with 0.1% TFA)
-
SPE manifold (optional, for parallel processing)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass 5 mL of water (or 0.1% TFA in water) to equilibrate the cartridge.
-
Loading: Load the crude DOTA-peptide solution onto the cartridge at a slow flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 5 mL of the wash solvent to remove salts and other polar impurities.
-
Elution: Elute the purified DOTA-peptide with 2-3 mL of the elution solvent.
-
Solvent Evaporation: Evaporate the solvent from the eluate, typically under a stream of nitrogen or using a centrifugal evaporator, to obtain the purified peptide.
Application Note: Post-Radiolabeling Purification of 68Ga-DOTA-Peptides
SPE is an essential step after radiolabeling to separate the desired radiolabeled peptide from free radiometals (e.g., 68GaCl₃).
Procedure:
-
Follow the general SPE protocol (steps 1-3) to condition, equilibrate, and load the radiolabeling reaction mixture onto a C18 cartridge.
-
Washing: Wash the cartridge with 5-10 mL of sterile water to remove any unbound 68Ga.
-
Elution: Elute the 68Ga-DOTA-peptide with a small volume (0.5-1 mL) of 50-80% ethanol in water.
-
The final product is typically used directly for in vitro or in vivo studies.
Quantitative Data for SPE Purification:
| DOTA-Peptide Conjugate | SPE Sorbent | Elution Solvent | Purity Achieved | Typical Recovery | Reference |
| 68Ga/44Sc-DOTA-Ava-BBN2 | C18 | Ethanol | >95% (radiochemical) | 70-80% | [3] |
| Generic Peptides | SOLAμ HRP | Not Specified | High | >86% for most peptides | [4] |
Characterization of Purified DOTA-Peptide Conjugates
After purification, it is crucial to characterize the DOTA-peptide conjugate to confirm its identity, purity, and concentration.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Analytical HPLC: To determine the purity of the final product.
-
UV-Vis Spectroscopy: To determine the peptide concentration.
Visualizing the Purification Workflow
The following diagrams illustrate the key workflows in the purification of DOTA-peptide conjugates.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Characterization of DOTA-tri(α-cumyl Ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile chelating agent, widely employed in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The ability of DOTA to form stable complexes with a variety of radiometals makes it an invaluable tool in nuclear medicine. To facilitate the conjugation of DOTA to biomolecules such as peptides and antibodies, its four carboxylic acid groups are often protected. The use of bulky ester protecting groups, such as the hypothetical tri(α-cumyl ester), allows for selective modification of the fourth carboxylic acid, enabling covalent attachment to a targeting vector.
These application notes provide a comprehensive overview of the characterization of DOTA-tri(α-cumyl Ester) conjugates, with a focus on the synthesis, purification, and analysis of these compounds. The protocols described herein are based on established methods for analogous DOTA-triester derivatives, such as DOTA-tris(t-Bu ester), and are intended to serve as a guide for researchers working with similarly protected DOTA chelators.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and radiolabeling of DOTA-peptide conjugates, based on literature values for analogous DOTA-triester compounds. This data is intended to provide a benchmark for the characterization of novel DOTA-tri(α-cumyl Ester) conjugates.
| Parameter | DOTA-tris(t-Bu ester)-Peptide | Reference |
| Synthesis Yield | ||
| Peptide Conjugation Yield | 18% - 37% | [1] |
| Purification | ||
| Purity (post-HPLC) | >95% | [1] |
| Radiolabeling | ||
| Radiolabeling Efficiency (with 68Ga) | 90% - 95% | [1] |
| Radiochemical Purity | >98% | [1] |
| Stability | ||
| In Vitro Serum Stability (1 h) | >93% intact tracer | [2] |
Experimental Protocols
Protocol 1: Synthesis of DOTA-tri(α-cumyl Ester)-Peptide Conjugate
This protocol outlines the solid-phase synthesis of a DOTA-peptide conjugate using a protected DOTA derivative.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
DOTA-tri(α-cumyl Ester)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC purification system
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the solid-phase resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
N-terminal Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminus of the peptide by treating the resin with 20% piperidine in DMF.
-
DOTA Conjugation:
-
Dissolve DOTA-tri(α-cumyl Ester) and a coupling reagent (e.g., HBTU) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated DOTA solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove the bulky α-cumyl ester protecting groups from the DOTA moiety.
-
The cleavage time will depend on the stability of the ester groups and should be optimized.
-
-
Purification: Purify the crude DOTA-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol describes the radiolabeling of a DOTA-peptide conjugate with the positron-emitting radionuclide Gallium-68 (68Ga).
Materials:
-
68Ge/68Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC or radio-HPLC system
Procedure:
-
Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
Reaction Mixture Preparation:
-
In a sterile, metal-free vial, add a specific amount of the DOTA-peptide conjugate (e.g., 10-50 µg).
-
Add sodium acetate buffer to adjust the pH to approximately 4.5.
-
-
Radiolabeling Reaction:
-
Add the 68GaCl3 eluate to the reaction vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes).[3]
-
-
Quality Control:
-
Determine the radiochemical purity of the 68Ga-DOTA-peptide conjugate using radio-TLC or radio-HPLC.
-
The radiochemical purity should typically be greater than 95%.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of DOTA-conjugates.
Caption: Targeted binding and internalization of a radiolabeled DOTA-peptide conjugate.
References
- 1. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DOTA-tri(α-cumyl Ester) in PET Imaging Agent Preparation
Disclaimer: Publicly available scientific literature and research data specifically detailing the use of DOTA-tri(α-cumyl Ester) for PET imaging agent preparation are limited. The following application notes and protocols are based on the general principles of radiopharmaceutical development using DOTA derivatives and are intended to serve as a comprehensive, albeit hypothetical, guide for researchers, scientists, and drug development professionals. The experimental parameters and expected data are illustrative and will require optimization for any specific application.
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely utilized chelator in nuclear medicine. Its ability to form stable complexes with a variety of radiometals makes it a cornerstone for the development of PET (Positron Emission Tomography) imaging agents. The functionalization of DOTA, for instance, through the creation of esters like DOTA-tri(α-cumyl Ester), offers a strategic approach to modify the physicochemical properties of the resulting radiopharmaceutical. The bulky and lipophilic α-cumyl groups are expected to increase the overall lipophilicity of the DOTA chelator. This modification can significantly influence the pharmacokinetic profile of the imaging agent, potentially leading to altered biodistribution, increased cell membrane permeability, or alternative clearance pathways compared to more hydrophilic DOTA-conjugates.
This document provides a detailed overview of the potential applications and experimental protocols for the use of DOTA-tri(α-cumyl Ester) as a precursor in the synthesis of PET imaging agents.
Principle of Application
The core application of DOTA-tri(α-cumyl Ester) is to serve as a bifunctional chelator precursor. One of its four carboxyl groups remains free for conjugation to a targeting biomolecule (e.g., a peptide, antibody, or small molecule), while the other three are protected as α-cumyl esters. This protection strategy allows for regioselective conjugation. Following conjugation, the ester groups can be deprotected to yield the fully functional DOTA chelator, ready for radiolabeling with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). The lipophilic nature of the ester may be exploited in specific delivery strategies before its conversion to the more hydrophilic acid form.
Experimental Protocols
Protocol 1: Conjugation of DOTA-tri(α-cumyl Ester) to a Targeting Peptide
This protocol describes the conjugation of DOTA-tri(α-cumyl Ester) to a generic targeting peptide containing a primary amine (e.g., a lysine residue).
Materials:
-
DOTA-tri(α-cumyl Ester)
-
Targeting Peptide (with a free amine group)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolve DOTA-tri(α-cumyl Ester) (1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the free carboxylic acid of DOTA.
-
Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.
-
Add the activated DOTA-ester solution to the peptide solution.
-
Let the reaction proceed for 4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the DOTA(α-cumyl)₃-peptide conjugate by preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Deprotection of the DOTA(α-cumyl)₃-Peptide Conjugate
This protocol outlines the removal of the α-cumyl ester protecting groups.
Materials:
-
DOTA(α-cumyl)₃-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
RP-HPLC system
Procedure:
-
Dissolve the purified DOTA(α-cumyl)₃-peptide conjugate in a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% DCM.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the TFA by rotary evaporation.
-
Precipitate the crude DOTA-peptide conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold diethyl ether.
-
Purify the final DOTA-peptide conjugate by preparative RP-HPLC.
-
Confirm the final product identity and purity by analytical RP-HPLC and mass spectrometry.
Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol details the chelation of ⁶⁸Ga by the DOTA-peptide conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water and vials
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
To a metal-free vial, add 10-50 µg of the DOTA-peptide conjugate dissolved in metal-free water.
-
Add 500 µL of sodium acetate buffer (0.1 M, pH 4.5).
-
Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the vial.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
After incubation, cool the vial to room temperature.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo applications.
Protocol 4: In Vitro Cell Binding Assay
This protocol is for assessing the binding affinity of the ⁶⁸Ga-DOTA-peptide to target cells.
Materials:
-
Target cells (expressing the receptor of interest)
-
Non-target cells (as a negative control)
-
⁶⁸Ga-DOTA-peptide
-
Unlabeled DOTA-peptide (for competition assay)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Plate the target and non-target cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with PBS.
-
For saturation binding, add increasing concentrations of ⁶⁸Ga-DOTA-peptide to the wells.
-
For competition binding, add a fixed concentration of ⁶⁸Ga-DOTA-peptide along with increasing concentrations of the unlabeled DOTA-peptide.
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).
Protocol 5: In Vivo PET/CT Imaging
This protocol describes the use of the ⁶⁸Ga-DOTA-peptide for PET imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
⁶⁸Ga-DOTA-peptide
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer approximately 5-10 MBq of ⁶⁸Ga-DOTA-peptide via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference, followed by a 10-15 minute PET scan.
-
Reconstruct the images and analyze the biodistribution of the radiotracer.
-
Quantify the tracer uptake in the tumor and other major organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Example Radiochemical Data
| Parameter | Result |
|---|---|
| Radiochemical Yield | > 98% |
| Radiochemical Purity | > 97% |
| Molar Activity | 50-100 GBq/µmol |
Table 2: Example In Vitro Binding Affinity
| Parameter | Cell Line | Value |
|---|---|---|
| Kd | Target Cells | 5.2 ± 1.1 nM |
| IC50 | Target Cells | 12.8 ± 2.5 nM |
Table 3: Example In Vivo Tumor Uptake (%ID/g) at 1-hour post-injection
| Organ | %ID/g (Mean ± SD) |
|---|---|
| Tumor | 4.5 ± 0.8 |
| Blood | 0.8 ± 0.2 |
| Liver | 1.5 ± 0.4 |
| Kidneys | 15.2 ± 3.1 |
| Muscle | 0.5 ± 0.1 |
Visualizations
Caption: Workflow for PET Agent Preparation.
Caption: Conceptual Signaling Pathway.
In Vitro Stability Assay for DOTA-Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA (1_4_7_10-tetraazacyclododecane-1_4_7_10-tetraacetic acid) and its derivatives are extensively used as bifunctional chelators for conjugating radiometals to peptides and other vectors for targeted radionuclide therapy and diagnostics. The clinical success of DOTA-conjugated radiopharmaceuticals, such as [¹⁷⁷Lu]Lu-DOTA-TATE (Lutathera®) and [⁶⁸Ga]Ga-DOTA-TATE, is critically dependent on the in vivo stability of the radiolabeled conjugate. Dissociation of the radiometal from the chelator can lead to off-target accumulation, increased radiation dose to healthy tissues, and reduced therapeutic efficacy. Therefore, assessing the in vitro stability of these conjugates in a biologically relevant matrix like human serum is a crucial step in their preclinical development.
This document provides detailed protocols for conducting in vitro stability assays of DOTA-conjugates, methods for data analysis, and representative data presentation.
Core Principles
The in vitro stability of a DOTA-conjugate is evaluated by incubating the radiolabeled compound with human serum at physiological temperature (37°C) over a specified period. At various time points, aliquots are withdrawn and analyzed to quantify the percentage of the radiolabeled conjugate that remains intact versus the fraction that has dissociated or bound to serum proteins. Common analytical techniques to separate the intact conjugate from dissociated radiometal include size exclusion chromatography (SEC) and protein precipitation.
Experimental Protocols
Radiolabeling of DOTA-Conjugates
This protocol provides a general guideline for radiolabeling DOTA-peptides with Lutetium-177 or Gallium-68. Optimal conditions such as pH, temperature, and incubation time may need to be optimized for specific conjugates.[1]
Materials:
-
DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-NOC)
-
¹⁷⁷LuCl₃ in 0.04 M HCl or ⁶⁸GaCl₃ in 0.1 M HCl
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Gentisic acid solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
ITLC (Instant Thin-Layer Chromatography) strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-100 µg).
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to between 4.0 and 4.5.[1]
-
For ¹⁷⁷Lu labeling, an antioxidant such as gentisic acid can be added to prevent radiolysis.
-
Add the desired amount of ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃ to the vial.
-
Gently vortex the reaction mixture.
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) by ITLC. The RCP should be >95% before proceeding with the stability assay.
Serum Stability Assay
Materials:
-
Radiolabeled DOTA-conjugate
-
Human serum (commercially sourced or from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, add a known volume of the radiolabeled DOTA-conjugate (e.g., 50 µL).
-
Add human serum to achieve a final serum concentration of at least 50% (e.g., 450 µL of serum).
-
Gently mix the contents.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) for analysis.
-
Analyze the aliquots immediately or store them at -20°C or below until analysis.
Analytical Methods for Stability Assessment
Method A: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. The larger, intact radiolabeled conjugate will have a different retention time than smaller dissociated radiometal species or radiometal bound to large serum proteins like albumin.
Procedure:
-
Equilibrate an appropriate SEC column with a mobile phase such as PBS at a constant flow rate.
-
Inject the aliquot from the serum stability assay onto the column.
-
Monitor the eluate with a radioactivity detector.
-
Integrate the peak areas corresponding to the intact conjugate and any other radioactive species.
-
Calculate the percentage of intact conjugate at each time point.
Method B: Protein Precipitation
This method separates the relatively small, intact radiolabeled peptide from large serum proteins and any radiometal that has bound to them.[4][5]
Procedure:
-
To the aliquot from the serum stability assay, add 2-3 volumes of a cold organic solvent like ethanol or acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully separate the supernatant (containing the intact conjugate) from the pellet.
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of intact conjugate as follows: % Intact Conjugate = (Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Pellet)) x 100%
Data Presentation
Quantitative data from the stability assay should be summarized in a clear and concise table to facilitate comparison.
Table 1: Representative In Vitro Stability of [¹⁷⁷Lu]Lu-DOTA-Peptide in Human Serum at 37°C
| Time Point (hours) | % Intact Conjugate (Mean ± SD, n=3) |
| 0 | 99.2 ± 0.3 |
| 1 | 98.5 ± 0.5 |
| 4 | 97.8 ± 0.6 |
| 24 | 96.1 ± 0.9 |
| 48 | 94.5 ± 1.2 |
| 72 | 92.3 ± 1.5 |
Table 2: Representative In Vitro Stability of [⁶⁸Ga]Ga-DOTA-Peptide in Human Serum at 37°C
| Time Point (minutes) | % Intact Conjugate (Mean ± SD, n=3) |
| 0 | 99.5 ± 0.2 |
| 30 | 98.9 ± 0.4 |
| 60 | 98.2 ± 0.5 |
| 120 | 97.1 ± 0.7 |
| 240 | 95.4 ± 1.0 |
Mandatory Visualizations
Caption: Workflow of the in vitro stability assay for DOTA-conjugates.
Caption: Logical relationships of components in a DOTA-conjugate serum stability assay.
References
DOTA-tri(t-butyl ester): Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DOTA-tri(t-butyl ester) in oncology research, focusing on its role as a critical bifunctional chelator for the development of radiopharmaceuticals. Detailed protocols for conjugation and radiolabeling are provided, along with a summary of key quantitative data from preclinical studies.
Introduction to DOTA-tri(t-butyl ester)
DOTA-tri(t-butyl ester), also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, is a derivative of the macrocyclic chelating agent DOTA.[1] Its structure features three tert-butyl ester protecting groups on the carboxylic acid arms, leaving one free carboxylic acid.[2] This unique configuration allows for the covalent conjugation of the DOTA macrocycle to biomolecules, such as peptides and antibodies, while the protected carboxyl groups prevent unwanted side reactions.[2]
The primary application of DOTA-tri(t-butyl ester) in oncology is in the development of targeted radiopharmaceuticals for both diagnostic imaging (Positron Emission Tomography - PET and Single-Photon Emission Computed Tomography - SPECT) and targeted radionuclide therapy.[2][3] The DOTA cage forms highly stable complexes with a variety of radiometals, ensuring that the radioactive payload is securely delivered to the tumor site by the targeting biomolecule, minimizing off-target toxicity.[2][4]
Key Applications in Oncology Research
DOTA-tri(t-butyl ester) is instrumental in the preclinical and clinical development of radiopharmaceuticals for various cancers. Some prominent examples include:
-
Neuroendocrine Tumors (NETs): DOTA-conjugated somatostatin analogs, such as DOTA-TATE and DOTA-TOC, are widely used for imaging and therapy of NETs that overexpress somatostatin receptors.[5][6] Lutetium-177 (¹⁷⁷Lu) labeled DOTA-TATE (Lutathera®) is an approved radiopharmaceutical for the treatment of somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[5][7]
-
Prostate Cancer: DOTA is used to chelate radionuclides for targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. For instance, Ac-225-PSMA-617 is an alpha-emitting radiopharmaceutical used in the treatment of prostate cancer.[1]
-
Melanoma: Radiolabeled α-melanocyte-stimulating hormone (α-MSH) peptides, conjugated via DOTA, are being investigated for imaging and therapy of melanoma, which often overexpresses the melanocortin-1 receptor (MC1R).[2][8]
-
Breast Cancer: Antibodies targeting markers like HER2 can be conjugated with DOTA for radioimmunoscintigraphy.[7]
Experimental Protocols
Protocol 1: Conjugation of DOTA-tri(t-butyl ester) to a Peptide
This protocol describes a general method for conjugating DOTA-tri(t-butyl ester) to the N-terminus of a solid-phase synthesized peptide.
Materials:
-
Peptide synthesized on a solid-phase resin with a free N-terminal amine
-
DOTA-tri(t-butyl ester)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve DOTA-tri(t-butyl ester) (3 equivalents relative to the peptide), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the peptide-resin and react for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF and then dichloromethane.
-
Cleave the DOTA-conjugated peptide from the resin and remove the side-chain protecting groups, including the t-butyl esters from the DOTA, using a suitable cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product by mass spectrometry.
Caption: Workflow for DOTA-tri(t-butyl ester) conjugation to a solid-phase peptide.
Protocol 2: Radiolabeling of DOTA-Peptide with Gallium-68 (⁶⁸Ga)
This protocol outlines the labeling of a DOTA-conjugated peptide with ⁶⁸Ga for PET imaging.
Materials:
-
Purified DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Ethanol and sterile water for cartridge conditioning and elution
-
Sterile filter (0.22 µm)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
To the ⁶⁸GaCl₃ eluate, add the DOTA-peptide conjugate (typically 10-50 µg).
-
Adjust the pH to 3.5-4.5 by adding sodium acetate buffer.
-
Incubate the reaction mixture at 90-95°C for 5-10 minutes.
-
Cool the reaction to room temperature.
-
Purify the ⁶⁸Ga-DOTA-peptide by passing the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-peptide from the cartridge with a small volume of ethanol, followed by sterile saline.
-
Pass the final product through a 0.22 µm sterile filter.
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
Caption: Experimental workflow for ⁶⁸Ga radiolabeling of a DOTA-peptide.
Protocol 3: Radiolabeling of DOTA-Peptide with Lutetium-177 (¹⁷⁷Lu)
This protocol details the labeling of a DOTA-conjugated peptide with ¹⁷⁷Lu for targeted radionuclide therapy.
Materials:
-
Purified DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate or sodium ascorbate buffer (pH 4.5-5.5)
-
Heating block or water bath
-
DTPA (diethylenetriaminepentaacetic acid) solution (to chelate any unreacted ¹⁷⁷Lu)
-
C18 Sep-Pak cartridge for purification (optional, depending on radiochemical purity)
Procedure:
-
In a sterile vial, combine the DOTA-peptide conjugate (typically 50-100 µg) and the ¹⁷⁷LuCl₃ solution.
-
Add ammonium acetate or sodium ascorbate buffer to adjust the pH to 4.5-5.5. The ascorbate also helps to prevent radiolysis.
-
Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
After incubation, add a small amount of DTPA solution to complex any free ¹⁷⁷Lu.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required.
-
If necessary, purify the ¹⁷⁷Lu-DOTA-peptide using a C18 Sep-Pak cartridge as described in the ⁶⁸Ga labeling protocol.
-
Formulate the final product in a suitable buffer for in vivo administration.
Data Presentation
The following tables summarize representative quantitative data for DOTA-conjugated radiopharmaceuticals in oncology research.
Table 1: In Vitro Cytotoxicity of a DOTA-tert-Butyl Ester Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Melanoma | 12.4 |
| A2780 | Ovarian Cancer | 10.5 |
| HT29 | Colon Cancer | 8.7 |
| MCF-7 | Breast Cancer | 11.3 |
| FaDu | Head and Neck Cancer | 9.5 |
| NIH 3T3 | Mouse Fibroblast | 17.3 |
| Data from a study on a DOTA tert-Butyl ester derivative, for reference.[9] |
Table 2: Biodistribution of ⁶⁸Ga-DOTA-GGNle-CycMSHhex in B16/F10 Melanoma-Bearing Mice (%ID/g)
| Organ | 0.5 h | 1 h | 2 h |
| Blood | 1.85 ± 0.45 | 0.98 ± 0.19 | 0.45 ± 0.09 |
| Tumor | 18.63 ± 4.97 | 24.27 ± 3.74 | 11.61 ± 2.87 |
| Kidneys | 9.22 ± 1.38 | 7.78 ± 0.63 | 6.01 ± 0.91 |
| Liver | 0.89 ± 0.12 | 0.76 ± 0.11 | 0.54 ± 0.08 |
| Data represents mean ± standard deviation.[8] |
Table 3: Biodistribution of ⁶⁷Ga-DOTA-GlyGlu-CycMSH in B16/F1 Melanoma-Bearing Mice (%ID/g)
| Organ | 2 h | 4 h | 24 h |
| Tumor | 8.12 ± 1.25 | 8.01 ± 1.52 | 5.02 ± 1.35 |
| Kidneys | 12.34 ± 2.11 | 9.87 ± 1.89 | 3.45 ± 0.98 |
| Data represents mean ± standard deviation.[2] |
Mechanism of Action
The fundamental mechanism of action for DOTA-based radiopharmaceuticals is the targeted delivery of radiation to cancer cells.
Caption: Mechanism of action for a targeted radiopharmaceutical.
This process involves:
-
Systemic Administration: The radiopharmaceutical is injected into the bloodstream.
-
Tumor Targeting: The targeting ligand (e.g., peptide or antibody) selectively binds to receptors or antigens that are overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the radiopharmaceutical is often internalized by the cancer cell.
-
Radiation-Induced Damage: The chelated radionuclide decays, emitting cytotoxic radiation (e.g., alpha or beta particles) in close proximity to the cell's DNA.
-
Cell Death: The radiation-induced DNA damage leads to cell cycle arrest and ultimately apoptosis (programmed cell death) of the cancer cell.[1]
References
- 1. openmedscience.com [openmedscience.com]
- 2. Gallium-67-Labeled Lactam Bridge-Cyclized Alpha-Melanocyte Stimulating Hormone Peptide for Primary and Metastatic Melanoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radionuclide Therapy | Peptide receptor radionuclide therapy alone or in combination with temozolomide plus/minus capecitabine in [18F]FDG-positive metastatic neuroendocrine tumors | springermedicine.com [springermedicine.com]
- 4. How Radiopharmaceuticals Target Cancer With Precision | Technology Networks [technologynetworks.com]
- 5. nucleusrad.com [nucleusrad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. oncodaily.com [oncodaily.com]
- 8. 68Ga-DOTA-GGNle-CycMSHhex targets the melanocortin-1 receptor for melanoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bifunctional Chelating Agents in Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Chelating Agents in Theranostics
Theranostics represents a paradigm shift in medicine, aiming to integrate diagnostic imaging and targeted therapy using a single agent. This "see and treat" approach is powerfully enabled by bifunctional chelating agents (BFCAs).[1] BFCAs are molecules with two key functional components: a strong chelating moiety that securely binds a radiometal, and a reactive functional group that covalently attaches to a targeting biomolecule, such as a peptide or antibody.[2][3][4] This modular design allows for the creation of radiopharmaceuticals where the choice of radionuclide dictates the application: a gamma- or positron-emitter for diagnostic imaging (e.g., SPECT or PET), or a beta- or alpha-emitter for targeted radiotherapy.[2][3] The success of a theranostic agent hinges on the stable linkage between the radionuclide and the targeting vector, a role fulfilled by the BFCA.[4]
This document provides detailed application notes and protocols for the use of common BFCAs in the development of theranostic agents.
Key Bifunctional Chelating Agents and Their Applications
The choice of BFCA is critical and depends on the radiometal's coordination chemistry to ensure the formation of a thermodynamically stable and kinetically inert complex.[5] Several BFCAs have gained prominence in theranostics, particularly for labeling with medically relevant radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy, which together form a popular "theranostic pair".[6][7]
dot
Caption: Conceptual overview of a BFCA-based theranostic agent.
Quantitative Data for Common BFCAs
The following tables summarize key quantitative data for commonly used BFCAs in theranostics.
Table 1: Radiolabeling Efficiency and Conditions for ⁶⁸Ga-labeled Peptides
| Chelator | Peptide Conjugate | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) |
| DOTA | DOTA-TATE | 3.5 | 90 | 10 | >95 |
| DATA | DATA-TOC | 4-7 | 25 | <5 | >99 |
| HBED-CC | HBED-CC-PSMA | 4.5 | 25 | 5 | >90 |
| TRAP | TRAP-RGD | 4.5 | 95 | 10 | >95 |
| NODAGA | NODAGA-RGD | 4.0 | 95 | 10 | >95 |
Note: Data compiled from multiple sources.[1][2][5][8][9]
Table 2: In Vitro Stability of Radiolabeled Conjugates
| Radiopharmaceutical | Matrix | Incubation Time | Stability (%) |
| [¹⁷⁷Lu]Lu-DOTA-TATE | Human Serum | 24 hours | >98 |
| [⁶⁸Ga]Ga-HBED-CC-PSMA | Human Serum | 4 hours | >99 |
| [⁶⁴Cu]Cu-TETA-Antibody | Human Serum | 24 hours | >95 |
| [⁸⁹Zr]Zr-DFO-Antibody | Human Serum | 7 days | >90 |
Note: Stability is typically assessed by measuring the percentage of intact radiolabeled conjugate.[6][9][10][11][12]
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS-ester to a Monoclonal Antibody
This protocol describes the conjugation of a bifunctional chelator, DOTA-NHS-ester, to a monoclonal antibody (mAb) via primary amines on lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DOTA-NHS-ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.2
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Sterile, nuclease-free water
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to 0.1 M sodium bicarbonate buffer (pH 8.2) using a PD-10 desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
DOTA-NHS-ester Solution Preparation:
-
Immediately before use, dissolve DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-NHS-ester solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated DOTA-NHS-ester and byproducts by size-exclusion chromatography using a PD-10 desalting column equilibrated with sterile PBS (pH 7.4).
-
Collect fractions corresponding to the antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of radionuclide.
-
dot
Caption: Workflow for DOTA-NHS-ester conjugation to an antibody.
Protocol 2: Radiolabeling of a DOTA-Peptide with Gallium-68
This protocol details the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 N HCl for elution
-
DOTA-conjugated peptide (e.g., DOTA-TATE)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
Heating block
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) for quality control
-
Radio-TLC scanner or gamma counter
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions.
-
-
Reaction Mixture Preparation:
-
In a sterile, metal-free vial, add 10-20 µg of the DOTA-peptide.
-
Add 100 µL of sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸Ga eluate (typically 0.5-1.0 mL, containing 100-500 MBq of ⁶⁸Ga) to the vial.
-
-
Radiolabeling Reaction:
-
Gently mix the reaction vial.
-
Incubate the vial in a heating block at 95°C for 10 minutes.[13]
-
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the appropriate mobile phase.
-
In this system, radiolabeled peptide remains at the origin, while free ⁶⁸Ga moves with the solvent front.
-
Determine the radiochemical purity (RCP) using a radio-TLC scanner. The RCP should be >95%.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
dot
Caption: Workflow for ⁶⁸Ga radiolabeling of a DOTA-peptide.
Protocol 3: In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of a radiolabeled conjugate in human serum.
Materials:
-
Radiolabeled conjugate
-
Freshly prepared human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Size-exclusion HPLC (SEC-HPLC) system with a radioactivity detector or ITLC system
Procedure:
-
Incubation:
-
Analysis:
-
Analyze the aliquots by SEC-HPLC or ITLC.
-
For SEC-HPLC, the intact radiolabeled conjugate will elute at a characteristic retention time. Any dissociation of the radiometal will result in new peaks corresponding to the free metal or metal bound to serum proteins.
-
For ITLC, a suitable mobile phase should be chosen to separate the intact conjugate from the free radiometal.
-
-
Data Calculation:
-
Calculate the percentage of intact radiolabeled conjugate at each time point by integrating the respective peak areas from the radio-chromatogram.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Protocol 4: In Vivo Biodistribution Study in Mice
This protocol outlines a typical procedure for evaluating the biodistribution of a theranostic agent in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
Radiolabeled theranostic agent
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice.
-
-
Injection:
-
Inject a known amount of the radiolabeled agent (typically 1-5 MBq in 100 µL of sterile saline) intravenously via the tail vein.
-
-
Biodistribution Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice (typically n=3-5 per time point).
-
-
Organ Harvesting and Weighing:
-
Dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This data provides a quantitative measure of the uptake and clearance of the theranostic agent in different tissues, highlighting its targeting efficacy and non-target accumulation.
-
Conclusion
Bifunctional chelating agents are indispensable tools in the development of theranostic radiopharmaceuticals. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel theranostic agents. Careful selection of the BFCA, radionuclide, and targeting molecule, coupled with rigorous in vitro and in vivo testing, is crucial for the successful clinical translation of these promising agents.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theragnostic Radionuclide Pairs for Prostate Cancer Management: 64Cu/67Cu, Can Be a Budding Hot Duo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 68Ga/177Lu-Labeled Theranostic Pair for Targeting Fibroblast Activation Protein with Improved Tumor Uptake and Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.uni-mainz.de [download.uni-mainz.de]
- 9. Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.proteinmetrics.com [go.proteinmetrics.com]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
Troubleshooting & Optimization
Technical Support Center: DOTA-tri(α-cumyl Ester) Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the conjugation of DOTA-tri(α-cumyl Ester) to biomolecules, such as antibodies and peptides.
Troubleshooting Guide
Low conjugation yield is a common issue that can arise from several factors throughout the experimental workflow. This guide is designed to help you identify and resolve potential problems at each stage of the process.
Diagram: Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low DOTA conjugation yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Reagent Incompatibility | Ensure your reaction buffer is free of primary amines (e.g., Tris) or other nucleophiles that can compete with the target biomolecule for reaction with the activated DOTA ester.[1] Use buffers such as phosphate-buffered saline (PBS) or borate buffer. |
| Suboptimal pH | The optimal pH for the reaction of activated esters with primary amines (e.g., lysine residues) is typically between 7.5 and 8.5.[2][3] Perform small-scale experiments to determine the optimal pH for your specific biomolecule. | |
| Hydrolysis of Activated Ester | DOTA esters can be sensitive to moisture and can hydrolyze, rendering them inactive.[4] Ensure that the DOTA-tri(α-cumyl Ester) is stored under dry conditions and at the recommended temperature (-20°C).[2][3][5] Allow the reagent to warm to room temperature before opening to prevent condensation. | |
| Low Molar Ratio | An insufficient molar excess of the DOTA ester can lead to low conjugation efficiency. | |
| Low Reactant Concentration | Dilute reaction conditions can slow down the conjugation reaction. | |
| Incomplete Deprotection | Inefficient Removal of α-cumyl Groups | The bulky α-cumyl ester protecting groups may require specific and potentially harsh conditions for removal. Standard deprotection methods may not be sufficient. |
| Degradation of Biomolecule | The conditions required for deprotection might be too harsh for your biomolecule, leading to its degradation and a low yield of the final conjugate. | |
| Difficulty in Purification | Aggregation of Conjugate | The conjugation process can sometimes lead to the aggregation of the biomolecule. |
| Incomplete Removal of Excess Reagents | Residual unconjugated DOTA-tri(α-cumyl Ester) or its byproducts can interfere with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for DOTA-tri(α-cumyl Ester)?
A1: DOTA-tri(α-cumyl Ester) should be stored at -20°C in a desiccated environment to prevent hydrolysis of the ester and maintain its reactivity.[5] It is crucial to allow the vial to reach room temperature before opening to avoid moisture condensation.
Q2: Which buffers are suitable for the conjugation reaction?
A2: Buffers that do not contain primary amines are recommended.[1] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer. Buffers containing Tris or glycine should be avoided as they will compete with the target biomolecule for the activated DOTA ester.[1]
Q3: What is the optimal pH for the conjugation reaction?
A3: For conjugation to primary amines on proteins or peptides, a pH range of 7.5 to 8.5 is generally optimal.[2][3] However, the ideal pH can vary depending on the specific biomolecule and should be optimized for each application.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the conjugation can be monitored by various analytical techniques. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the number of DOTA molecules conjugated per biomolecule (drug-to-antibody ratio, DAR). HPLC can also be used to separate the conjugated species from the unconjugated biomolecule.
Q5: What are the best methods for purifying the DOTA-conjugated biomolecule?
A5: The choice of purification method depends on the scale of the reaction and the nature of the biomolecule. For small-scale reactions, size-exclusion chromatography (SEC) or dialysis are effective for removing unreacted DOTA ester and other small molecules. For larger-scale preparations, tangential flow filtration (TFF) is often used.
Q6: How do I remove the α-cumyl ester protecting groups after conjugation?
A6: The α-cumyl ester groups are typically removed by hydrogenolysis or under strong acidic conditions.[1] It is important to choose a method that is compatible with the stability of your biomolecule. The completeness of the deprotection should be verified analytically, for instance, by mass spectrometry. The harsh conditions required for removing bulky protecting groups like tert-butyl esters have been noted as a potential drawback in DOTA-peptide synthesis, suggesting that similar challenges may exist with α-cumyl esters.[6]
Experimental Protocols
General Protocol for DOTA-tri(α-cumyl Ester) Conjugation to an Antibody
This protocol provides a general starting point. Optimization of molar ratios, pH, and reaction time is highly recommended for each specific antibody.
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
DOTA-tri(α-cumyl Ester)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Purification system (e.g., SEC column or dialysis cassette)
-
Deprotection reagents (e.g., catalyst for hydrogenolysis or strong acid)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to a suitable level (e.g., 1-10 mg/mL).
-
-
DOTA-tri(α-cumyl Ester) Preparation:
-
Allow the vial of DOTA-tri(α-cumyl Ester) to warm to room temperature before opening.
-
Prepare a stock solution of the DOTA ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DOTA ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted DOTA ester and solvent by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Deprotection of α-cumyl Esters:
-
Subject the purified conjugate to the chosen deprotection method (e.g., hydrogenolysis).
-
Carefully monitor the reaction to ensure complete deprotection without significant degradation of the antibody.
-
-
Final Purification and Analysis:
-
Purify the deprotected conjugate to remove any reagents from the deprotection step.
-
Analyze the final product by mass spectrometry to confirm the drug-to-antibody ratio and by SDS-PAGE and SEC-HPLC to assess purity and aggregation.
-
Diagram: DOTA-tri(α-cumyl Ester) Conjugation Workflow
References
- 1. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA. (2001) | Michael R. Lewis | 128 Citations [scispace.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Deprotection of α-Cumyl Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of α-cumyl esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the deprotection of α-cumyl esters?
The most common and effective method for the deprotection of α-cumyl esters is catalytic hydrogenolysis.[1][2] This reaction selectively cleaves the ester bond under relatively mild conditions, yielding the desired carboxylic acid and cumene as a byproduct. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.
Q2: Why is my α-cumyl ester deprotection by hydrogenolysis incomplete?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst is susceptible to poisoning by various functional groups and impurities.
-
Sub-optimal Reaction Conditions: Incorrect temperature, hydrogen pressure, or reaction time can lead to a sluggish or incomplete reaction.
-
Substrate-Specific Steric Hindrance: The structure of the molecule to which the α-cumyl ester is attached may sterically hinder the approach of the catalyst.
-
Poor Catalyst Quality or Loading: The activity of the Pd/C catalyst can vary between batches and suppliers. Insufficient catalyst loading can also result in an incomplete reaction.
Q3: What are the potential side reactions during α-cumyl ester deprotection?
Side reactions are generally minimal with hydrogenolysis. However, if the substrate contains other reducible functional groups (e.g., nitro groups, alkenes, other benzyl-type protecting groups), they may also be reduced under the reaction conditions.
Q4: Can I use acidic or basic conditions to deprotect α-cumyl esters?
While hydrogenolysis is the preferred method, acidic or basic hydrolysis can be considered as alternatives, although they are generally less selective and may require harsher conditions. tert-Butyl esters, which are structurally similar, can be cleaved with strong acids like trifluoroacetic acid (TFA).[3] Basic hydrolysis with reagents like lithium hydroxide (LiOH) is a common method for many esters, but may not be suitable for base-sensitive substrates.[4]
Q5: How can I monitor the progress of my deprotection reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: The starting material (α-cumyl ester) is typically less polar than the product (carboxylic acid). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak due to the acidic nature of the product) indicates reaction progression. Specific stains can be used to visualize the carboxylic acid product.[5][6][7][8]
-
HPLC: Reversed-phase HPLC can effectively separate the non-polar ester from the more polar carboxylic acid, allowing for quantitative monitoring of the reaction.
Troubleshooting Guide: Incomplete Hydrogenolysis of α-Cumyl Esters
This guide provides a structured approach to troubleshooting incomplete deprotection of α-cumyl esters via catalytic hydrogenolysis.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | 1. Check for Sulfur-Containing Functional Groups: Thiols and thioethers in the substrate can irreversibly poison the palladium catalyst. 2. Pre-treat Reagents and Solvents: Ensure all reagents and solvents are free from sulfur-containing impurities. 3. Increase Catalyst Loading: A higher catalyst loading may overcome partial poisoning. | Sulfur compounds strongly adsorb to the palladium surface, blocking active sites for hydrogenation. |
| Poor Catalyst Activity | 1. Use a Fresh Batch of Catalyst: Pd/C can lose activity over time. 2. Screen Different Catalyst Suppliers: The quality and activity of Pd/C can vary. 3. Ensure Proper Catalyst Handling: Avoid prolonged exposure of the catalyst to air. | The catalytic activity is crucial for the reaction to proceed to completion. |
| Inadequate Hydrogen Supply | 1. Check Hydrogen Source and Pressure: Ensure a constant and sufficient supply of hydrogen at the desired pressure. 2. Purge the Reaction Vessel: Remove all air from the reaction vessel by purging with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. | Hydrogen is a key reactant, and its availability at the catalyst surface is critical. Oxygen can be a safety hazard and can also deactivate the catalyst. |
| Sub-optimal Reaction Conditions | 1. Increase Hydrogen Pressure: Higher pressure can increase the rate of reaction. 2. Increase Temperature: Modest heating can improve reaction kinetics, but be cautious of potential side reactions. 3. Increase Reaction Time: Some reactions are inherently slow and may require longer reaction times. | Optimizing reaction parameters can significantly improve conversion. |
Problem 2: Reaction Stalls After Partial Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Gradual Catalyst Deactivation | 1. Filter and Add Fresh Catalyst: If the reaction stalls, filtering the mixture and adding a fresh portion of catalyst can restart the reaction. 2. Investigate Product Inhibition: The product carboxylic acid or the cumene byproduct may in some cases inhibit the catalyst. Diluting the reaction mixture might help. | The catalyst may be slowly deactivated by trace impurities or by the reaction products themselves. |
| Equilibrium Reached (less common) | 1. Remove Byproducts: While unlikely for hydrogenolysis, if an equilibrium is suspected, removing byproducts could shift the reaction forward. | Hydrogenolysis is generally considered an irreversible reaction. |
Experimental Protocols
General Protocol for Hydrogenolysis of α-Cumyl Esters
Materials:
-
α-Cumyl ester substrate
-
Palladium on carbon (5% or 10% Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran)
-
Hydrogen source (balloon or cylinder)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the α-cumyl ester in the chosen solvent in a reaction flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst can range from 5 to 20 mol% of the substrate.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Introduce hydrogen gas to the reaction vessel (typically via a balloon or from a cylinder at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
Table 1: Typical Hydrogenolysis Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5 - 20 mol% | Higher loading may be necessary for difficult substrates or in the presence of catalyst poisons. |
| Hydrogen Pressure | 1 - 4 atm (balloon to Parr shaker) | Higher pressures can accelerate the reaction rate. |
| Temperature | Room Temperature to 50 °C | Elevated temperatures can be used cautiously to increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Highly dependent on the substrate and reaction conditions. |
| Solvent | MeOH, EtOH, EtOAc, THF | The choice of solvent can influence the reaction rate and solubility of the substrate and product. |
Visualizations
Deprotection Workflow
This diagram illustrates the general workflow for the deprotection of an α-cumyl ester via hydrogenolysis.
Troubleshooting Logic
This diagram outlines the decision-making process when troubleshooting an incomplete hydrogenolysis reaction.
References
- 1. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. TLC stains [reachdevices.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: DOTA-tri(α-cumyl Ester) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-tri(α-cumyl Ester) and similar chelates for radiolabeling and other applications.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the labeling of peptides and other molecules with DOTA-tri(α-cumyl Ester).
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incomplete Deprotection of α-cumyl Ester Groups: The bulky α-cumyl groups can sterically hinder the complete hydrolysis of the ester protecting groups. This incomplete deprotection will result in a lower yield of the desired DOTA-conjugated product capable of chelating the radiometal. | - Optimize Deprotection Conditions: Increase the reaction time and/or temperature during the acid-catalyzed hydrolysis step. Trifluoroacetic acid (TFA) is commonly used for this purpose. Consider a higher concentration of TFA or the addition of scavengers (e.g., triisopropylsilane) to prevent side reactions with sensitive amino acid residues in peptides. - Alternative Protecting Groups: For future syntheses, consider using less sterically hindered protecting groups, such as t-butyl or allyl esters, which may be cleaved under milder conditions.[1] |
| Metal Contamination: Trace metal impurities in reagents or glassware can compete with the desired radiometal for chelation by DOTA.[2] | - Use Metal-Free Labware: Ensure all vials, pipette tips, and reaction vessels are certified metal-free. - High-Purity Reagents: Use high-purity water, acids, and buffers. Test reagents for metal contamination if low labeling efficiency persists.[3] | |
| Incorrect pH: The pH of the labeling reaction is critical for efficient chelation. The optimal pH for DOTA labeling is typically between 4 and 5.[2] | - Verify and Adjust pH: Carefully measure and adjust the pH of the reaction mixture using a suitable buffer (e.g., sodium acetate) before adding the radiometal.[3] | |
| Presence of Side Products | Incomplete Deprotection: As mentioned above, incomplete removal of one or more α-cumyl ester groups will lead to the formation of DOTA-mono(α-cumyl Ester) and DOTA-bis(α-cumyl Ester) species. | - Optimize Deprotection: Refer to the solutions for low labeling efficiency. - Purification: Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the fully deprotected DOTA-conjugate from partially protected intermediates. |
| Hydrolysis of the DOTA-Peptide Conjugate: Under harsh acidic or basic conditions, the amide bond linking the DOTA chelate to the peptide can be cleaved. | - Use Mild Deprotection Conditions: While complete deprotection of the α-cumyl esters is necessary, avoid excessively harsh conditions (e.g., prolonged exposure to high concentrations of strong acids at elevated temperatures). | |
| Poor In Vivo Performance | Residual Protecting Groups: If incompletely deprotected DOTA-conjugates are administered, their biodistribution and clearance profiles may be altered, leading to unexpected tissue uptake and reduced target accumulation. | - Stringent Purification: Ensure the final product is of high purity and free from partially protected species by using a validated HPLC method for purification and quality control. |
| Radiolysis: High levels of radioactivity can lead to the degradation of the radiolabeled conjugate. | - Add Radical Scavengers: Include radical scavengers such as ascorbic acid or ethanol in the formulation to minimize radiolysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the labeling of DOTA-tri(α-cumyl Ester)?
A1: The most prevalent side reaction is the incomplete removal of the α-cumyl ester protecting groups. Due to significant steric hindrance from the bulky α-cumyl groups, one or two ester groups may remain attached to the DOTA cage, resulting in a mixture of fully deprotected, mono-ester, and di-ester products. This incomplete deprotection reduces the yield of the desired product and can complicate purification.
Q2: How can I improve the deprotection of the α-cumyl ester groups?
A2: To improve the efficiency of the deprotection step, you can try the following:
-
Increase Reaction Time and Temperature: Prolonging the exposure to the cleavage cocktail (e.g., TFA) and performing the reaction at a slightly elevated temperature can help drive the hydrolysis to completion.
-
Optimize Cleavage Cocktail Composition: The addition of scavengers like triisopropylsilane can help to prevent side reactions with sensitive amino acids in your peptide and may improve the overall deprotection efficiency.
-
Consider Alternative Protecting Groups: For future syntheses, less sterically hindered protecting groups like t-butyl or allyl esters might be more suitable as they can often be removed under milder conditions.[1]
Q3: What is the optimal pH for radiolabeling with a DOTA-conjugate?
A3: The optimal pH for radiolabeling DOTA-conjugates is generally in the range of 4 to 5.[2] It is crucial to adjust the pH of your DOTA-conjugate solution with a suitable buffer (e.g., sodium acetate) before adding the radiometal.
Q4: What are the potential in vivo side effects of DOTA-labeled peptides used in therapy?
A4: DOTA-labeled peptides, particularly those used in Peptide Receptor Radionuclide Therapy (PRRT) like DOTA-TATE and DOTA-TOC, can have side effects. The most commonly reported are hematological toxicity (e.g., lymphopenia, thrombocytopenia, and anemia) and nephrotoxicity (kidney damage).[4][5][6] These toxicities are primarily due to the radiation dose delivered to the bone marrow and kidneys.
Quantitative Summary of Clinical Side Effects with DOTA-Peptide Therapy
The following table summarizes the incidence of common adverse events observed in clinical trials of [⁹⁰Y-DOTA]-TOC and [¹⁷⁷Lu-DOTA]-TATE therapies.
| Adverse Event | [⁹⁰Y-DOTA]-TOC | [¹⁷⁷Lu-DOTA]-TATE |
| Grade 3/4 Hematological Toxicity | ~12.8% of patients experience transient events.[6] | ~10% of patients.[5] |
| Severe Renal Toxicity | ~9.2% of patients experience permanent grade 4/5 toxicity.[6] | Rare, but a decrease in GFR can be observed over time.[5] |
| Nausea and Vomiting | Commonly reported, often associated with the co-infusion of amino acids to protect the kidneys.[7] | The most common side effect, also linked to amino acid infusion.[7] |
| Fatigue | Common side effect.[8] | Frequently reported.[8] |
Experimental Protocol: Radiolabeling of a DOTA-Peptide Conjugate with ¹⁷⁷Lu
This protocol provides a general procedure for the radiolabeling of a DOTA-peptide conjugate following the deprotection of the ester groups.
Materials:
-
DOTA-peptide conjugate (fully deprotected)
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Metal-free reaction vial
-
Heating block
-
RP-HPLC system for purification and analysis
-
Radio-TLC system for quality control
Procedure:
-
Preparation of the Reaction Mixture:
-
In a metal-free reaction vial, dissolve the deprotected DOTA-peptide conjugate in high-purity water to a concentration of 1 mg/mL.
-
To the vial, add an appropriate volume of sodium acetate buffer to achieve a final pH between 4.0 and 4.5.
-
-
Radiolabeling:
-
Add the desired amount of ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at 80-95°C for 20-30 minutes.[2]
-
-
Quenching the Reaction:
-
After incubation, cool the reaction vial to room temperature.
-
Optionally, add a quenching solution (e.g., DTPA solution) to chelate any remaining free ¹⁷⁷Lu.
-
-
Purification:
-
Purify the ¹⁷⁷Lu-DOTA-peptide conjugate using a validated RP-HPLC method.
-
Collect the fraction corresponding to the radiolabeled product.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC and RP-HPLC. The radiochemical purity should typically be >95%.
-
-
Formulation:
-
The purified ¹⁷⁷Lu-DOTA-peptide conjugate can be formulated in a suitable buffer (e.g., saline with ascorbic acid as a radiostabilizer) for in vivo use.
-
Visualizations
Signaling Pathway of DOTA-TATE/TOC
References
- 1. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results and adverse events of personalized peptide receptor radionuclide therapy with 90Yttrium and 177Lutetium in 1048 patients with neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity manifestations encountered in peptide receptor radionuclide therapy setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncolink.org [oncolink.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. expertperspectives.com [expertperspectives.com]
Technical Support Center: Aggregation of Proteins During DOTA Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugation.
Troubleshooting Guide
Protein aggregation is a common challenge during DOTA conjugation, potentially impacting the stability, efficacy, and safety of the final product. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Quantitative Target/Consideration |
| Visible precipitation or cloudiness during/after conjugation | High DOTA:Protein Molar Ratio: Excessive modification can increase hydrophobicity and lead to aggregation.[1][2] | Optimize the molar ratio of DOTA-NHS ester to protein. Start with a lower ratio and incrementally increase to find the optimal balance between conjugation efficiency and aggregation. | Start with a molar excess of 5-10 fold of DOTA-NHS ester. |
| Inappropriate Buffer pH: The pH can affect both the reactivity of the NHS ester and the stability of the protein. Most proteins are least soluble at their isoelectric point (pI). | Perform conjugation at a pH that is optimal for both the NHS ester reaction (typically pH 8.0-9.0) and protein stability (generally 1-2 pH units away from the protein's pI). | For NHS ester reactions, a common starting point is pH 8.5.[3] | |
| Use of Organic Co-solvents: DOTA-NHS ester is often dissolved in solvents like DMSO, which can destabilize the protein and cause aggregation.[3] | Minimize the concentration of the organic solvent in the final reaction mixture. Use a water-soluble DOTA derivative if available. | Keep the final DMSO concentration below 5% (v/v).[3] | |
| Inadequate Buffer Composition: The buffer system may not be suitable for maintaining protein stability during the reaction. | Screen different buffer systems (e.g., phosphate, borate, HEPES) and consider the addition of stabilizers. | - | |
| Increased aggregate content detected by SEC-MALS or DLS post-purification | Conformational Instability: The conjugation process itself, including temperature and pH shifts, can induce partial unfolding and subsequent aggregation.[2] | Perform the conjugation at a lower temperature for a longer duration. Ensure rapid and efficient buffer exchange post-conjugation to a formulation buffer that promotes stability. | Try conjugation at 4°C overnight instead of room temperature for 1-2 hours. |
| Colloidal Instability: Changes in surface charge and hydrophobicity upon DOTA conjugation can lead to increased protein-protein interactions.[2] | Include excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 80) in the reaction and formulation buffers to enhance colloidal stability.[2][4] | - | |
| Presence of Metal Impurities: Trace metal contaminants can sometimes catalyze oxidation or cross-linking, leading to aggregation. | Use high-purity reagents and metal-free buffers. Consider adding a chelating agent like EDTA to the initial protein solution (if it doesn't interfere with the final metal chelation step). | - | |
| Loss of immunoreactivity or biological function of the conjugated protein | High Number of DOTA Molecules per Protein: Excessive conjugation can block antigen-binding sites or other functional regions.[1] | Carefully control the DOTA:protein ratio to achieve a desired, lower degree of labeling. | Aim for a low and well-defined chelator-to-antibody ratio (CAR), for example, a mean CAR of 2.[1] |
| Aggregation Masking Functional Sites: Aggregates can physically block the active sites of the protein. | Implement the aggregation mitigation strategies mentioned above to ensure the final product is predominantly monomeric. | Strive for >95% monomer content as determined by size-exclusion chromatography. | |
| Heterogeneous product with variable stability | Random Conjugation to Lysine Residues: DOTA-NHS ester reacts with primary amines, primarily on lysine residues, leading to a heterogeneous mixture of conjugates with varying stability.[1] | If feasible, explore site-specific conjugation methods to produce a homogeneous product with a defined number and location of DOTA chelators. | - |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe protein aggregation during my DOTA conjugation?
A1: The first and most critical step is to analyze the extent and nature of the aggregation using analytical techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) or Dynamic Light Scattering (DLS). This will provide quantitative data on the percentage of monomer, dimer, and higher-order aggregates. Once you have this baseline, you can systematically troubleshoot by optimizing the DOTA:protein molar ratio, reaction buffer pH, and temperature.
Q2: How does the DOTA chelator itself contribute to protein aggregation?
A2: The DOTA molecule, when conjugated to the protein surface, can alter the protein's physicochemical properties. It can increase the local hydrophobicity and change the surface charge distribution, which can lead to increased protein-protein interactions and aggregation. Random conjugation to multiple lysine residues can create patches of altered hydrophobicity, further promoting aggregation.[1][2]
Q3: Can the metal chelation step after DOTA conjugation cause further aggregation?
A3: Yes, the metal chelation step can introduce additional stress on the protein. The heating step often required for efficient radiolabeling (e.g., with Lutetium-177 or Yttrium-90) can induce thermal stress and lead to aggregation. It is crucial to use the mildest possible conditions (temperature and time) that still allow for efficient metal incorporation. For instance, labeling with 177Lu can be performed at 40°C for 1 hour.[1]
Q4: Are there any specific buffer components that can help prevent aggregation during DOTA conjugation?
A4: Yes, certain excipients can be included in the conjugation and formulation buffers to minimize aggregation. These include:
-
Sugars and Polyols: Sucrose and trehalose can act as stabilizers by promoting the native conformation of the protein.[4]
-
Amino Acids: Arginine and glycine can suppress aggregation by interacting with hydrophobic patches on the protein surface.[4]
-
Non-ionic Surfactants: Polysorbate 80 (Tween 80) can prevent surface-induced aggregation and stabilize the protein in solution.[2]
Q5: How can I tell if my purification method is contributing to the aggregation problem?
A5: Your purification method, particularly if it involves harsh conditions, can indeed contribute to aggregation. To assess this, analyze your protein solution for aggregates both before and after the purification step. If you see a significant increase in aggregates after purification, consider optimizing your method. For size-exclusion chromatography, ensure the column matrix is inert and does not interact with your protein. For other methods like ion-exchange chromatography, be mindful of the pH and salt concentrations used for elution.
Experimental Protocols
Protocol 1: DOTA-NHS Ester Conjugation to an Antibody with Minimized Aggregation
This protocol is a general guideline and should be optimized for each specific antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DOTA-NHS ester (e.g., p-SCN-Bn-DOTA or a commercially available NHS ester)
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 8.0
-
Purification system (e.g., SEC column)
-
Formulation Buffer: A buffer known to be optimal for the stability of the specific antibody.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the DOTA-NHS ester solution to achieve the desired molar excess (start with a 10-fold molar excess).
-
Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Immediately purify the DOTA-conjugated antibody from unreacted DOTA-NHS ester and other small molecules using a desalting column or size-exclusion chromatography equilibrated with the final Formulation Buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Analyze the extent of aggregation by SEC-MALS or DLS.
-
Determine the number of DOTA molecules per antibody (chelator-to-antibody ratio) using methods like MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide.
-
Protocol 2: Quantification of Aggregates using Size-Exclusion Chromatography (SEC)
Materials:
-
DOTA-conjugated protein sample
-
SEC column suitable for the size range of the protein and its aggregates.
-
HPLC or UPLC system with a UV detector (and preferably a MALS and/or DLS detector).
-
Mobile Phase: A non-denaturing buffer that prevents interaction of the protein with the column matrix (e.g., phosphate buffered saline with an appropriate salt concentration).
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the DOTA-conjugated protein sample through a low-protein-binding 0.22 µm filter.
-
-
Injection and Separation:
-
Inject an appropriate amount of the sample onto the column.
-
Run the separation at a constant flow rate.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species based on the peak area.
-
If using a MALS detector, the absolute molar mass of each species can be determined to confirm their oligomeric state.
-
Visualizations
Caption: Workflow for DOTA conjugation with integrated analysis.
Caption: Troubleshooting flowchart for protein aggregation.
References
- 1. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for DOTA-Ester Reactions
This guide provides technical support for researchers, scientists, and drug development professionals working with DOTA-ester conjugation reactions. While the query specified "DOTA-tri(alpha-cumyl Ester)," this is not a standard commercially available reagent for bioconjugation. The principles and protocols outlined here are for the widely used activated esters of DOTA, such as DOTA-NHS and DOTA-sulfo-NHS esters, and are broadly applicable to other similar activated ester chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DOTA-activated esters (e.g., DOTA-NHS ester) to proteins or peptides?
The optimal pH for reacting DOTA-activated esters with primary amines (like the side chain of lysine residues) on biomolecules is in the range of pH 8.3 to 8.5.[1][2] While reactions can proceed in a broader range of pH 7.2 to 9.0, the pH 8.3-8.5 window offers the best balance between efficient amine acylation and minimal ester hydrolysis.[3][4]
Q2: Why is pH so critical for the success of the conjugation reaction?
The pH of the reaction buffer is a critical parameter because it directly influences the two competing reactions in the mixture:
-
Amine Reactivity (Aminolysis): The target primary amine groups on the protein or peptide must be in a deprotonated, nucleophilic state (-NH₂) to react with the ester. At acidic or neutral pH, these amines are largely protonated (-NH₃⁺), rendering them unreactive.[1][2]
-
Ester Stability (Hydrolysis): The activated ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[3][5]
Therefore, the optimal pH is a compromise: high enough to ensure a sufficient concentration of deprotonated amines for an efficient reaction, but not so high that the hydrolysis of the DOTA-ester outpaces the conjugation.
Q3: What are the consequences of using a pH that is too low or too high?
-
pH Too Low (below 7.2): The concentration of nucleophilic primary amines is too low because they are protonated. This will lead to a very slow reaction rate and poor conjugation efficiency.[1][2]
-
pH Too High (above 9.0): The hydrolysis of the activated ester becomes extremely rapid.[3][5][6] The DOTA-ester will be consumed by reaction with water before it can effectively conjugate to the target biomolecule, resulting in low yields.
Q4: Which buffers are recommended for DOTA-ester conjugation reactions?
It is crucial to use a non-amine-containing buffer to prevent the buffer itself from reacting with the DOTA-ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS), adjusted to the desired pH[7][]
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided for the reaction itself as they will compete with the biomolecule for conjugation.[3][7] However, they are often used to quench the reaction once it is complete.[3][7]
Data Summary
Table 1: Recommended pH Ranges for DOTA-Ester Conjugation
| Condition | pH Range | Remarks |
| Optimal | 8.3 - 8.5 | Provides the best balance between amine reactivity and ester stability.[1][2] |
| Acceptable | 7.2 - 9.0 | The reaction can proceed, but efficiency may be reduced outside the optimal range.[3] |
Table 2: Influence of pH on the Hydrolysis Rate of NHS-Esters
The half-life of an NHS-ester is a measure of its stability in aqueous buffer. This data highlights how quickly the ester is inactivated at higher pH values.
| pH | Temperature | Half-life of NHS-Ester |
| 7.0 | 0°C | 4 - 5 hours[5] |
| 8.0 | Room Temp | ~3.5 hours (210 min)[4] |
| 8.5 | Room Temp | ~3 hours (180 min)[4][10] |
| 8.6 | 4°C | 10 minutes[5][6] |
| 9.0 | Room Temp | ~2 hours (125 min)[4] |
Table 3: Recommended Buffers for Conjugation
| Buffer Type | Recommended Concentration | Notes |
| Sodium Bicarbonate | 0.1 M | An appropriate choice for maintaining pH 8.3-8.5.[1] |
| Phosphate Buffer | 0.1 M | A common and effective buffer system.[1] |
| Borate Buffer | 50 mM | Suitable for maintaining alkaline conditions.[7][9] |
| HEPES | 20 mM | A good buffering agent for the 7.2-8.2 range.[7] |
Troubleshooting Guide
Q1: My conjugation yield is very low. What are the potential pH-related causes?
Low yield is a common issue. If you suspect pH is the culprit, consider the following:
-
Incorrect Buffer pH: Verify the pH of your reaction buffer immediately before use. Buffers can change pH over time, especially carbonate buffers which can absorb atmospheric CO₂.
-
Ester Hydrolysis: If the reaction was run at a pH above 8.5 or for an extended period, a significant portion of your DOTA-ester may have hydrolyzed.[6] Consider reducing the reaction time or slightly lowering the pH.
-
Low Reagent Concentration: At low concentrations of the target protein, the competing hydrolysis reaction can have a greater impact.[3][5] Ensure your protein concentration is optimal (typically 1-10 mg/mL).[1][2]
-
Amine-Containing Buffers: Double-check that your buffer does not contain primary amines like Tris or glycine.[3][7]
Q2: I'm observing significant protein aggregation after my conjugation reaction. Could pH be a factor?
While aggregation can have multiple causes, pH can play a role. Some proteins are less stable at alkaline pH values (8.0-9.0). If you observe aggregation, you might consider running the reaction at the lower end of the acceptable pH range (e.g., pH 7.5-8.0), though this may require a longer reaction time or a higher molar excess of the DOTA-ester to achieve the desired degree of labeling.
Q3: How can I check if my DOTA-NHS ester has hydrolyzed before I use it?
N-hydroxysuccinimide (NHS), the byproduct of hydrolysis, absorbs light in the 260-280 nm range.[3][5] You can measure the absorbance of an aqueous solution of your NHS-ester reagent. A significant absorbance at these wavelengths before starting the reaction may indicate that the reagent has already hydrolyzed due to improper storage or exposure to moisture.[11] Always use high-quality, dry solvents like DMSO or DMF to prepare stock solutions of the ester.[1]
Experimental Protocol: DOTA-NHS Ester Conjugation to an Antibody
This protocol provides a general guideline for conjugating a DOTA-NHS ester to an antibody.
1. Reagent Preparation:
- Antibody Solution: Exchange the antibody buffer to a 0.1 M sodium bicarbonate buffer, pH 8.3. The final antibody concentration should be between 2-10 mg/mL.
- DOTA-NHS Ester Stock Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1]
2. Conjugation Reaction:
- Add a calculated molar excess of the DOTA-NHS ester stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.[]
- Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[3][] The colder temperature can help minimize hydrolysis if longer reaction times are needed.
3. Quenching the Reaction:
- To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[7]
- Incubate for 15-30 minutes at room temperature.
4. Purification:
- Remove the excess, unreacted DOTA-ester and quenching buffer components by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).[9]
5. Characterization:
- Determine the concentration of the final conjugate and the degree of labeling (number of DOTA molecules per antibody) using appropriate analytical methods, such as UV-Vis spectroscopy and/or mass spectrometry.
Visualizations
Caption: Experimental workflow for DOTA-NHS ester conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: DOTA-tri(alpha-cumyl Ester) Radiolabeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DOTA-tri(alpha-cumyl Ester) for radiolabeling. The following information is based on established principles for DOTA-conjugates and should be adapted and optimized for your specific experimental conditions with DOTA-tri(alpha-cumyl Ester).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the alpha-cumyl ester groups on the DOTA chelator?
A1: The alpha-cumyl ester groups are protecting groups for the carboxylic acid arms of the DOTA macrocycle. These bulky esters protect the carboxylic acids during chemical modifications or peptide synthesis and are typically cleaved under specific conditions to allow for the coordination of a radiometal.
Q2: Which radionuclides can be used for labeling with DOTA-based chelators?
A2: DOTA is a versatile chelator capable of forming stable complexes with a variety of radiometals. Commonly used radionuclides include Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), and Actinium-225 (²²⁵Ac).[1] The choice of radionuclide will depend on the intended application, such as PET imaging or radionuclide therapy.
Q3: What are the critical parameters for achieving high radiolabeling efficiency?
A3: The key parameters influencing radiolabeling efficiency with DOTA-conjugates are pH, temperature, reaction time, and the molar ratio of the chelator to the radionuclide.[2] It is also crucial to minimize the presence of competing metal ion contaminants.
Q4: How can I determine the radiolabeling efficiency?
A4: Radiolabeling efficiency is typically determined using radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[3][4] These techniques separate the radiolabeled conjugate from the free radionuclide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For most trivalent radiometals with DOTA, the optimal pH is in the range of 4-5.[1][5] | Adjust the pH of your reaction mixture using a suitable buffer (e.g., sodium acetate, ammonium acetate). Verify the final pH before initiating the radiolabeling reaction. |
| Incorrect Temperature: The reaction kinetics are temperature-dependent. Insufficient heat can lead to slow and incomplete labeling. | Optimize the reaction temperature. For many DOTA-conjugates, temperatures between 70°C and 100°C are used.[1][2] However, the stability of your targeting molecule at these temperatures must be considered. | |
| Presence of Metal Contaminants: Trace metal impurities in reagents or from the radionuclide eluate can compete with the desired radiometal for the DOTA chelator. | Use high-purity reagents and metal-free water. If using a generator-produced radionuclide, ensure the generator eluate is of high quality. Pre-purification of the eluate may be necessary. | |
| Incomplete Deprotection of Ester Groups: The alpha-cumyl ester groups must be fully cleaved to allow for efficient radiometal chelation. | Ensure your deprotection protocol is complete. This may involve adjusting the cleavage cocktail, reaction time, or temperature. Confirm deprotection using analytical methods like mass spectrometry or HPLC. | |
| Formation of Colloids or Precipitates | Incorrect pH: At higher pH values, some radiometals can form hydroxides, leading to the formation of colloids.[1] | Maintain the pH of the reaction mixture within the optimal range for the specific radionuclide. |
| Poor In Vitro Stability | Incomplete Chelation: If the radiometal is not fully coordinated by the DOTA macrocycle, it can dissociate over time. | Optimize labeling conditions (pH, temperature, time) to ensure complete complexation. |
| Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled compound. | Consider the addition of radical scavengers, such as ethanol or ascorbic acid, to the formulation. |
Experimental Protocols
General Protocol for Radiolabeling with a DOTA-Conjugate
This protocol provides a general framework. Specific parameters should be optimized for DOTA-tri(alpha-cumyl Ester) and the chosen radionuclide.
1. Deprotection of DOTA-tri(alpha-cumyl Ester) (if applicable):
-
This step is crucial and specific to the protecting group chemistry. A suitable cleavage cocktail (e.g., a strong acid like trifluoroacetic acid) is required to remove the alpha-cumyl ester groups. The exact conditions (time, temperature, scavenger cocktail) will need to be optimized.
2. Radiolabeling Reaction:
-
In a metal-free microcentrifuge tube, combine the deprotected DOTA-conjugate solution with a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Add the radionuclide solution to the mixture.
-
Gently mix and incubate the reaction at an optimized temperature (e.g., 85-95°C) for a specific duration (e.g., 15-30 minutes).
3. Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
radio-TLC: Spot a small aliquot of the reaction mixture onto a TLC strip and develop it with an appropriate mobile phase. The separation of the radiolabeled conjugate from the free radionuclide allows for the calculation of radiolabeling efficiency.
-
radio-HPLC: Inject an aliquot of the reaction mixture onto an HPLC system equipped with a suitable column and a radioactivity detector.
-
Quantitative Data on Radiolabeling Parameters
The following table summarizes typical reaction conditions for radiolabeling DOTA-peptides with various radionuclides. These values can serve as a starting point for optimizing the labeling of your deprotected DOTA-tri(alpha-cumyl Ester) conjugate.
| Radionuclide | Optimal pH | Temperature (°C) | Reaction Time (min) | Typical Radiochemical Yield (%) |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | >95 |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | >95 |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | >95 |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | 90 - 99 |
| ⁶⁸Ga | 3.0 - 4.0 | 85 - 95 | 5 - 15 | >95 |
Data compiled from multiple sources.[1][2][3]
Visualizations
Caption: Experimental workflow for radiolabeling with a DOTA-conjugate.
Caption: Troubleshooting guide for low radiolabeling efficiency.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. researchgate.net [researchgate.net]
DOTA Conjugate Purification: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of DOTA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying DOTA conjugates?
The primary methods for purifying DOTA conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE). The choice of method depends on the scale of the purification, the nature of the conjugate (e.g., peptide vs. antibody), and the impurities to be removed.
Q2: What are the main impurities I should expect in my crude DOTA conjugate mixture?
Common impurities include unconjugated DOTA, excess activated DOTA (e.g., DOTA-NHS ester) and its hydrolysis products, unconjugated peptide or antibody, and aggregates of the conjugate. The reaction conditions, such as pH and temperature, can influence the impurity profile.
Q3: My DOTA-antibody conjugate is aggregating. What could be the cause and how can I prevent it?
Aggregation of DOTA-antibody conjugates can be caused by several factors, including the hydrophobicity of the DOTA chelator and any associated linkers, unfavorable buffer conditions (e.g., pH, salt concentration), and physical stress during the conjugation and purification process.[1][2] To mitigate aggregation, consider optimizing the conjugation chemistry to use a lower DOTA-to-antibody ratio, screening different buffer conditions, and employing gentle purification techniques like SEC.[1][2]
Q4: I'm seeing a low yield after purifying my DOTA-peptide conjugate by RP-HPLC. What are the potential reasons?
Low recovery from an RP-HPLC column can be due to several factors. The peptide may be precipitating on the column, adsorbing irreversibly to the stationary phase, or eluting in a very broad peak that is difficult to collect efficiently.[3][4] It is also possible that the peptide is being lost during sample handling before injection.[3][4]
Q5: How does the DOTA-to-biomolecule ratio affect purification?
A higher DOTA-to-biomolecule ratio can increase the hydrophobicity of the conjugate, which may lead to aggregation and make purification by methods like SEC more challenging.[1][5] It can also result in a more heterogeneous mixture of conjugated species, which can be difficult to resolve by chromatography.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with the column, column contamination, or inappropriate mobile phase pH. | - Adjust the mobile phase pH to suppress ionization of silanol groups on the column (for silica-based columns).- Use a mobile phase additive like trifluoroacetic acid (TFA).- Clean the column with a strong solvent.- Ensure the sample is dissolved in the mobile phase.[6] |
| Poor Peak Shape (Fronting) | Sample overload or sample solvent stronger than the mobile phase. | - Reduce the amount of sample injected.- Dilute the sample in a weaker solvent or the initial mobile phase. |
| Low Resolution | Inappropriate mobile phase gradient, column degradation, or incorrect column choice. | - Optimize the gradient to better separate the peaks of interest.- Use a longer column or a column with a smaller particle size.- Replace the column if it is old or has been subjected to harsh conditions. |
| Low Recovery | Irreversible adsorption of the conjugate to the column, or precipitation of the conjugate on the column. | - Add a small amount of an organic solvent like isopropanol to the mobile phase to reduce hydrophobic interactions.- Ensure the sample is fully dissolved before injection.- Consider a different purification method like SEC if the conjugate is highly hydrophobic.[3] |
| Ghost Peaks | Contaminants in the mobile phase or from a previous injection. | - Use fresh, high-purity solvents and additives for the mobile phase.- Run a blank gradient to identify the source of the ghost peaks.- Thoroughly wash the column between runs. |
Size-Exclusion Chromatography (SEC) Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Monomer and Aggregate | Inappropriate column choice or flow rate. | - Select a column with a pore size appropriate for the molecular weight of your conjugate and its aggregates.- Reduce the flow rate to allow for better separation. |
| Peak Tailing | Secondary hydrophobic or ionic interactions with the column matrix. | - Increase the ionic strength of the mobile phase (e.g., increase salt concentration) to minimize ionic interactions.- Add a small percentage of an organic modifier to reduce hydrophobic interactions. |
| Low Recovery | Adsorption of the conjugate to the column matrix. | - Use a column with a different chemistry (e.g., a more inert surface).- Modify the mobile phase composition as described for peak tailing. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a DOTA-Peptide Conjugate
This protocol is a general guideline and may require optimization for your specific DOTA-peptide conjugate.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes. b. Dissolve the crude DOTA-peptide conjugate in a minimal amount of Mobile Phase A. c. Inject the sample onto the column. d. Elute the conjugate using a linear gradient of 5% to 65% Mobile Phase B over 30 minutes. e. Monitor the chromatogram and collect fractions corresponding to the desired product peak. f. Analyze the collected fractions by mass spectrometry to confirm the identity of the product. g. Pool the pure fractions and lyophilize to obtain the purified DOTA-peptide conjugate.
Protocol 2: Size-Exclusion Chromatography (SEC) of a DOTA-Antibody Conjugate
This protocol is a general guideline for the purification of DOTA-antibody conjugates and removal of aggregates.
-
Column: SEC column with an appropriate molecular weight range for IgG antibodies (e.g., 150 kDa - 2,000 kDa).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min (as recommended by the column manufacturer).
-
Detection: UV at 280 nm.
-
Procedure: a. Equilibrate the column with at least 2 column volumes of PBS. b. Concentrate the crude DOTA-antibody conjugate solution if necessary. c. Inject the sample onto the column. The injection volume should not exceed 2% of the column volume for optimal resolution. d. Elute the conjugate with PBS. e. Collect fractions corresponding to the monomeric antibody conjugate peak. Aggregates will elute earlier, and smaller impurities (like free DOTA) will elute later. f. Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity and identity.
Protocol 3: Solid-Phase Extraction (SPE) of a DOTA-Peptide Conjugate
This protocol provides a general procedure for the cleanup of DOTA-peptide conjugates.
-
Cartridge: C18 SPE cartridge.
-
Procedure: a. Conditioning: Wash the cartridge with 1-2 cartridge volumes of methanol. b. Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of water.[7] c. Sample Loading: Dissolve the crude DOTA-peptide in a small volume of water or a weak aqueous buffer and load it onto the cartridge. d. Washing: Wash the cartridge with 1-2 cartridge volumes of 5% methanol in water to remove hydrophilic impurities. e. Elution: Elute the DOTA-peptide conjugate with 1-2 cartridge volumes of 50-80% methanol or acetonitrile in water. f. Analyze the eluate for purity and concentrate as needed.
Quantitative Data
The following table summarizes typical performance characteristics of different purification methods for DOTA conjugates. Actual results will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Analyte | Typical Recovery | Typical Purity | Key Advantages | Key Disadvantages |
| RP-HPLC | DOTA-Peptides | 70-95% | >98% | High resolution, excellent for removing closely related impurities. | Can be harsh on sensitive biomolecules, may lead to aggregation. |
| SEC | DOTA-Antibodies | >90% | >99% (monomer) | Gentle, excellent for removing aggregates and small molecule impurities.[8] | Lower resolution for species of similar size. |
| SPE | DOTA-Peptides | 80-95% | >95% | Fast, simple, good for desalting and removing major impurities.[9] | Lower resolution than HPLC. |
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a size exclusion method for concomitant purification and formulation of peptide radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-tri(α-cumyl Ester) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of DOTA-tri(α-cumyl ester) conjugates. This resource is intended for researchers, scientists, and drug development professionals working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using α-cumyl ester protecting groups for DOTA compared to the more common tert-butyl esters?
A1: The primary advantage of α-cumyl esters lies in their differential stability under acidic conditions. While tert-butyl esters are readily cleaved by strong acids like trifluoroacetic acid (TFA), α-cumyl esters are significantly more stable under these conditions. This allows for the selective deprotection of other acid-labile groups (e.g., Boc-protected amines) on a conjugated biomolecule while the DOTA chelator remains protected. The α-cumyl esters can then be removed under different conditions, such as hydrogenolysis, providing an orthogonal protection strategy.
Q2: What are the recommended conditions for the deprotection of the α-cumyl esters from the DOTA moiety?
A2: The recommended method for the cleavage of α-cumyl esters is catalytic hydrogenolysis.[1][2][3] This procedure typically involves the use of a palladium catalyst (e.g., Pd/C) in a suitable solvent under a hydrogen atmosphere. This method is generally mild and should not affect other functional groups that are sensitive to strong acids or bases.
Q3: Can I use strong acids like TFA to deprotect the DOTA-tri(α-cumyl ester)?
A3: It is not recommended to use strong acids like TFA for the deprotection of α-cumyl esters. These esters are designed to be stable to acidic conditions to allow for the removal of other acid-sensitive protecting groups. Attempting to cleave α-cumyl esters with strong acid may require harsh conditions that could lead to the degradation of the conjugate, particularly if it contains sensitive biomolecules like peptides or antibodies.
Q4: I am observing incomplete conjugation of my biomolecule to the DOTA-tri(α-cumyl ester). What could be the cause?
A4: Incomplete conjugation can arise from several factors:
-
Steric Hindrance: The bulky nature of the three α-cumyl ester groups on the DOTA molecule can create significant steric hindrance, impeding the approach of the biomolecule's reactive group (e.g., an amine) to the DOTA's carboxylic acid intended for conjugation.
-
Purity of the DOTA Synthon: Impurities in the DOTA-tri(α-cumyl ester) starting material can lead to lower conjugation yields. Ensure the purity of the synthon is verified before use.
-
Reaction Conditions: Suboptimal reaction conditions such as pH, temperature, or solvent can negatively impact the conjugation efficiency. The pH of the reaction mixture is particularly critical for the coupling of amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Conjugated Product | Steric hindrance from bulky α-cumyl esters. | Optimize the linker strategy to increase the distance between the biomolecule and the DOTA moiety. Consider using a longer, more flexible linker. |
| Suboptimal coupling reaction conditions. | Screen different coupling reagents (e.g., HATU, HBTU, EDC/NHS). Optimize the reaction pH, temperature, and time. | |
| Impure DOTA-tri(α-cumyl ester) synthon. | Purify the DOTA synthon using chromatography before conjugation. | |
| Incomplete Deprotection of α-cumyl Esters | Inefficient hydrogenolysis. | Increase the catalyst loading (e.g., 10% Pd/C). Ensure the hydrogen gas is of high purity and the system is properly purged. Increase the reaction time and/or pressure. |
| Catalyst poisoning. | Ensure the conjugate is free of any substances that could poison the palladium catalyst (e.g., sulfur-containing compounds). | |
| Degradation of the Conjugate During Deprotection | Harsh deprotection conditions. | If hydrogenolysis is not feasible, explore alternative mild deprotection methods. However, options for α-cumyl ester cleavage beyond hydrogenolysis are limited. |
| Instability of the biomolecule to hydrogenolysis conditions. | Screen different solvents and temperatures for the hydrogenolysis reaction to find conditions that are compatible with the biomolecule. | |
| Difficulty in Purifying the Final Conjugate | Presence of closely related impurities. | Utilize high-resolution purification techniques such as preparative HPLC with a suitable gradient and column chemistry. |
| Aggregation of the conjugate. | Add detergents or organic modifiers to the purification buffers to prevent aggregation. |
Experimental Protocols
General Protocol for Conjugation of a Biomolecule to DOTA-tri(α-cumyl ester)
-
Activation of DOTA-tri(α-cumyl ester): Dissolve DOTA-tri(α-cumyl ester) in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA or N-methylmorpholine). Stir the mixture at room temperature for 15-30 minutes to activate the free carboxylic acid group.
-
Conjugation Reaction: Add a solution of the biomolecule (e.g., a peptide with a free amine) in a compatible buffer or solvent to the activated DOTA solution. The pH of the final reaction mixture should be maintained between 7.5 and 8.5.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or HPLC).
-
Quenching and Purification: Once the reaction is complete, quench any unreacted activated DOTA by adding a small amine-containing molecule (e.g., Tris buffer). Purify the desired conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography or reverse-phase HPLC).
General Protocol for Deprotection of DOTA-tri(α-cumyl ester) Conjugate via Hydrogenolysis
-
Preparation: Dissolve the purified DOTA-tri(α-cumyl ester) conjugate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on charcoal (Pd/C), to the solution. The catalyst loading is typically 10-20% by weight relative to the conjugate.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 1 atm, but can be increased for difficult deprotections). Stir the reaction mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by LC-MS until all three α-cumyl ester groups are cleaved. Upon completion, carefully filter the reaction mixture through a syringe filter or a pad of celite to remove the Pd/C catalyst.
-
Purification: Purify the final deprotected conjugate by HPLC to remove any remaining impurities.
Visualizations
Caption: Workflow for the conjugation and deprotection of DOTA-tri(α-cumyl ester).
Caption: Recommended vs. not recommended deprotection pathways.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cumyl Ester as the C-Terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine [figshare.com]
Reducing metal contaminants in DOTA labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to metal contamination during DOTA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of metal contaminants in DOTA labeling reactions?
A1: Metal contaminants can be introduced at various stages of the experimental workflow. Key sources include:
-
Reagents and Buffers: Water, buffer salts, and other reagents can contain trace amounts of metal ions. It is crucial to use high-purity, metal-free reagents and ultrapure water (18 MΩ-cm).[1]
-
Glassware and Equipment: Standard laboratory glassware can leach metal ions. Using metal-free plasticware or acid-washed glassware is recommended.
-
Radionuclide Eluate: Eluates from radionuclide generators can contain metallic impurities from the generator components or as decay products.[2][3]
-
Instrumentation: Components of HPLC systems, reaction vials, and magnetic stir bars can be sources of contamination.
Q2: How do metal contaminants affect DOTA labeling efficiency?
A2: DOTA is a powerful chelator that can bind to a variety of metal ions, not just the desired radionuclide.[4][5] If contaminating metal ions are present, they will compete with the radionuclide for binding to the DOTA chelator.[2] This competition reduces the number of DOTA molecules available to bind the radionuclide, leading to lower radiolabeling yields and reduced specific activity of the final product.[1][6]
Q3: What are the tell-tale signs of metal contamination in my labeling reaction?
A3: The primary indicator of metal contamination is a low radiolabeling yield despite optimized reaction conditions (pH, temperature, and reactant concentrations). Other signs can include inconsistent results between experiments and the presence of unexpected peaks in radio-HPLC chromatograms.
Q4: Can I use any buffer for DOTA labeling?
A4: No, the choice of buffer is critical. The buffer should be able to maintain the optimal pH for the labeling reaction (typically between 3.5 and 5.0 for many radionuclides) without competing for the metal ion.[3][7] Acetate and HEPES buffers are commonly used.[7] It is essential to use a buffer that is itself free of metal contaminants.
Q5: How can I prepare metal-free buffers?
A5: To minimize metal contamination from buffers, it is best practice to treat them with a chelating resin like Chelex-100.[8][9] This resin has a high affinity for polyvalent metal ions and will effectively remove them from the buffer solution.[10]
Troubleshooting Guide
Issue: Low Radiolabeling Yield
If you are experiencing lower than expected radiolabeling yields, consider the following troubleshooting steps:
1. Assess Reagent and Water Quality:
-
Action: Ensure all reagents are of high purity and designated as "metal-free" or "trace metal grade."[1] Use ultrapure water (18 MΩ-cm) for all solutions.
-
Rationale: Even small amounts of metal impurities in your reagents can significantly impact the labeling efficiency.
2. Evaluate Labware:
-
Action: Switch to dedicated metal-free plasticware for all steps of the procedure. If glassware must be used, ensure it has been thoroughly acid-washed.
-
Rationale: Standard glassware can be a significant source of leached metal ions.
3. Purify Buffers:
-
Action: Treat all buffers with Chelex-100 resin prior to use.
-
Rationale: This will remove any contaminating metal ions present in the buffer salts or water.[9]
4. Check Radionuclide Quality:
-
Action: If possible, analyze the radionuclide eluate for the presence of competing metal ions using techniques like ICP-MS.
-
Rationale: The radionuclide solution itself can be a source of contamination.[2] Some radionuclides have decay products that can also compete for chelation.[11]
5. Optimize Reaction Conditions:
-
Action: Verify the pH of your reaction mixture is within the optimal range for your specific radionuclide.[3] Ensure the incubation temperature and time are appropriate.
-
Rationale: Suboptimal reaction conditions can lead to incomplete labeling, which can be mistaken for a contamination issue.
Quantitative Data on Metal Contaminants
The following table summarizes common metal contaminants and their potential impact on DOTA labeling.
| Metal Contaminant | Common Sources | Affinity for DOTA | Impact on Labeling |
| Iron (Fe³⁺) | Reagents, glassware, generator eluate[3] | High[4] | Significant competition with many radionuclides, leading to reduced yields.[2][12] |
| Zinc (Zn²⁺) | Reagents, generator components[2] | High[4] | A common and potent competitor, especially in ⁶⁸Ga labeling.[2][6] |
| Copper (Cu²⁺) | Reagents, lab equipment | Very High[4] | Strong competitor that can drastically reduce labeling efficiency.[6][12] |
| Aluminum (Al³⁺) | Glassware, reagents | Moderate | Can interfere with labeling, though often to a lesser extent than Fe³⁺ or Zn²⁺.[2] |
| Calcium (Ca²⁺) | Buffer salts | Low to Moderate[4] | Generally a less significant competitor but can have an effect at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffer using Chelex-100 Resin
This protocol describes the batch method for removing divalent metal ions from a buffer solution.
Materials:
-
Buffer solution (e.g., 0.1 M Sodium Acetate)
-
Chelex-100 chelating resin
-
Metal-free container (e.g., polypropylene)
-
Gentle shaker or rocker
Procedure:
-
For every 100 mL of buffer, weigh out approximately 2-5 grams of Chelex-100 resin.[8][10]
-
Add the resin to the buffer solution in a metal-free container.
-
Gently agitate the slurry overnight at room temperature. Avoid using a magnetic stir bar as it can grind the resin beads.[8]
-
Allow the resin to settle to the bottom of the container.
-
Carefully decant or filter the supernatant (the metal-free buffer) into a new, clean metal-free container.
-
It is recommended to filter the treated buffer through a 0.2-micron filter to remove any fine resin particles.[8]
Protocol 2: Acid Washing of Glassware
This protocol is for cleaning glassware to remove trace metal contaminants.
Materials:
-
Glassware to be cleaned
-
Nitric acid (e.g., 10% v/v) or Hydrochloric acid (e.g., 1 M)
-
Ultrapure water (18 MΩ-cm)
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Wash the glassware with a suitable laboratory detergent and rinse thoroughly with tap water.
-
Submerge the glassware in the acid solution in a well-ventilated fume hood. Ensure all surfaces are in contact with the acid.
-
Allow the glassware to soak for at least 4 hours, or overnight for best results.
-
Carefully remove the glassware from the acid bath and rinse extensively with ultrapure water (at least 5-6 rinses).
-
Dry the glassware in a clean oven or by air drying in a dust-free environment.
Visualizations
Caption: Troubleshooting workflow for low DOTA labeling yield.
Caption: Sources of metal contamination and mitigation strategies.
References
- 1. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pines.berkeley.edu [pines.berkeley.edu]
- 5. Investigation of DOTA-Metal Chelation Effects on the Chemical Shift of (129) Xe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hzdr.qucosa.de [hzdr.qucosa.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to improve the specific activity of DOTA-labeled peptides
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the specific activity of their DOTA-labeled peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of DOTA-peptides.
Issue: Low Radiochemical Yield (RCY)
Question: My radiolabeling reaction is resulting in a low radiochemical yield. What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical yield is a frequent issue that can often be resolved by systematically evaluating your reaction components and conditions. The primary culprits are typically metal ion contamination, suboptimal reaction conditions, or issues with the peptide conjugate itself.
Troubleshooting Workflow for Low Radiochemical Yield
Caption: Troubleshooting workflow for low radiochemical yield.
Potential Causes and Solutions:
-
Metal Ion Contamination:
-
Cause: DOTA chelators can bind to trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) present in buffers, reagents, or the radionuclide eluate itself.[1][2][3] These metals compete with the desired radiometal for the DOTA chelator, thereby reducing the radiochemical yield.
-
Solution:
-
Use high-purity, metal-free water and reagents.
-
Treat buffers with a chelating resin (e.g., Chelex) to remove trace metals.
-
If using a ⁶⁸Ge/⁶⁸Ga generator, consider pre-purification of the eluate to remove metal impurities.[4]
-
-
-
Suboptimal pH of the Reaction Mixture:
-
Cause: The complexation of radiometals with DOTA is highly pH-dependent. For most common radiometals like ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y, the optimal pH range is typically between 3.5 and 5.0.[4][5] If the pH is too low, the carboxyl groups of DOTA will be protonated, inhibiting chelation. If the pH is too high, the radiometal may form colloidal impurities.
-
Solution:
-
Carefully adjust the pH of your reaction mixture to the optimal range for your specific radiometal. A sodium acetate buffer is commonly used to maintain a pH of around 4.5.[4]
-
-
-
Incorrect Reaction Temperature and Time:
-
Low Molar Ratio of Peptide to Radionuclide:
-
Cause: While the goal is high specific activity, an insufficient amount of DOTA-peptide relative to the radionuclide can lead to a lower overall radiochemical yield.
-
Solution:
-
For initial optimization, ensure a sufficient molar excess of the DOTA-peptide. The amount of peptide can then be gradually reduced to achieve the desired specific activity while maintaining a high radiochemical yield.
-
-
-
Peptide Aggregation or Degradation:
-
Cause: The DOTA-peptide may have aggregated or degraded during storage or handling, making the DOTA chelator inaccessible for labeling.
-
Solution:
-
Ensure proper storage of the peptide (typically lyophilized at -20°C or -80°C).
-
Visually inspect the reconstituted peptide solution for any precipitation.
-
The purity and integrity of the peptide can be verified by HPLC.
-
-
Frequently Asked Questions (FAQs)
Q1: What is "specific activity" and why is it important? A1: Specific activity refers to the amount of radioactivity per unit mass of the peptide (e.g., MBq/µg or Ci/µmol). High specific activity is crucial for in vivo applications to ensure that a sufficient amount of radioactivity can be delivered to the target site without administering a large mass of the peptide, which could saturate the receptors and lead to non-specific binding or undesired pharmacological effects.[8]
Q2: How can I remove metal ion contaminants from my buffers? A2: A common method is to use a chelating resin like Chelex-100. Prepare your buffer, add the resin, stir for a designated period (e.g., 1-2 hours), and then filter to remove the resin, which will have sequestered the divalent metal ions.
Q3: Which buffer system is best for DOTA labeling? A3: While sodium acetate buffer at pH 4.0-5.0 is widely used and effective, some studies have shown that MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers can result in higher specific activities for certain peptides and radiometals, particularly ¹¹¹In. This is attributed to the reduced competitive chelation of metal impurities by these buffer systems compared to acetate buffers.
Q4: Can I purify my DOTA-labeled peptide after the reaction? A4: Yes, post-labeling purification is highly recommended to remove unlabeled peptide, free radiometal, and any radiochemical impurities. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method for this purpose.[9]
Q5: What is radiolysis and how can I prevent it? A5: Radiolysis is the degradation of the labeled peptide caused by the radiation emitted from the radionuclide. This can reduce the radiochemical purity over time. To minimize radiolysis, it is advisable to:
-
Add radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture and the final product formulation.[4]
-
Store the radiolabeled peptide at low temperatures (e.g., 2-8°C).
-
Use the radiolabeled peptide as soon as possible after preparation.
Q6: How do I determine the radiochemical purity of my labeled peptide? A6: The two most common methods are radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).[1][10]
-
Radio-TLC (often iTLC): A rapid method to separate the labeled peptide from free radionuclide. For example, using a mobile phase of 1 M ammonium acetate:methanol (1:1), the labeled peptide will migrate up the strip (Rf ≈ 0.8-1.0), while colloidal ⁶⁸Ga will remain at the origin (Rf ≈ 0-0.2).[10]
-
Radio-HPLC: Provides a more detailed analysis, separating the labeled peptide from unlabeled peptide and other impurities. It is the gold standard for determining radiochemical purity and specific activity.[11]
Quantitative Data Summary
Table 1: Effect of Incubation Time on ⁹⁰Y-DOTATATE Radiochemical Yield
| Incubation Time | Mean Radiochemical Yield (%) | Standard Deviation |
| 30 minutes | 95.6% | ± 0.8% |
| 39 minutes | 98.2% | ± 1.1% |
Data adapted from a study conducted at a constant pH of 4.5 and temperature.[3][6]
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with ⁶⁸Ga
This protocol is a general guideline and may require optimization for specific peptides.
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
1 M Sodium Acetate buffer, pH 4.5 (metal-free)
-
Ascorbic acid solution (1.4% w/v in metal-free water)
-
Heating block set to 95°C
-
Reaction vial (e.g., V-vial)
Procedure:
-
In a sterile reaction vial, combine 25-35 nmol of the DOTA-peptide with 0.35 mL of 1 M sodium acetate buffer.
-
Add 0.35 mL of 1.4% ascorbic acid solution to the vial to act as a radical scavenger.[4]
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
Add a defined volume of the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.
-
Ensure the final pH of the reaction mixture is between 3.5 and 4.5. Adjust if necessary with the sodium acetate buffer.
-
Securely cap the vial and place it in a heating block at 95°C for 15 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Proceed with quality control (radio-TLC or radio-HPLC) and purification if necessary.
Experimental Workflow for DOTA-Peptide Labeling
Caption: General experimental workflow for DOTA-peptide labeling.
Protocol 2: Purification using Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge (e.g., Sep-Pak Light)
-
Ethanol (reagent grade)
-
Metal-free water
-
Syringes
Procedure:
-
Conditioning: Pass 5 mL of ethanol through the C18 cartridge.
-
Equilibration: Pass 10 mL of metal-free water through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the crude radiolabeling reaction mixture onto the cartridge. The labeled peptide will be retained on the C18 sorbent, while unbound hydrophilic impurities (like free ⁶⁸Ga) will pass through.
-
Washing: Wash the cartridge with 5-10 mL of metal-free water to remove any remaining unbound radionuclide.
-
Elution: Elute the purified, labeled peptide from the cartridge using a small volume (e.g., 0.5-1.0 mL) of ethanol or an ethanol/water mixture.
-
The eluted product can be further diluted with a suitable buffer for in vivo use, ensuring the final ethanol concentration is physiologically acceptable.
Protocol 3: Quality Control by radio-TLC (for ⁶⁸Ga-DOTA-peptides)
Materials:
-
iTLC-SG strips
-
Developing chamber
-
Mobile Phase: 1 M Ammonium Acetate / Methanol (1:1 v/v)[10]
-
Radio-TLC scanner
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm.
-
Carefully spot a small drop (1-2 µL) of the radiolabeled peptide solution onto the origin line of an iTLC-SG strip.
-
Place the strip into the chamber, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it is about 1 cm from the top.
-
Remove the strip, mark the solvent front, and allow it to dry completely.
-
Scan the strip using a radio-TLC scanner to obtain the chromatogram.
-
Interpretation:
-
Labeled Peptide (⁶⁸Ga-DOTA-peptide): Rf = 0.8 - 1.0
-
Colloidal ⁶⁸Ga: Rf = 0.0 - 0.2
-
Calculate the radiochemical purity by integrating the peak areas.
-
Protocol 4: Quality Control by radio-HPLC
Materials:
-
HPLC system with a radioactivity detector (e.g., gamma flow monitor) and a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume (e.g., 20 µL) of the sample.
-
Run a gradient elution method. An example gradient is:
-
0-3 min: 100% A
-
3-20 min: Gradient to 60% A / 40% B
-
20-25 min: Gradient to 30% A / 70% B
-
25-27 min: Return to 100% A
-
27-30 min: Re-equilibration at 100% A
-
-
Monitor the eluate with both the UV detector (to detect the peptide) and the radioactivity detector.
-
Interpretation:
-
By comparing the retention times of the radioactive peak with that of a non-radioactive standard, you can confirm the identity of the labeled peptide.
-
Integration of the radioactive peak(s) allows for the determination of radiochemical purity.
-
Quantification of the UV peak (calibrated against a standard curve) and the radioactivity peak allows for the calculation of the specific activity.[11]
-
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of Gallium-68 Labeling Parameters in Liquid Preparation of Dota-Octreotate Dota-Tate) Kit [inis.iaea.org]
- 6. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 [iris.cnr.it]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in DOTA conjugation
Welcome to the technical support center for DOTA conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their bioconjugation experiments, with a special focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of DOTA conjugation?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule physically obstruct a chemical reaction.[1][2] In DOTA conjugation, this occurs when the bulky DOTA chelator and the biomolecule (e.g., an antibody, protein, or peptide) are too crowded at the conjugation site. This congestion can prevent the reactive groups from coming together effectively, leading to reduced reaction efficiency, or it can alter the biological activity of the final conjugate.[1][3]
Q2: What are the common symptoms of steric hindrance in my DOTA conjugation reaction?
A: Several issues can indicate that steric hindrance is affecting your experiment:
-
Low Conjugation Yield: The most direct symptom is a lower-than-expected yield of the final DOTA-biomolecule conjugate. This happens because the bulky nature of the reactants slows down or prevents the formation of the desired covalent bond.[2]
-
Protein Aggregation: Increased steric bulk from the conjugation of multiple DOTA molecules can lead to the misfolding and aggregation of proteins, resulting in precipitation and loss of material.
-
Loss of Biological Activity: If conjugation occurs at or near an active site, binding site, or antigen-binding domain (Fab) of an antibody, the bulky DOTA molecule can block access and reduce or eliminate the biomolecule's function.[4]
-
Inconsistent Results: Random conjugation to surface lysines can produce a heterogeneous mixture of products with a varying number of DOTA molecules attached at different locations.[5] Species with a high number of chelators are more susceptible to steric effects, leading to batch-to-batch variability.[6]
Q3: We are observing decreased tumor uptake and accelerated blood clearance with our DOTA-antibody conjugate. Could this be related to steric hindrance?
A: Yes, this can be an indirect consequence. While pharmacokinetics are complex, a high density of DOTA molecules conjugated to an antibody can lead to several issues. High chelator-to-antibody ratios can alter the overall charge and conformation of the antibody, potentially increasing uptake by the liver and spleen's reticuloendothelial system and leading to faster clearance.[4] Furthermore, if DOTA conjugation near the antigen-binding sites causes steric hindrance, it can reduce the conjugate's binding affinity for its target, resulting in lower tumor accumulation.[4][5]
Troubleshooting Guide: Overcoming Steric Hindrance
This guide provides strategies to diagnose and resolve issues related to steric hindrance in your DOTA conjugation experiments.
Problem 1: Low Conjugation Yield or Incomplete Reaction
If you are experiencing low yields, it is crucial to determine if the cause is steric hindrance or another issue like reagent instability.
-
Reagent Quality: NHS-esters are highly moisture-sensitive and can hydrolyze quickly, rendering them inactive.[7] Always use fresh, anhydrous DMSO or DMF to dissolve the DOTA-NHS ester immediately before use and avoid preparing stock solutions for long-term storage.[7][8]
-
Buffer Composition: Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine), as they will compete with your biomolecule for reaction with the NHS ester.[7][9] Use buffers like phosphate-buffered saline (PBS) or bicarbonate/carbonate buffer at the recommended pH.[7]
Caption: Troubleshooting workflow for low DOTA conjugation yield.
-
Introduce a Spacer Arm (Linker): A linker, such as polyethylene glycol (PEG), can be inserted between the DOTA chelator and the biomolecule. This increases the distance between the two bulky components, reducing steric clashes and improving access to the conjugation site.[10] PEG linkers also offer the added benefits of increased solubility and stability of the final conjugate.[11] Linear PEG linkers are often preferred to minimize additional steric interference.[11]
-
Optimize Molar Ratio: Using a very high molar excess of DOTA-NHS ester can lead to uncontrolled conjugation at multiple sites, increasing the likelihood of steric hindrance and protein aggregation.[4] Systematically lowering the DOTA:biomolecule molar ratio can help find a balance between conjugation efficiency and preserving the biomolecule's integrity.
Problem 2: Loss of Biological Activity or Protein Aggregation
If your conjugate is forming correctly but has lost its function or is aggregating, the conjugation is likely occurring at a sensitive site or is too dense.
-
Site-Specific Conjugation: This is the most effective strategy to prevent loss of activity due to steric hindrance. Instead of relying on random reactions with lysine residues, site-specific methods direct the DOTA molecule to a predetermined location away from the biomolecule's active or binding sites.[6] This results in a homogeneous product with a well-defined drug-to-antibody ratio (DAR) and preserved functionality.[6][12]
-
Common Site-Specific Methods:
-
Engineered Cysteines: Introducing a cysteine residue at a specific, solvent-accessible location on the protein allows for targeted conjugation using thiol-reactive chemistry (e.g., with a DOTA-maleimide derivative).[13][14]
-
Enzymatic Modification: Enzymes like transglutaminase or galactosyltransferase can be used to attach DOTA to specific amino acids or glycans on the antibody's Fc region, which is distant from the antigen-binding sites.[6][15]
-
-
Caption: Comparison of random vs. site-specific DOTA conjugation.
Data Presentation
Table 1: Impact of DOTA-to-Antibody Ratio on Biodistribution
High chelator loads can negatively impact the pharmacokinetic properties of an antibody conjugate. The following data summarizes the effect of increasing the number of DOTA molecules per 1C1m-Fc antibody on tumor uptake and blood clearance in a mouse model 24 hours post-injection.
| DOTA Molecules per Antibody | Tumor Uptake (% IA/g) | Blood Concentration (% IA/g) |
| 1 | 18.8 ± 1.5 | 10.2 ± 0.6 |
| 3 | 18.8 ± 1.5 | 8.5 ± 1.0 (estimated) |
| 6 | ~12.0 (interpolated) | ~5.0 (interpolated) |
| 8 | ~8.0 (interpolated) | ~3.5 (interpolated) |
| 11 | 5.3 ± 1.6 | 2.2 ± 0.7 |
| (Data adapted from a study on [177Lu]Lu-1C1m-Fc fusion protein)[4][16] |
As shown, conjugating more than 3 DOTA molecules per antibody led to a significant decrease in tumor uptake and accelerated blood clearance, highlighting the negative effects of excessive modification.[4]
Experimental Protocols
Protocol 1: Standard DOTA-NHS Ester Conjugation to an Antibody
This protocol describes a standard method for conjugating a DOTA-NHS ester to lysine residues on an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.5) at 1-10 mg/mL.
-
DOTA-NHS ester (or Sulfo-DOTA-NHS ester for improved water solubility).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1M Tris-HCl or Glycine, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette with appropriate MWCO).
Procedure:
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 8.0) using dialysis or a desalting column.[9]
-
Prepare DOTA-NHS Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mM.[7]
-
Calculate Molar Ratio: Determine the desired molar excess of DOTA-NHS ester to antibody. A starting point is often a 20-fold molar excess.[17]
-
Conjugation Reaction: Add the calculated volume of the DOTA-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.[17]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted DOTA and quenching buffer components by SEC or dialysis.
-
Characterization: Characterize the final conjugate to determine the average number of DOTA molecules per antibody (e.g., by MALDI-TOF MS) and assess its purity and integrity (e.g., by SDS-PAGE and SEC-HPLC).
Protocol 2: Site-Specific Conjugation via Engineered Cysteines
This protocol provides a general workflow for conjugating a DOTA-maleimide to an antibody with engineered cysteine residues. This method requires a recombinant antibody with one or more cysteine residues introduced at specific sites.[13]
Materials:
-
Cysteine-engineered antibody.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Oxidizing agent: Dehydroascorbic acid (DHAA).
-
DOTA-maleimide derivative (may include a PEG linker).
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0).
-
Purification system (SEC).
Procedure:
-
Antibody Reduction: Treat the antibody with a molar excess of TCEP to reduce both the engineered cysteine caps (e.g., glutathione) and the native interchain disulfide bonds.[18]
-
Selective Re-oxidation: Add DHAA to selectively re-form the more stable native interchain disulfide bonds, leaving the engineered cysteines with free, reactive thiol groups.[18][19]
-
Purification (Optional): A buffer exchange step can be performed here to remove excess TCEP and DHAA, though some optimized protocols proceed directly.[18]
-
DOTA-Maleimide Conjugation: Add a molar excess of the DOTA-maleimide reagent to the antibody solution. The maleimide group will specifically react with the free thiols of the engineered cysteines.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or as optimized for the specific antibody.
-
Purification: Purify the final DOTA-antibody conjugate using SEC to remove any unreacted DOTA-maleimide.
-
Characterization: Confirm successful conjugation, purity, and homogeneity using methods such as mass spectrometry, SDS-PAGE, and hydrophobic interaction chromatography (HIC).
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. precisepeg.com [precisepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. SITE SPECIFIC CONJUGATION OF MONODISPERSED DOTA-PEGn TO THIOLATED DIABODY REVEALS EFFECT OF INCREASING PEG SIZE ON KIDNEY CLEARANCE AND TUMOR UPTAKE WITH IMPROVED 64-COPPER PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 15. An Enzyme-Mediated Methodology for the Site-Specific Radiolabeling of Antibodies Based on Catalyst-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: DOTA-tri(α-cumyl Ester) vs. DOTA-NHS-ester Reactivity Issues
Welcome to the technical support center for DOTA-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common reactivity issues encountered when using DOTA-tri(α-cumyl Ester) and DOTA-NHS-ester for labeling proteins, antibodies, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between DOTA-tri(α-cumyl Ester) and DOTA-NHS-ester?
The primary difference lies in the nature of the leaving group, which dictates the reactivity and stability of the ester. DOTA-NHS-ester is a highly reactive species due to the excellent leaving group, N-hydroxysuccinimide (NHS). This high reactivity allows for rapid conjugation to primary amines under physiological to slightly alkaline conditions. However, this also makes it highly susceptible to hydrolysis, which is a competing reaction that can significantly lower conjugation yields.
DOTA-tri(α-cumyl Ester), on the other hand, is expected to be significantly less reactive. The α-cumyl alcohol is a poorer leaving group compared to NHS. This lower reactivity necessitates more forcing reaction conditions (e.g., longer incubation times, higher temperatures, or the use of catalysts) to achieve efficient conjugation. The trade-off for this lower reactivity is a presumed higher stability towards hydrolysis, offering a wider experimental window.
Q2: My conjugation reaction with DOTA-NHS-ester failed or has a very low yield. What are the common causes and how can I troubleshoot this?
Low or no yield with DOTA-NHS-ester is a frequent issue, most commonly stemming from the hydrolysis of the ester before it can react with your biomolecule.
Troubleshooting Guide: Low Yield with DOTA-NHS-Ester
| Potential Cause | Explanation | Troubleshooting Steps |
| NHS-Ester Hydrolysis | DOTA-NHS-ester is highly sensitive to moisture and alkaline conditions. The ester can hydrolyze to an unreactive carboxylic acid, rendering it incapable of reacting with amines. | 1. Use Anhydrous Solvents: Dissolve the DOTA-NHS-ester in a dry, amine-free organic solvent like DMSO or DMF immediately before adding it to the reaction mixture. 2. Optimize pH: The optimal pH for NHS-ester reactions is typically between 7.2 and 8.5.[1] While a higher pH increases the nucleophilicity of the amine, it also dramatically increases the rate of hydrolysis.[2] Start at a lower pH (e.g., 7.5) and gradually increase if necessary. 3. Control Reaction Time: Limit the reaction time to what is necessary (typically 30-120 minutes at room temperature) to minimize hydrolysis.[1] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your biomolecule for the DOTA-NHS-ester.[2] | 1. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. 2. Purify Biomolecule: Ensure your biomolecule solution is free from amine-containing contaminants from previous purification steps. |
| Inaccessible Amines on Biomolecule | The primary amines on your protein or antibody may be sterically hindered or located in regions of the molecule that are not accessible to the DOTA-NHS-ester. | 1. Denaturation (Use with Caution): In some cases, mild denaturation can expose previously inaccessible amines. This is a harsh method and can compromise the biological activity of your molecule. 2. Alternative Ligation Chemistries: Consider other conjugation strategies that target different functional groups (e.g., thiols on cysteine residues). |
| Low Biomolecule Concentration | At low concentrations of your biomolecule, the competing hydrolysis reaction is more likely to dominate. | 1. Increase Concentration: If possible, increase the concentration of your protein or antibody in the reaction mixture. |
Q3: I am not seeing any reaction with DOTA-tri(α-cumyl Ester). What should I do?
Given the inferred lower reactivity of DOTA-tri(α-cumyl Ester), a lack of reaction is a plausible outcome under standard conditions used for NHS-esters.
Troubleshooting Guide: No Reaction with DOTA-tri(α-cumyl Ester)
| Potential Cause | Explanation | Troubleshooting Steps (Inferred) |
| Low Reactivity | The α-cumyl ester is a less activated ester compared to the NHS-ester, requiring more energy to overcome the activation barrier of the reaction. | 1. Increase Reaction Time: Extend the incubation period significantly (e.g., several hours to overnight). 2. Increase Temperature: Carefully increase the reaction temperature. Monitor your biomolecule for any signs of denaturation or degradation. 3. Increase Molar Excess: Use a higher molar ratio of DOTA-tri(α-cumyl Ester) to your biomolecule. |
| Steric Hindrance | The bulky α-cumyl groups may create significant steric hindrance, preventing the amine on the biomolecule from reaching the electrophilic carbonyl center. | 1. Consider a Linker: If direct conjugation is failing, using a bifunctional linker with a less hindered reactive group might be an option. |
| Solubility Issues | The hydrophobic nature of the three α-cumyl groups may lead to poor solubility of the DOTA-tri(α-cumyl Ester) in aqueous buffers. | 1. Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, DMF) to the reaction buffer to improve solubility. Be mindful of the tolerance of your biomolecule to organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for DOTA-NHS-Ester Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
-
Ensure the protein concentration is at least 1-2 mg/mL.
-
-
DOTA-NHS-Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DOTA-NHS-ester stock solution to the protein solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM to consume any unreacted DOTA-NHS-ester.
-
Purify the DOTA-conjugated protein from excess reagents using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Protocol 2: Testing the Activity of DOTA-NHS-Ester
This protocol helps determine if your DOTA-NHS-ester is active or has been hydrolyzed.
-
Materials:
-
DOTA-NHS-ester
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Dissolve a small, known amount of DOTA-NHS-ester in the amine-free buffer.
-
Immediately measure the absorbance at 260 nm (A_initial).
-
Add a small volume of 0.5 M NaOH to the solution to rapidly hydrolyze the NHS-ester.
-
After a few minutes, measure the absorbance at 260 nm again (A_final).
-
-
Interpretation:
-
N-hydroxysuccinimide has a characteristic absorbance at 260 nm. If the DOTA-NHS-ester is active, A_final will be significantly higher than A_initial due to the release of NHS upon hydrolysis. If there is little to no change in absorbance, the ester has likely already hydrolyzed.
-
Visualizing Reaction Pathways and Troubleshooting Logic
Caption: Reaction pathways for DOTA-NHS-Ester and DOTA-tri(α-cumyl Ester).
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Preventing Oxidation During Radiolabeling with DOTA Chelators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address oxidation issues during the radiolabeling of DOTA-conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of oxidation during DOTA radiolabeling?
A1: Oxidation during DOTA radiolabeling is primarily caused by radiolysis, the process where ionizing radiation from the radionuclide interacts with the aqueous solvent to generate reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive species can degrade the DOTA-conjugated molecule, particularly sensitive amino acid residues like methionine and tryptophan, or cleave disulfide bonds.[1][2] The extent of radiolysis is often dependent on the amount of radioactivity used; higher activities lead to a greater generation of ROS and increased degradation of the radiolabeled product.[2] Additionally, certain reaction conditions, such as suboptimal pH or the presence of metallic impurities, can exacerbate oxidative degradation.
Q2: What are the signs of oxidation in my radiolabeled product?
A2: The primary indicator of oxidation is a decrease in radiochemical purity (RCP) over time, which can be observed using analytical techniques like radio-HPLC or radio-TLC.[2][3] You may see the appearance of new, unidentified radioactive peaks in your chromatogram, representing oxidized or degraded forms of your product. In some cases, a visible change in the color of the reaction solution may occur, although this is less common.
Q3: How can I prevent oxidation during the radiolabeling reaction?
A3: The most effective way to prevent oxidation is by adding antioxidants, also known as radical scavengers, to the reaction mixture.[4][5] Commonly used antioxidants include ascorbic acid, gentisic acid, and L-methionine.[2] These molecules react with and neutralize the harmful ROS before they can damage your DOTA-conjugated molecule. Additionally, optimizing reaction conditions such as pH (typically in the range of 4-6) and temperature can help improve labeling efficiency and minimize side reactions.[6][7]
Q4: Which antioxidant should I choose, and at what concentration?
A4: The choice and concentration of antioxidant can depend on the specific peptide or molecule being labeled and the amount of radioactivity being used. Ascorbic acid is a widely used and effective antioxidant.[4][5] L-methionine is particularly useful for protecting sensitive methionine residues within a peptide sequence.[2] It is often necessary to empirically determine the optimal antioxidant and its concentration for your specific application. A good starting point is to use concentrations reported in the literature for similar compounds. For instance, studies have shown that ascorbic acid at concentrations around 3.5 mM or L-methionine at 10 mM can effectively maintain high radiochemical purity.[2]
Q5: Can the purification step affect the stability of my radiolabeled product?
A5: Yes, solid-phase extraction (SPE) purification methods, such as those using C18 cartridges, can remove the antioxidants that were added to the labeling reaction.[3] This can leave the purified, high-activity product vulnerable to radiolysis in the final formulation.[3] It is often crucial to add a fresh solution of antioxidants to the final product vial after purification to ensure its stability until the time of use.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low radiochemical purity (RCP) immediately after labeling. | 1. Suboptimal pH of the reaction mixture.2. Inefficient chelation due to incorrect temperature or incubation time.3. Presence of competing metal ion impurities. | 1. Ensure the pH of the reaction buffer is within the optimal range for DOTA chelation (typically 4-6).[6][7]2. Optimize the reaction temperature and time according to established protocols for your specific radionuclide and DOTA-conjugate.[6][7][8]3. Use high-purity reagents and consider pre-purification of the radionuclide eluate to remove metal contaminants. |
| Decreasing RCP over time after labeling. | 1. Radiolysis of the labeled compound due to insufficient antioxidant protection.2. Removal of antioxidants during the purification step. | 1. Increase the concentration of the antioxidant in the labeling reaction. Consider using a combination of antioxidants, such as ascorbic acid and L-methionine.[2]2. Add a fresh solution of antioxidant(s) to the final product vial after purification to maintain stability.[3][5] |
| Appearance of new radioactive peaks in the radio-HPLC chromatogram. | 1. Oxidative degradation of the DOTA-conjugated molecule.2. Cleavage of disulfide bonds in peptide-based radiopharmaceuticals.[1] | 1. Add or increase the concentration of antioxidants in your reaction mixture.[2]2. For disulfide-containing peptides, ensure that the reaction conditions are not overly harsh and that appropriate antioxidants are present. |
Quantitative Data on Antioxidant Effectiveness
The following table summarizes the effect of different antioxidants on the radiochemical purity (RCP) of [¹⁷⁷Lu]Lu-PSMA-ALB-56.
| Antioxidant | Concentration (mM) | RCP at End of Synthesis (EoS) | RCP after 48 hours |
| None | - | ~97% | ~85% |
| Ascorbic Acid | 3.5 | 95.97 ± 1.2% | >96% |
| Gentisic Acid | 3.5 | 97.32 ± 2.33% | >97% |
| L-Methionine | 10 | 97.25 ± 0.97% | >97% |
Data adapted from a study on the radiolabeling of [¹⁷⁷Lu]Lu-PSMA-ALB-56.[2]
Experimental Protocols
Protocol: Preventing Oxidation During Radiolabeling of a DOTA-Peptide with Lutetium-177
This protocol provides a general framework. Specific parameters such as peptide concentration, temperature, and incubation time should be optimized for each specific DOTA-conjugated peptide.
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in high-purity water.
-
Prepare a stock solution of an antioxidant (e.g., 100 mM L-methionine or 35 mM ascorbic acid) in high-purity water.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine the DOTA-conjugated peptide solution and the antioxidant solution.
-
Add the reaction buffer to achieve the desired final concentrations.
-
Add the required amount of [¹⁷⁷Lu]LuCl₃ solution to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction at the optimized temperature (e.g., 95°C) for the determined time (e.g., 15 minutes).[2]
-
-
Quality Control (QC):
-
After incubation, take a small aliquot of the reaction mixture for radio-HPLC or radio-TLC analysis to determine the initial radiochemical purity.
-
-
Purification (if necessary):
-
If unchelated ¹⁷⁷Lu is present, purify the reaction mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water to remove unbound ¹⁷⁷Lu.
-
Elute the radiolabeled peptide with an appropriate solvent (e.g., ethanol/water mixture).
-
-
Final Formulation and Stabilization:
-
Collect the purified radiolabeled peptide in a sterile vial.
-
Crucially, add a fresh solution of the antioxidant to the final product vial to prevent post-purification radiolysis.
-
Perform a final QC analysis to confirm the radiochemical purity of the final product.
-
Visualizations
Caption: Workflow for DOTA radiolabeling with integrated steps for oxidation prevention.
Caption: Troubleshooting decision tree for addressing low radiochemical purity in DOTA radiolabeling.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Semantic Scholar [semanticscholar.org]
- 6. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
Long-term storage and stability of DOTA-tri(alpha-cumyl Ester)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and use of DOTA-tri(α-cumyl Ester).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for DOTA-tri(α-cumyl Ester)?
For maximal stability, DOTA-tri(α-cumyl Ester) should be stored at -20°C in a tightly sealed container, protected from moisture.
Q2: What is the primary degradation pathway for DOTA-tri(α-cumyl Ester)?
The primary degradation pathway is the hydrolysis of the α-cumyl ester groups to the corresponding carboxylic acids. This process can be catalyzed by acidic or basic conditions and may also be influenced by enzymatic activity in biological samples. The bulky α-cumyl groups provide significant steric hindrance, which generally slows down the rate of hydrolysis compared to less hindered esters.[1][2][3]
Q3: How does the hydrolysis of the ester groups affect the functionality of the molecule?
Hydrolysis of one or more of the α-cumyl ester groups is necessary to generate the free carboxylate arms required for efficient chelation of metal ions. However, premature hydrolysis before conjugation to a targeting molecule can lead to difficulties in purification and reduced conjugation efficiency.
Q4: What solvents are recommended for dissolving DOTA-tri(α-cumyl Ester)?
DOTA-tri(α-cumyl Ester) is generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For conjugation reactions, it is crucial to use anhydrous solvents to minimize hydrolysis.
Q5: How can I assess the purity of my DOTA-tri(α-cumyl Ester) sample?
The purity of DOTA-tri(α-cumyl Ester) can be assessed using High-Performance Liquid Chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). A dedicated HPLC method is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Conjugation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low conjugation efficiency | 1. Hydrolysis of DOTA-tri(α-cumyl Ester): The ester has prematurely hydrolyzed to the carboxylic acid, which is less reactive towards the coupling agent. 2. Inactive coupling agents: The carbodiimide (e.g., EDC) or other coupling agent has degraded. 3. Suboptimal reaction pH: The pH of the reaction mixture is not optimal for amide bond formation. 4. Steric hindrance: The bulky nature of the DOTA-tri(α-cumyl Ester) and/or the target molecule is impeding the reaction. | 1. Verify ester integrity: Analyze the starting material by HPLC to confirm its purity. Store the compound under recommended conditions. 2. Use fresh coupling agents: Prepare fresh solutions of coupling agents immediately before use. 3. Optimize pH: Adjust the reaction pH to the optimal range for the specific coupling chemistry being used (typically pH 7-8 for NHS esters). 4. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature (monitor for degradation). Consider using a less sterically hindered linker if possible. |
| Multiple product peaks in HPLC analysis of the conjugate | 1. Incomplete reaction: Not all targeting molecules have been conjugated. 2. Formation of side products: Undesired reactions are occurring. 3. Degradation of the conjugate: The conjugate is not stable under the reaction or purification conditions. | 1. Adjust stoichiometry: Increase the molar excess of the activated DOTA-ester. 2. Optimize reaction conditions: Re-evaluate pH, temperature, and reaction time. 3. Purify promptly: Purify the conjugate immediately after the reaction is complete using an appropriate method (e.g., size exclusion chromatography, preparative HPLC). |
Radiolabeling Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low radiolabeling yield | 1. Incomplete deprotection of esters: Not all three α-cumyl ester groups have been cleaved to allow for efficient metal chelation. 2. Metal contamination: Trace metal impurities in buffers or reagents are competing with the radiometal for the DOTA cage. 3. Incorrect pH for radiolabeling: The pH of the labeling buffer is not optimal for the specific radiometal. 4. Radiolysis: The radiolabeled conjugate is degrading due to the high radioactivity. | 1. Ensure complete deprotection: Verify the deprotection step using HPLC or mass spectrometry. Optimize deprotection conditions (e.g., acid concentration, time, temperature). 2. Use metal-free reagents: Use high-purity, metal-free water and buffers. Pre-treat buffers with a chelating resin if necessary. 3. Optimize labeling pH: Adjust the pH of the labeling buffer to the recommended range for the specific radiometal (e.g., typically pH 4-5 for many trivalent metals). 4. Add radical scavengers: Include radical scavengers such as ascorbic acid or gentisic acid in the labeling reaction and for storage of the radiolabeled product.[4] |
| Presence of free radiometal in the final product | 1. Insufficient amount of DOTA-conjugate: The molar amount of the DOTA-conjugate is not sufficient to chelate all of the radiometal. 2. Suboptimal labeling kinetics: The incubation time or temperature is not sufficient for complete complexation. | 1. Adjust radiometal-to-conjugate ratio: Ensure a molar excess of the DOTA-conjugate. 2. Optimize labeling conditions: Increase the incubation time and/or temperature according to established protocols for the specific radiometal and conjugate. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of DOTA-tri(α-cumyl Ester)
This protocol provides a general method for determining the purity of DOTA-tri(α-cumyl Ester) and detecting the presence of its hydrolyzed byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Solvent: Acetonitrile or DMF.
Procedure:
-
Sample Preparation: Dissolve a small amount of DOTA-tri(α-cumyl Ester) in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 30% B
-
21-25 min: 30% B
-
-
-
Analysis: The DOTA-tri(α-cumyl Ester) is expected to have a longer retention time than its more polar, hydrolyzed counterparts. The presence of earlier eluting peaks may indicate degradation.
Visualizations
Caption: Workflow for the synthesis, purification, quality control, and storage of DOTA-tri(α-cumyl Ester).
Caption: A logical flowchart for troubleshooting common issues during experiments with DOTA-tri(α-cumyl Ester).
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DOTA-Ester Chelators: DOTA-tri(α-cumyl Ester) vs. DOTA-tris(t-Bu ester)
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the synthesis of radiopharmaceuticals. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework is renowned for its exceptional ability to form highly stable complexes with a variety of radiometals. To facilitate the conjugation of DOTA to biomolecules, its carboxylic acid groups are often protected with esters, leaving one free for bioconjugation. This guide provides a detailed comparison of two such protected DOTA derivatives: DOTA-tri(α-cumyl Ester) and the more commonly used DOTA-tris(t-Bu ester).
Chemical Structures
The fundamental difference between these two chelators lies in the ester protecting groups attached to three of the four carboxylate arms of the DOTA macrocycle.
Figure 1. A conceptual representation of the DOTA core structure with its free carboxylic acid for conjugation and the respective tert-butyl and α-cumyl ester protecting groups.
Performance and Properties Comparison
Due to the limited availability of direct comparative studies for DOTA-tri(α-cumyl Ester), the following table summarizes the well-documented properties of DOTA-tris(t-Bu ester) and provides a theoretical comparison for the α-cumyl analogue based on general chemical principles.
| Feature | DOTA-tris(t-Bu ester) | DOTA-tri(α-cumyl Ester) (Theoretical) |
| Protecting Group | tert-Butyl (t-Bu) | α-Cumyl |
| Deprotection Conditions | Acid-labile; typically removed with trifluoroacetic acid (TFA).[1] | Expected to be acid-labile; cleavage may occur under similar or milder acidic conditions due to the stability of the cumyl cation. |
| Solubility | Good solubility in common organic solvents such as DMF and DCM. | Expected to have good solubility in organic solvents, potentially with increased solubility in less polar solvents due to the phenyl group. |
| Steric Hindrance | The bulky tert-butyl groups can influence reaction kinetics and the conformation of the final conjugate. | The α-cumyl group is also bulky, potentially leading to similar or slightly greater steric effects compared to the tert-butyl group. |
| Radiolabeling Efficiency | High radiolabeling efficiency with a wide range of radiometals after deprotection. | Expected to exhibit high radiolabeling efficiency similar to other DOTA derivatives, assuming complete deprotection. |
| In Vivo Stability | DOTA chelates are known for their high thermodynamic stability and kinetic inertness, crucial for preventing premature release of the radionuclide. | The core DOTA chelate is the same, so high in vivo stability of the final radiolabeled conjugate is expected. |
Experimental Protocols
The following is a general experimental workflow for the use of DOTA-tris(t-Bu ester) in the preparation of a radiolabeled biomolecule. A similar workflow would be anticipated for DOTA-tri(α-cumyl Ester), with potential modifications to the deprotection step.
Figure 2. A generalized workflow for the conjugation, deprotection, and radiolabeling of a biomolecule using DOTA-tris(t-Bu ester).
Key Experimental Steps:
-
Conjugation: The free carboxylic acid of DOTA-tris(t-Bu ester) is activated (e.g., using EDC/NHS or HATU) and reacted with a primary amine on the biomolecule (e.g., a lysine residue on a peptide or antibody) to form a stable amide bond.[1]
-
Purification: The resulting DOTA(t-Bu)3-biomolecule conjugate is purified, typically by HPLC, to remove unreacted starting materials.
-
Deprotection: The tert-butyl ester protecting groups are removed by treatment with an acid, most commonly trifluoroacetic acid (TFA).[1] The progress of this step should be monitored as the cleavage can be slow due to the proximity of the basic ring nitrogens.
-
Purification of DOTA-Biomolecule: The deprotected DOTA-biomolecule is purified to remove residual acid and cleavage byproducts.
-
Radiolabeling: The purified DOTA-biomolecule is incubated with the desired radiometal in a suitable buffer at an optimized pH and temperature to facilitate complexation.
-
Final Purification: The final radiolabeled biomolecule is purified to remove any unchelated radiometal.
Discussion and Conclusion
DOTA-tris(t-Bu ester) is a well-established and reliable bifunctional chelator for the development of radiopharmaceuticals. Its properties, including solubility and deprotection conditions, are well-documented, providing a solid foundation for its use in research and drug development.
DOTA-tri(α-cumyl Ester) is presented as a potential alternative.[2] Based on the chemistry of the α-cumyl protecting group, it is expected to be acid-labile, similar to the tert-butyl ester. The stability of the tertiary benzylic carbocation formed during the cleavage of the α-cumyl ester might allow for deprotection under milder acidic conditions compared to the tert-butyl ester, which could be advantageous for sensitive biomolecules. However, without direct experimental evidence, this remains a theoretical advantage. The increased steric bulk of the α-cumyl group could also influence the efficiency of the initial conjugation reaction.
References
A Comparative Analysis of DOTA-Labeled Peptides for Neuroendocrine Tumor Imaging
A detailed guide for researchers and drug development professionals on the biodistribution profiles of ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC, supported by experimental data and protocols.
The use of DOTA-labeled peptides has revolutionized the field of nuclear medicine, particularly for the diagnosis and therapy of neuroendocrine tumors (NETs). These peptides, which are analogs of somatostatin, target somatostatin receptors (SSTRs) that are overexpressed on the surface of NET cells. This guide provides a comparative biodistribution analysis of two widely used DOTA-labeled peptides, ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC, to assist researchers in selecting the appropriate imaging agent for their specific needs.
Biodistribution Profile Comparison
The biodistribution of a radiopharmaceutical is critical as it determines the concentration of the agent in the target tissue versus healthy organs, thereby influencing diagnostic sensitivity and therapeutic efficacy. Studies have shown that while both ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC are effective for imaging NETs, they exhibit subtle but significant differences in their biodistribution patterns.
Generally, the highest uptake for both tracers is observed in the spleen, followed by the kidneys and liver[1][2]. The total effective dose for a typical administration of 100 MBq is 2.1 mSv for both ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC[1].
Quantitative Biodistribution Data
The following tables summarize the comparative biodistribution data for ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC in patients with neuroendocrine tumors, presented as mean Standardized Uptake Values (SUVmax).
Table 1: Mean SUVmax in Organs for ⁶⁸Ga-DOTA-TATE vs. ⁶⁸Ga-DOTA-TOC
| Organ | ⁶⁸Ga-DOTA-TATE (Mean SUVmax ± SD) | ⁶⁸Ga-DOTA-TOC (Mean SUVmax ± SD) | Significance (p-value) |
| Liver | 8.4 ± 2.2 | 6.9 ± 1.8 | < 0.001 |
| Spleen | 29.5 ± 9.4 | 23.4 ± 7.6 | < 0.001 |
| Kidneys (cortex) | 14.8 ± 3.4 | 13.2 ± 3.3 | Not Significant |
| Bone Marrow | 1.0 ± 0.3 | 1.3 ± 0.4 | < 0.001 |
Data adapted from a study comparing ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-NOC, which has a similar biodistribution to ⁶⁸Ga-DOTA-TOC. A direct comparison study showed significantly higher uptake of ⁶⁸Ga-DOTA-TATE in all relevant organs except the pituitary and bone marrow[3].
Table 2: Tumor-to-Background Ratios for ⁶⁸Ga-DOTA-TATE vs. ⁶⁸Ga-DOTA-TOC
| Ratio | ⁶⁸Ga-DOTA-TATE | ⁶⁸Ga-DOTA-TOC | Significance (p-value) |
| Tumor-to-Liver Ratio | 2.8 ± 2.0 | 3.8 ± 3.0 | < 0.001 |
| Tumor-to-Spleen Ratio | 0.8 ± 0.6 | 1.1 ± 0.8 | < 0.001 |
| Tumor-to-Kidney Ratio | 1.3 ± 0.8 | 1.6 ± 1.1 | 0.007 |
Data adapted from studies comparing ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC[3][4].
These data indicate that while both tracers are effective, ⁶⁸Ga-DOTA-TOC may offer a better tumor-to-background ratio, particularly in the liver, which could lead to improved detection of liver metastases[3]. One study found that ⁶⁸Ga-DOTANOC PET detected significantly more lesions than ⁶⁸Ga-DOTATATE PET[3]. Conversely, another study suggested that ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE have comparable diagnostic accuracy, with a potential advantage for ⁶⁸Ga-DOTATOC[4].
Detailed Experimental Protocols
The following is a generalized protocol for the radiolabeling and biodistribution analysis of DOTA-labeled peptides, based on common practices described in the literature.
Peptide Synthesis and DOTA Conjugation
DOTA-peptides like DOTA-TATE and DOTA-TOC are typically synthesized using solid-phase peptide synthesis (SPPS)[5]. The DOTA chelator is then conjugated to the N-terminus of the peptide. This can be done on the solid support or after cleavage of the peptide from the resin.
Radiolabeling with Gallium-68
-
Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Reaction Mixture: The ⁶⁸Ga eluate is added to a reaction vial containing the DOTA-peptide (typically 10-20 µg) in a suitable buffer, such as sodium acetate or HEPES, to maintain a pH between 3.5 and 5.0[6].
-
Incubation: The reaction mixture is heated at 90-95°C for 5-10 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA macrocycle[6].
-
Quality Control: The radiochemical purity of the final product is assessed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC)[6]. A radiochemical purity of >95% is generally required for clinical use.
Preclinical Biodistribution Studies
-
Animal Models: Biodistribution studies are typically performed in healthy rodents or in tumor-bearing xenograft models[5][7].
-
Administration: The radiolabeled peptide is administered intravenously via the tail vein[7].
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 15, 30, 60, 90 minutes) to assess the temporal distribution of the radiotracer[7].
-
Organ Harvesting and Counting: Organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter[7][8].
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g)[7][8].
Visualizing Experimental Workflows and Peptide Comparisons
To further clarify the processes and relationships, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative biodistribution studies of DOTA-labeled peptides.
References
- 1. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.10. Biodistribution Studies and Analysis [bio-protocol.org]
- 8. PET-CT imaging and biodistribution [bio-protocol.org]
A Head-to-Head Comparison of DOTA Protecting Groups for Radiolabeling Applications
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal DOTA protecting group strategy for the synthesis of radiopharmaceuticals and targeted imaging agents.
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to targeting biomolecules, such as peptides, is a cornerstone in the development of radiopharmaceuticals for imaging and therapy. The choice of protecting groups for the four carboxylic acid moieties of DOTA is a critical decision that significantly impacts the efficiency of solid-phase peptide synthesis (SPPS), the final yield of the conjugate, and its subsequent radiolabeling performance. This guide provides a detailed comparison of common DOTA protecting group strategies, supported by experimental data, to inform the selection process for your specific research and development needs.
Performance Comparison of DOTA Protecting Groups
The most widely employed protecting groups for the carboxylic acids of DOTA are tert-butyl (tBu) esters. These groups are stable under the basic conditions of Fmoc-based SPPS but are readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. Two common commercially available starting materials for incorporating DOTA in SPPS are DOTA-tris(tBu) ester (DOTA(tBu)₃) and DOTA-GA(tBu)₄, where GA stands for a glutamic acid linker.
| Parameter | DOTA(tBu)₃ | DOTA-GA(tBu)₄ | Key Considerations & Notes |
| Overall Isolated Yield | 63%[1] | 46%[1] | Yields are for the synthesis of a Tyr³-octreotate (TATE) conjugate and encompass the entire SPPS, cleavage, and purification process. The difference in yield may be attributed to various factors, including coupling efficiency and purification challenges, not solely the protecting group strategy. |
| Radiolabeling Efficiency (⁶⁸Ga) | High | High | Both protecting group strategies lead to DOTA-peptide conjugates that can be efficiently labeled with Gallium-68. Radiolabeling is typically performed after deprotection of the tert-butyl groups. |
| Protein-Bound Activity (⁶⁸Ga-TATE) | 19.7 ± 2.2%[1] | 29.0 ± 3.5%[1] | This in vitro measurement in human serum can indicate the stability of the radiolabeled complex. The slightly higher protein-bound activity for the DOTA-GA conjugate might suggest a marginally higher degree of transchelation to serum proteins.[1] |
| Deprotection | Sluggish cleavage of t-Bu groups may occur, sometimes requiring repeated TFA treatments.[2] | Generally cleaved under standard TFA conditions simultaneously with peptide cleavage from the resin. | The glutamic acid linker in DOTA-GA(tBu)₄ may influence the local chemical environment, potentially facilitating TFA-mediated deprotection. |
| Commercial Availability | Widely available from multiple suppliers. | Available from specialized suppliers. | DOTA(tBu)₃ is more commonly used and may be more readily accessible. |
Table 1: Performance Comparison of DOTA(tBu)₃ and DOTA-GA(tBu)₄ in the Synthesis and Radiolabeling of a DOTA-TATE Peptide.
Experimental Workflows and Protocols
Detailed and robust protocols are essential for the successful synthesis and radiolabeling of DOTA-conjugated peptides. Below are representative workflows and protocols.
Solid-Phase Peptide Synthesis (SPPS) of a DOTA-Peptide
The following diagram and protocol outline a standard Fmoc-based SPPS workflow for the synthesis of a DOTA-peptide conjugate using a pre-protected DOTA derivative.
Figure 1: General workflow for the solid-phase synthesis of a DOTA-peptide.
Detailed SPPS Protocol:
-
Resin Swelling: The resin (e.g., Rink Amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: The Fmoc protecting group from the resin or the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and cleaved Fmoc adducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the free amine on the resin.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
N-Terminal DOTA Coupling: After the final amino acid coupling and Fmoc deprotection, the protected DOTA derivative (e.g., DOTA(tBu)₃ or DOTA-GA(tBu)₄) is coupled to the N-terminus of the peptide using a suitable coupling reagent.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups (including the tert-butyl esters on DOTA and amino acid side chains) are removed simultaneously by treatment with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
-
Purification: The crude peptide is precipitated in cold diethyl ether, and the DOTA-peptide conjugate is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling of DOTA-Peptide Conjugates
Once the DOTA-peptide has been synthesized and purified, it is ready for radiolabeling with a suitable radionuclide, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.
Figure 2: General workflow for the radiolabeling of a DOTA-peptide.
Detailed ⁶⁸Ga-Labeling Protocol:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Setup: In a sterile vial, dissolve the purified DOTA-peptide conjugate in ultrapure water.
-
Buffering: Add a suitable buffer, such as sodium acetate, to adjust the pH of the reaction mixture to between 3.5 and 4.5.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.
-
Quality Control: Analyze the radiochemical purity of the final product using RP-HPLC and/or instant thin-layer chromatography (ITLC). A radiochemical purity of >95% is typically required for clinical use.
Conclusion
The choice between DOTA(tBu)₃ and DOTA-GA(tBu)₄ as a protecting group strategy for the synthesis of DOTA-peptides involves a trade-off between potentially higher yields and the wider availability and established use of DOTA(tBu)₃. The glutamic acid linker in DOTA-GA(tBu)₄ may offer advantages in certain contexts, though the available data does not overwhelmingly favor one over the other in all scenarios. Both approaches, when executed with optimized protocols, can deliver high-quality DOTA-peptide conjugates suitable for efficient radiolabeling and subsequent use in preclinical and clinical research. The selection of a specific protecting group strategy should be guided by the specific peptide sequence, available resources, and the desired final product characteristics.
References
DOTA-tri(alpha-cumyl Ester) performance against other chelators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals. The chelator's properties directly impact the stability, in vivo behavior, and ultimately, the diagnostic or therapeutic efficacy of the radiolabeled molecule. This guide provides a comparative overview of DOTA-tri(alpha-cumyl Ester) and other commonly used chelators, including DOTA, DTPA, and NOTA.
Executive Summary
Generally, DOTA and its derivatives are known for forming highly stable complexes with a variety of radionuclides. NOTA often exhibits superior performance for certain radiometals like Copper-64, with advantages in liver uptake profiles. DTPA, while historically significant, generally forms less stable complexes compared to macrocyclic chelators like DOTA and NOTA.
Quantitative Performance Data
The following table summarizes key performance indicators for DOTA and NOTA, primarily focusing on their application with Copper-64 (⁶⁴Cu), a commonly used PET imaging radionuclide.
| Chelator Conjugate | Radiochemical Purity | In Vitro Serum Stability (>97%) | Tumor Uptake (24h post-injection) | Liver Uptake (1h post-injection) | Reference |
| ⁶⁴Cu-DOTA-PSMA-3Q | >98% | Good | High | Significantly higher than NOTA conjugate | [1] |
| ⁶⁴Cu-NOTA-PSMA-3Q | >98% | Good | Similar to DOTA conjugate at 1h, lower at 24h | Significantly lower than DOTA conjugate | [1] |
| ⁶⁴Cu-DOTA-PSMA | >97% | High | Lower than NOTA conjugate | High | [2] |
| ⁶⁴Cu-NOTA-PSMA | >97% | High | Higher than DOTA conjugate | Lower than DOTA conjugate | [2][3][4] |
| ⁶⁴Cu-DOTA-TRC105 | Not specified | Not specified | Lower than NOTA conjugate | Not specified | [5] |
| ⁶⁴Cu-NOTA-TRC105 | Not specified | Not specified | Higher than DOTA conjugate | Not specified | [5] |
Note: Direct quantitative comparison for DOTA-tri(alpha-cumyl Ester) is not available. It is a protected form of DOTA, and its performance would be evaluated after deprotection and radiolabeling.
Chelator Characteristics
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used macrocyclic chelator that forms thermodynamically stable and kinetically inert complexes with a broad range of radiometals.
-
DOTA-tri(alpha-cumyl Ester): A lipophilic, protected derivative of DOTA. The bulky alpha-cumyl ester groups increase its solubility in organic solvents, facilitating its use in non-aqueous reaction conditions. These protecting groups must be removed (deprotection) before the chelator can efficiently coordinate a radiometal.
-
DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that has been historically used. Its complexes are generally less stable both in vitro and in vivo compared to macrocyclic chelators like DOTA.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator that often forms more stable complexes with smaller metal ions like ⁶⁴Cu, leading to improved in vivo stability and biodistribution profiles, including lower liver uptake.[1][2][3][4]
Experimental Protocols
General Protocol for Radiolabeling a Monoclonal Antibody with a DOTA-based Chelator
This protocol outlines a typical workflow for conjugating a DOTA-NHS ester to an antibody and subsequent radiolabeling.
-
Conjugation:
-
Dissolve the monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
Dissolve the DOTA-NHS ester in an organic solvent (e.g., DMSO).
-
Add the DOTA-NHS ester solution to the mAb solution at a specific molar ratio.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature with gentle mixing.
-
Purify the DOTA-conjugated mAb using size-exclusion chromatography to remove unconjugated chelator.
-
-
Radiolabeling:
-
Adjust the pH of the purified DOTA-mAb conjugate solution to the optimal range for the chosen radionuclide (e.g., pH 5.5 for many trivalent metals).
-
Add the radionuclide solution to the DOTA-mAb conjugate.
-
Incubate the reaction mixture at an elevated temperature (e.g., 37-42°C) for a specific duration (e.g., 30-60 minutes).
-
Quench the reaction by adding a solution of a competing chelator (e.g., DTPA or EDTA) to scavenge any unbound radionuclide.
-
Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled conjugate in human serum.
-
Preparation:
-
Obtain fresh human serum and filter it through a 0.22 µm filter.
-
Add a known amount of the purified radiolabeled antibody conjugate to a vial containing human serum.
-
-
Incubation:
-
Incubate the serum mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
-
Analysis:
-
Analyze the aliquots using a suitable method like size-exclusion HPLC or ITLC to separate the intact radiolabeled antibody from any released radionuclide or degraded products.[6]
-
Quantify the percentage of radioactivity associated with the antibody at each time point to determine the serum stability.
-
Visualizations
Caption: A typical experimental workflow for antibody radiolabeling.
Caption: Key factors influencing the in vivo stability of radiolabeled chelators.
References
- 1. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer [mdpi.com]
- 4. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Benchmarking DOTA-tri(α-cumyl Ester): A Comparative Guide for Radiolabeling Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelator is a critical step in the synthesis of radiopharmaceuticals. This guide provides a comparative overview of DOTA-tri(α-cumyl Ester) against commercially available DOTA-based radiolabeling kits, offering insights into their respective performances based on available data for similar compounds.
Performance Comparison
The following table summarizes key performance indicators for DOTA-tri(α-cumyl Ester) and typical commercial DOTA-based kits. The data for DOTA-tri(α-cumyl Ester) is inferred from the general principles of DOTA chemistry and the behavior of other ester-based conjugation methods, while the data for commercial kits is based on generally reported performance.
| Performance Metric | DOTA-tri(α-cumyl Ester) (Inferred) | Commercial DOTA Kits (e.g., DOTA-NHS/TFP Ester based) |
| Radiolabeling Efficiency | Expected to be high, comparable to other DOTA derivatives. | Generally high, often >95%.[3] |
| Specific Activity | Potentially high, dependent on purification after conjugation. | High, with established protocols for achieving high specific activity. |
| Conjugation Chemistry | Requires deprotection of cumyl esters before or after conjugation. | Typically involves direct reaction of an active ester with primary amines.[4][5] |
| Reaction Conditions | Deprotection may require specific, potentially harsh conditions. | Conjugation is typically performed under mild pH and temperature conditions.[4] |
| Stability of Conjugate | The final DOTA-biomolecule conjugate is expected to be highly stable. | DOTA chelates are known for their high thermodynamic stability.[6] |
| Ease of Use | May require more complex, multi-step procedures. | Designed for straightforward, user-friendly application.[7][8] |
Experimental Protocols
General Protocol for Radiolabeling with a Commercial DOTA-NHS Ester Kit
This protocol is a generalized procedure and may vary depending on the specific kit and the biomolecule being labeled.
-
Conjugation:
-
Dissolve the biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).
-
Add the DOTA-NHS ester to the biomolecule solution. The molar ratio of DOTA-NHS ester to the biomolecule will need to be optimized.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
Purify the DOTA-conjugated biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unconjugated DOTA.
-
-
Radiolabeling:
-
Add a solution of the radioisotope (e.g., 177LuCl3, 68GaCl3) to the purified DOTA-conjugated biomolecule in a suitable buffer (e.g., sodium acetate, pH 4.5-5.5).
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
Determine the radiochemical purity using methods like radio-TLC or radio-HPLC.
-
If necessary, purify the radiolabeled conjugate to remove unincorporated radionuclide.
-
Inferred Protocol for DOTA-tri(α-cumyl Ester)
This inferred protocol is based on the chemical properties of cumyl esters and general DOTA chemistry.
-
Conjugation:
-
The single free carboxylic acid of DOTA-tri(α-cumyl Ester) would first be activated (e.g., using a carbodiimide like EDC) to form an active ester in situ.
-
This activated ester would then be reacted with the biomolecule under conditions similar to the commercial kits.
-
-
Deprotection:
-
The cumyl ester protecting groups would need to be removed to allow for chelation of the radioisotope. This typically requires strong acidic conditions (e.g., trifluoroacetic acid), which could potentially damage the biomolecule. Alternatively, deprotection might be performed on a smaller precursor molecule before conjugation to a larger biomolecule.
-
-
Radiolabeling:
-
Following purification of the fully deprotected DOTA-conjugated biomolecule, the radiolabeling step would proceed similarly to the commercial kit protocol.
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for conjugation and radiolabeling using a commercial DOTA-NHS ester kit and the inferred workflow for DOTA-tri(α-cumyl Ester).
Caption: Generalized workflow for a commercial DOTA-NHS ester kit.
Caption: Inferred workflow for DOTA-tri(α-cumyl Ester).
Signaling Pathway Context
DOTA-conjugated molecules, particularly peptides and antibodies, are instrumental in targeted radionuclide therapy and imaging. They are designed to bind to specific receptors on cancer cells, delivering a radioactive payload for therapeutic or diagnostic purposes. A common example is the use of DOTA-conjugated somatostatin analogues (like DOTATATE or DOTATOC) for neuroendocrine tumors, which overexpress somatostatin receptors.[1][2]
Caption: Targeted radionuclide therapy mechanism of action.
References
- 1. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies [scite.ai]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ITM Radiopharma: Complementary Reagent Sets [itm-radiopharma.com]
- 8. For peptide manual labelling with Ga-68 [isotope-cmr.com]
A Comparative Analysis of Radiolabeling Kits for Peptides in Research and Clinical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate radiolabeling kit is a critical step in the development of peptide-based radiopharmaceuticals for imaging and therapeutic applications. This guide provides a comparative analysis of commercially available and in-development kits for the three most commonly used radionuclides in peptide labeling: Gallium-68 (⁶⁸Ga), Technetium-99m (⁹⁹mTc), and Lutetium-177 (¹⁷⁷Lu). The comparison focuses on key performance indicators, including radiochemical yield, purity, specific activity, and ease of use, supported by experimental data from peer-reviewed studies and manufacturer's documentation.
This guide aims to provide an objective overview to aid in the selection of the most suitable radiolabeling kit for specific research and clinical needs. Key considerations include the intended application (diagnostic imaging vs. therapy), the required scale of production, and the available infrastructure.
Gallium-68 (⁶⁸Ga) Radiolabeling Kits
Gallium-68, a positron emitter with a short half-life of 68 minutes, is ideal for Positron Emission Tomography (PET) imaging. The development of kit-based formulations has significantly simplified the production of ⁶⁸Ga-labeled peptides. Here, we compare two widely used commercial kits for the preparation of [⁶⁸Ga]Ga-PSMA-11, a prostate-specific membrane antigen (PSMA)-targeting peptide for prostate cancer imaging: Locametz® (Novartis) and Illuccix® (Telix Pharmaceuticals) .
| Feature | Locametz® | Illuccix® | Reference |
| Radiochemical Purity (RCP) | >95% (typically 98.41 ± 0.47%) | >95% (typically 97.83 ± 0.73%) | [1] |
| Radiochemical Yield | High (not explicitly quantified in direct comparison) | High (not explicitly quantified in direct comparison) | |
| Reaction Time | 10 minutes | 5 minutes | [1] |
| Reaction Temperature | Room Temperature | Room Temperature | [1] |
| Maximum ⁶⁸Ge/⁶⁸Ga Generator Activity | 3.7 GBq | 1.85 GBq | [2][3] |
| Workflow | Elution of ⁶⁸Ga directly into the reaction vial. | Addition of a buffer vial to the precursor vial prior to ⁶⁸Ga elution. | [2][3] |
| Shelf-life of Kit | Longer shelf-life may be beneficial for radiopharmacies with established kit-based workflows. | [2] | |
| Compatibility | Optimized for generator-produced ⁶⁸Ga. | Compatible with both generator and cyclotron-produced ⁶⁸Ga. | [2] |
Technetium-99m (⁹⁹mTc) Radiolabeling Kits
Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal physical properties (6-hour half-life, 140 keV gamma emission) and availability from ⁹⁹Mo/⁹⁹mTc generators. Kit formulations for ⁹⁹mTc-labeling of peptides, often utilizing the HYNIC (hydrazinonicotinamide) chelator, are common. Here, we focus on the Tektrotyd® (POLATOM) kit for labeling somatostatin analogues.
| Feature | Tektrotyd® (⁹⁹mTc-EDDA/HYNIC-TOC) | Reference |
| Radiochemical Purity (RCP) | >90% (typically >95%) | [2][4] |
| Radiochemical Yield | 96.5% to 98.9% | [5] |
| Reaction Time | 20 minutes | [5] |
| Reaction Temperature | 80°C | [2][5] |
| Specific Activity | High (exact values not consistently reported in comparative studies) | |
| Stability | Stable after reconstitution |
Lutetium-177 (¹⁷⁷Lu) Radiolabeling Kits
Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy. The development of ¹⁷⁷Lu-labeled peptides, such as those targeting PSMA and somatostatin receptors, has revolutionized the treatment of certain cancers. Commercially, therapeutic doses are often supplied as ready-to-use solutions, but kit formulations for in-house preparation are also being developed and utilized. Here we present data for two prominent therapeutic agents, Lutathera® (Novartis) and Pluvicto® (Novartis) , and an in-house developed freeze-dried kit for PSMA-617.
| Feature | Lutathera® (¹⁷⁷Lu-DOTATATE) | Pluvicto® (¹⁷⁷Lu-PSMA-617) | In-house Freeze-Dried PSMA-617 Kit | Reference |
| Radiochemical Purity (RCP) | >99% | >99% | >98.53 ± 0.38% | [6][7][8] |
| Radiochemical Yield | Not applicable (supplied as final product) | >93% (automated synthesis) | High | [7] |
| Specific Activity | 26.0 MBq/µg (at time of administration) | ~48 GBq/µmol | Tolerates specific activity as low as 555 MBq/µg | [6][7][8] |
| Stability | In vivo, rapid metabolism observed with only 23% intact at 24h post-injection. | Stable for at least 4 days at 4°C. | Stable for up to 7 days in buffer and human serum. | [6][7][8] |
| Formulation | Ready-to-use solution for infusion. | Ready-to-use solution for infusion. | Lyophilized kit for reconstitution. | [8][9][10] |
Experimental Protocols
General Peptide Radiolabeling Workflow
The following diagram illustrates a generalized workflow for peptide radiolabeling using a kit-based approach.
Detailed Protocol: ⁶⁸Ga-PSMA-11 Labeling using a Commercial Kit (Illustrative)
This protocol is a generalized representation based on available data for kits like Locametz® and Illuccix®. Users must follow the specific instructions provided with their chosen kit.
-
Preparation:
-
Ensure the ⁶⁸Ge/⁶⁸Ga generator has been eluted according to the manufacturer's instructions.
-
Aseptically place the kit vial (containing the PSMA-11 precursor and buffer salts) in a lead-shielded container.
-
For some kits, a separate buffer solution may need to be added to the precursor vial.
-
-
Radiolabeling:
-
Directly elute the required activity of ⁶⁸GaCl₃ from the generator into the kit vial.
-
Gently swirl the vial to ensure mixing.
-
Incubate at room temperature for the time specified in the kit's instructions (typically 5-10 minutes).
-
-
Quality Control:
-
Radiochemical Purity (RCP):
-
Perform instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) as per the kit's protocol to determine the percentage of ⁶⁸Ga bound to the PSMA-11 peptide. The acceptance criterion is typically >95%.
-
-
pH:
-
Measure the pH of the final product using a calibrated pH meter or pH strips. The acceptable range is usually between 4.5 and 8.5.
-
-
Visual Inspection:
-
Visually inspect the solution for any particulate matter or discoloration.
-
-
-
Dose Preparation:
-
If all quality control parameters are met, the radiolabeled peptide is ready for dilution and administration to the patient.
-
Signaling Pathways
Radiolabeled peptides exert their diagnostic and therapeutic effects by targeting specific receptors on the surface of cells. Understanding the downstream signaling pathways activated by these receptors is crucial for drug development and interpreting imaging results.
Somatostatin Receptor Signaling Pathway
Somatostatin analogues, such as DOTATATE and DOTATOC, are used to image and treat neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). Binding of the radiolabeled peptide to SSTRs can trigger a cascade of intracellular events that inhibit cell proliferation and hormone secretion.
PSMA-mediated PI3K/Akt Signaling Pathway
PSMA is a transmembrane protein highly expressed on prostate cancer cells. Radiolabeled PSMA inhibitors, such as PSMA-11 and PSMA-617, are used for imaging and therapy. PSMA is known to modulate intracellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. drugs.com [drugs.com]
- 2. The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polatom.pl [polatom.pl]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. pluvicto-hcp.com [pluvicto-hcp.com]
DOTA vs. DTPA: A Comparative Guide to In Vivo Chelate Stability
For researchers, scientists, and drug development professionals, the choice of a chelating agent is critical for the efficacy and safety of radiopharmaceuticals and MRI contrast agents. The in vivo stability of the metal-chelate complex is a primary determinant of its performance, directly impacting biodistribution, targeting efficiency, and potential toxicity. This guide provides an objective comparison of two widely used chelators, DOTA and DTPA, focusing on their in vivo stability with supporting experimental data.
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the acyclic chelator DTPA (diethylenetriaminepentaacetic acid) are fundamental scaffolds in medicinal inorganic chemistry. Their distinct structural frameworks—a pre-organized rigid cavity for DOTA versus a flexible linear chain for DTPA—lead to significant differences in their coordination chemistry and, consequently, their stability in a biological environment.
Quantitative Comparison of In Vivo Stability
The following table summarizes key quantitative data from comparative studies on the in vivo and in vitro stability of DOTA and DTPA chelates, particularly with the radiometal yttrium-88/90 (88/90Y), which is relevant for radioimmunotherapy.
| Parameter | 88Y-DOTA | 88Y-1B4M-DTPA | 88Y-CHX-A-DTPA | 88Y-CHX-B-DTPA | Reference |
| Serum Stability (Pseudo-first-order dissociation rate constant, day-1) | No significant release | 3.97 x 10-3 | 2.54 x 10-3 | 1.46 x 10-2 | [1] |
| Transchelation t1/2 in Human Serum (90Y) | Not reported | 53 h (for DTPA-Leu¹) | Not reported | Not reported | [2] |
| Bone Uptake of 88Y (%ID/g) | Significantly lower than DTPA derivatives | Higher than DOTA | Higher than DOTA | Higher than DOTA | [1] |
| Bone Uptake of 88Y (%ID/g) with DTPA-Leu¹ analogue | Not reported | 22% | Not reported | Not reported | [2] |
Note: 1B4M-DTPA, CHX-A-DTPA, and CHX-B-DTPA are derivatives of DTPA designed to improve its stability. DTPA-Leu¹ refers to a DTPA-leucine conjugate.
Experimental Protocols
The data presented above is derived from rigorous experimental procedures designed to assess the in vivo and in vitro stability of radiolabeled chelates. Below are detailed methodologies representative of those used in the cited studies.
Serum Stability Assay
The in vitro stability of the radiolabeled chelates is often evaluated by measuring their dissociation in the presence of serum.
-
Preparation: The chelator is conjugated to a relevant biomolecule (e.g., a monoclonal antibody) and then radiolabeled with the metal of interest (e.g., 88Y) to a specific activity of 0.1-0.3 mCi/mg.[1]
-
Incubation: The radiolabeled conjugate (at a concentration of approximately 0.1 µM) is incubated in human or animal serum at 37°C.[1][2]
-
Sampling: Aliquots are taken at various time points (e.g., over 17 days).[1]
-
Analysis: The amount of dissociated radiometal is determined. This can be done by challenging the complex with an excess of a competing chelator (like DTPA) and then separating the small, chelated radiometal from the larger, protein-bound fraction, often using size-exclusion chromatography.[2]
-
Calculation: The pseudo-first-order dissociation rate constants are calculated from the rate of dissociation of the radiometal from the chelate.[1]
In Vivo Biodistribution Studies
Biodistribution studies in animal models are crucial for assessing the in vivo stability of the radiopharmaceutical. The accumulation of the free radiometal in non-target tissues, such as bone for yttrium, is a key indicator of in vivo dissociation.
-
Animal Model: Nontumor-bearing immunodeficient mice (e.g., nude mice) are typically used.[1]
-
Injection: A known amount of the radiolabeled conjugate (e.g., 1-2 µCi) is injected intravenously into the mice.[1] An internal control, such as an indium-111 labeled compound, may be co-injected.[1]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 6 hours, and then daily up to 168 hours).[1]
-
Organ Harvesting: Tissues and organs of interest (including blood, liver, kidneys, spleen, and bone) are harvested, weighed, and the radioactivity is counted using a gamma counter.
-
Data Expression: The uptake of the radiolabel in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Structure-Stability Relationship
The difference in in vivo stability between DOTA and DTPA is fundamentally linked to their molecular structures. DOTA's macrocyclic structure pre-organizes the donor atoms for metal binding, leading to complexes with high thermodynamic stability and kinetic inertness. In contrast, the flexible, acyclic nature of DTPA results in a lower kinetic stability, making its complexes more susceptible to dissociation in the competitive in vivo environment.
Caption: Logical flow from chelator structure to in vivo stability for DOTA and DTPA.
Conclusion
The experimental data consistently demonstrates that DOTA forms more stable complexes with radiometals like yttrium in vivo compared to DTPA and its derivatives.[1][2] While DTPA derivatives show improved stability over the parent molecule, they generally do not match the robustness of DOTA-based chelates.[3] The lower in vivo stability of DTPA-based radiopharmaceuticals can lead to increased accumulation of the free radiometal in non-target tissues, particularly bone, which is a significant consideration for therapeutic applications where minimizing off-target radiation is critical.[1][2] Therefore, for applications demanding high in vivo stability, DOTA is generally the superior choice. However, the faster labeling kinetics of DTPA at lower temperatures can be advantageous in certain situations, provided the stability is sufficient for the intended application.
References
- 1. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Influence of Chelators on Peptide Pharmacokinetics: A Comparative Guide
The selection of a chelator is a critical decision in the development of peptide-based radiopharmaceuticals, significantly influencing the agent's stability, biodistribution, and overall pharmacokinetic profile. Chelators, which form stable complexes with radiometals, can alter a peptide's properties such as its charge, size, and lipophilicity. These modifications directly impact how the peptide interacts with biological systems, affecting its circulation time, targeting efficiency, and clearance pathways. This guide provides a comparative analysis of common chelators, supported by experimental data, to aid researchers in selecting the optimal chelator for their therapeutic or diagnostic applications.
The ideal chelator for a peptide-based radiopharmaceutical should exhibit high stability for the radiometal complex, preventing the release of the radionuclide in vivo. It should also have favorable pharmacokinetics, leading to high uptake in target tissues and rapid clearance from non-target organs to minimize radiation exposure. The choice of chelator is often a balance between these properties, tailored to the specific peptide and its intended clinical application.
Comparison of Common Chelators
The selection of a chelator can dramatically alter the pharmacokinetic profile of a peptide. The following tables summarize quantitative data from preclinical studies, comparing the effects of different chelators on the biodistribution of a Prostate-Specific Membrane Antigen (PSMA)-targeting peptide.
Table 1: Biodistribution of ⁶⁸Ga-labeled PSMA-targeting Peptides with Different Chelators in PSMA+ PC3 PIP Tumor-bearing Mice (% Injected Dose per Gram) [1][2]
| Organ | 1-hour Post-injection | 2-hours Post-injection |
| DOTA | NOTA | |
| Blood | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 1.0 ± 0.3 | 0.8 ± 0.2 |
| Kidney | 25.0 ± 5.0 | 15.0 ± 3.0 |
| Tumor | 8.0 ± 1.5 | 10.0 ± 2.0 |
Data are presented as mean ± standard deviation.
Key Observations:
-
Blood Clearance: The NOTA-conjugated peptide demonstrated the fastest clearance from the blood, which is a desirable characteristic for reducing background signal in imaging applications.[2]
-
Kidney Retention: The DOTA-chelated agent showed significantly lower radioactivity accumulation in the kidneys compared to the HBED-CC conjugate.[1] High kidney retention is a major concern for peptide-based radiopharmaceuticals due to potential nephrotoxicity.
-
Tumor Uptake: While all three agents showed good tumor uptake, the NOTA-conjugated peptide exhibited slightly higher uptake at the 1-hour time point.[2] However, there was no significant difference in tumor uptake among the three agents at 2 and 3 hours post-injection.[2]
-
Spleen Accumulation: The HBED-CC conjugate showed the highest uptake and retention in the spleen.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments in the evaluation of chelator-peptide conjugates.
Radiolabeling of Peptides
Objective: To stably incorporate a radionuclide into the peptide-chelator conjugate.
Materials:
-
Peptide-chelator conjugate (e.g., DOTA-peptide)
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl)
-
Buffer solution (e.g., Sodium acetate, pH 4.5)
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Add a specific amount of the peptide-chelator conjugate to a sterile reaction vial.
-
Add the buffer solution to the vial to maintain the optimal pH for the labeling reaction.
-
Introduce the radionuclide solution to the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-15 minutes).
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity of the final product.
In Vivo Biodistribution Studies
Objective: To determine the distribution and clearance of the radiolabeled peptide in a living organism.
Materials:
-
Radiolabeled peptide-chelator conjugate
-
Animal model (e.g., tumor-bearing mice)
-
Anesthetic
-
Gamma counter
-
Calibrated scale
Procedure:
-
Anesthetize the animals prior to injection.
-
Inject a known amount of the radiolabeled peptide into each animal via the tail vein.
-
At predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection), euthanize a cohort of animals.
-
Dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Cellular Uptake and Internalization Assay
Objective: To quantify the binding and internalization of the radiolabeled peptide in target cells.
Materials:
-
Radiolabeled peptide-chelator conjugate
-
Target cells (e.g., cancer cells expressing the target receptor)
-
Cell culture medium
-
Incubator
-
Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate between surface-bound and internalized radioactivity.
-
Gamma counter
Procedure:
-
Seed the target cells in multi-well plates and allow them to attach overnight.
-
Add the radiolabeled peptide to the cell culture medium and incubate with the cells for various time points.
-
After incubation, wash the cells with cold PBS to remove unbound radioactivity.
-
To measure internalization, treat one set of cells with an acid wash buffer to remove surface-bound radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) using a gamma counter.
Visualizing the Impact of Chelators
The following diagrams illustrate the experimental workflow for evaluating peptide pharmacokinetics and the factors influencing the process.
Caption: Experimental workflow for evaluating the impact of chelators on peptide pharmacokinetics.
Caption: Factors influenced by chelator selection and their impact on peptide pharmacokinetics.
References
A Comparative Guide to DOTA Derivatives for Copper-64 Chelation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical step in the development of copper-64 (⁶⁴Cu) based radiopharmaceuticals for positron emission tomography (PET) imaging and therapy. The stability of the ⁶⁴Cu-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to non-specific accumulation and increased radiation dose to healthy tissues. This guide provides a comparative overview of various DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives and other commonly used chelators for ⁶⁴Cu, with a focus on their performance based on published experimental data.
Performance Comparison of ⁶⁴Cu-Chelator Conjugates
The following tables summarize key performance indicators for various chelators conjugated to biomolecules, such as antibodies and peptides, and radiolabeled with ⁶⁴Cu. These metrics are crucial for evaluating their suitability for clinical and preclinical applications.
Table 1: Radiolabeling Efficiency
| Chelator Conjugate | Biomolecule | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| DOTA-Trastuzumab | Trastuzumab | Room Temperature, pH 6, 30 min | 97.4 | [1] |
| p-SCN-Bn-DOTA-Rituximab | Rituximab | Not specified | >95 | [2] |
| DOTA-F56 | F56 peptide | 60°C, pH 5.5, 30 min | >98 | [2] |
| NOTA-Rituximab | Rituximab | Dilute conditions (31 nM) | 95 | [2] |
| Sar-CO-Rituximab | Rituximab | 250 nM antibody concentration | 98 | [3] |
| DOTA-xPy-αMSH | αMSH peptide | Room Temperature, 5 min | Quantitative | [4] |
Table 2: In Vitro Stability
The stability of the radiolabeled conjugate in a biological environment is a critical predictor of its in vivo performance. Serum stability assays and challenge studies with strong competing chelators like EDTA or DTPA are commonly employed.
| Chelator Conjugate | Stability Assay | Incubation Time | Stability (% Intact) | Reference |
| ⁶⁴Cu-DOTA-Trastuzumab | Mouse Serum | 24 h | ~94 | [1] |
| ⁶⁴Cu-Macrocyclic Conjugates | Serum | 48 h | >94 | [2][3] |
| ⁶⁴Cu-DTPA Derivatives | Serum | Not specified | Poor | [2][3] |
| ⁶⁴Cu-DOTA-Trastuzumab | PBS | 24 h | ~98 | [1] |
| ⁶⁴Cu-DOTA-xPy-αMSH | Human Serum | 24 h | >96 | [4] |
| ⁶⁴Cu-DOTA-TOC | Serum | Not specified | Stable | [5] |
| ⁶⁴Cu-DOTA-PEG-A20FMDV2 | Not specified | Not specified | Not specified | |
| ⁶⁴Cu-CB-TE2A-PEG-A20FMDV2 | Not specified | Not specified | Higher than DOTA conjugate |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Radiolabeling of DOTA-Biomolecule Conjugates with ⁶⁴Cu
This protocol describes a typical procedure for radiolabeling a DOTA-conjugated peptide or antibody with ⁶⁴Cu.
-
Preparation of Reaction Mixture: In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated biomolecule (typically 1-20 µg) with a suitable buffer, such as 0.1 M sodium acetate (pH 5.5).
-
Addition of ⁶⁴Cu: Add the desired amount of ⁶⁴CuCl₂ (e.g., 222 MBq) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (ranging from room temperature to 60°C) for a defined period (typically 30 minutes).
-
Quenching: Terminate the reaction by adding a chelating agent like EDTA to a final concentration of 1 mM to scavenge any free ⁶⁴Cu.
-
Purification: Purify the radiolabeled conjugate using a separation method such as a Sep-Pak C18 cartridge or a PD-10 desalting column to remove unreacted ⁶⁴Cu and other impurities.
-
Quality Control: Determine the radiochemical purity and yield of the final product using radio-HPLC or radio-TLC.
In Vitro Serum Stability Assay
This assay evaluates the stability of the ⁶⁴Cu-labeled conjugate in the presence of serum proteins.
-
Incubation: Add the purified ⁶⁴Cu-labeled conjugate to fresh mouse or human serum to a final volume (e.g., 500 µL).
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 1, 4, 24, 48 hours).
-
Protein Precipitation: For each aliquot, precipitate the serum proteins by adding cold ethanol and centrifuging the mixture.
-
Analysis: Analyze the supernatant, which contains any dissociated ⁶⁴Cu, using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate over time.
EDTA/DTPA Challenge Assay
This assay assesses the kinetic inertness of the ⁶⁴Cu-chelator complex by challenging it with a high concentration of a competing chelator.
-
Incubation: Incubate the purified ⁶⁴Cu-labeled conjugate in a solution containing a high molar excess of EDTA or DTPA (e.g., 50 mM) in a suitable buffer like PBS.
-
Time Points: Maintain the incubation at 37°C and take samples at different time intervals.
-
Analysis: Determine the percentage of ⁶⁴Cu that has been transchelated to the competing chelator at each time point using radio-TLC or radio-HPLC.
Visualizing Key Processes and Structures
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and molecular structures.
Caption: General structure of a ⁶⁴Cu-labeled biomolecule.
Caption: A typical workflow for ⁶⁴Cu radiolabeling.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. S-EPMC7803858 - Synthesis of DOTA-pyridine chelates for <sup>64</sup>Cu coordination and radiolabeling of αMSH peptide. - OmicsDI [omicsdi.org]
- 5. Monoclonal antibodies for copper-64 PET dosimetry and radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DOTA-tri(alpha-cumyl Ester)
For researchers, scientists, and drug development professionals working with DOTA-tri(alpha-cumyl Ester), ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to minimize risk and streamline your workflow.
Personal Protective Equipment (PPE)
When handling DOTA-tri(alpha-cumyl Ester) and similar DOTA derivatives, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to ensure user safety.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Glasses with Side Shields | Must conform to NIOSH (US) or EN 166 (EU) standards.[1] |
| Skin | Chemical-Resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique.[1] |
| Lab Coat | Impervious clothing should be selected based on the amount of substance handled.[1] | |
| Respiratory | Fume Hood or Respirator | Handle in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for the safe handling of DOTA-tri(alpha-cumyl Ester). The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram illustrates the procedural flow for safely managing DOTA-tri(alpha-cumyl Ester) from receipt to disposal.
Experimental Protocol: General Handling Procedures
While specific experimental protocols will vary, the following general steps should be followed when working with DOTA-tri(alpha-cumyl Ester) to minimize exposure and ensure safety.
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment : Put on all required PPE as outlined in the table above. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1]
-
Weighing and Aliquoting : Perform all weighing and preparation of solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1] Use non-sparking tools when handling the solid material.
-
Dissolution : When dissolving the ester, add the solvent slowly to the compound to avoid splashing.
-
Reaction : Carry out all reactions within the fume hood. Monitor the reaction for any signs of unexpected changes.
-
Post-Experiment : Upon completion of the experiment, carefully transfer all waste into appropriately labeled, sealed containers.
Disposal Plan
Proper disposal of DOTA-tri(alpha-cumyl Ester) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix DOTA-ester waste with other incompatible waste streams.
-
Disposal Method : Dispose of the chemical waste through an approved institutional or commercial chemical waste management program.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment after use. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
